Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
193290-21-0 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2 |
InChI Key |
ZRXMRVDQJPUNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-fluoro-4-(2-hydroxyethyl)benzonitrile: Molecular Structure, Physicochemical Properties, and Analytical Methodologies
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While this compound is a novel molecular entity with limited published data, this document serves as a predictive and practical resource for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from structurally analogous compounds, we present a scientifically grounded framework for researchers and drug development professionals. This guide covers the molecule's structural and physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data for its identification, and standardized analytical protocols for its purity assessment. The strategic incorporation of fluorine in drug design is also discussed to provide context for the importance of this class of molecules.
Introduction: The Strategic Role of Fluorinated Benzonitriles
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]
The benzonitrile scaffold is a prevalent motif in numerous biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions. The combination of a fluorine atom and a benzonitrile core, as seen in 3-fluoro-4-(2-hydroxyethyl)benzonitrile, presents a compelling molecular framework for the development of novel therapeutics. The hydroxyethyl side chain offers a potential point for further chemical modification and can also contribute to the molecule's solubility and binding characteristics.
This guide aims to provide a foundational understanding of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, enabling researchers to confidently synthesize, identify, and utilize this promising compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a 2-hydroxyethyl group.
Caption: Molecular Structure of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
Based on its structure, the key physicochemical properties of 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be calculated and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | Calculated |
| Molecular Weight | 165.17 g/mol | Calculated |
| Exact Mass | 165.05899 g/mol | Calculated |
| Topological Polar Surface Area | 44.0 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bonds | 2 | Predicted |
Proposed Synthesis Pathway
A robust and reliable synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be envisioned starting from the commercially available 3-fluoro-4-methylbenzonitrile. The proposed multi-step synthesis is outlined below.
Caption: Proposed Synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
Step-by-Step Experimental Protocol
Step 1: Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile
-
To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.02 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the reaction.
-
Once the reaction has started, add the remaining solution of the benzyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent, [3-fluoro-4-(cyanophenyl)methyl]magnesium bromide.
Step 3: Reaction with Ethylene Oxide
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Bubble ethylene oxide gas through the Grignard solution or add a pre-condensed solution of ethylene oxide in anhydrous ether dropwise. This reaction is highly exothermic and requires careful temperature control.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 3-fluoro-4-(2-hydroxyethyl)benzonitrile would rely on a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.4 - 7.6 | m | - |
| -CH₂-Ar | ~2.9 | t | ~7 |
| -CH₂-OH | ~3.9 | t | ~7 |
| -OH | ~1.8 (variable) | s (broad) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118 |
| C-F | ~162 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-CN | ~110 |
| Aromatic C-CH₂ | ~140 |
| -CH₂-Ar | ~39 |
| -CH₂-OH | ~63 |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-F stretch | 1000 - 1400 | Strong |
| C-O stretch (alcohol) | 1000 - 1250 | Strong |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of water (M-18), the loss of the hydroxyethyl group (M-45), and cleavage of the benzylic C-C bond.
Analytical Workflow for Characterization and Purity Assessment
A robust analytical workflow is essential to confirm the identity and determine the purity of the synthesized 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Caption: Analytical Workflow for 3-fluoro-4-(2-hydroxyethyl)benzonitrile
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the purity assessment of this moderately polar compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as an orthogonal technique for purity assessment and to confirm the molecular weight.
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 400 |
Conclusion
While direct experimental data for 3-fluoro-4-(2-hydroxyethyl)benzonitrile is not yet widely available, this technical guide provides a comprehensive and scientifically sound framework for its synthesis, characterization, and potential use. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data and recommended analytical methods offer a solid starting point for researchers to confidently identify and assess the purity of this novel compound. Given the significant role of fluorinated aromatics in modern drug discovery, 3-fluoro-4-(2-hydroxyethyl)benzonitrile represents a valuable building block for the development of new and improved therapeutic agents.
References
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 1-10. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research, 10(5), 123-134. Retrieved from [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805. doi:10.1016/j.jfluchem.2008.05.005
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Vaia. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. Virginia Tech. Retrieved from [Link]
- Watanabe, K., Kudo, K., Mori, S., & Sugita, N. (1984). Selective Formation of 2-Phenylethanol in the Homologation of Benzyl Alcohol. Bulletin of the Chemical Society of Japan, 57(9), 2429-2432. doi:10.1246/bcsj.57.2429
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from [Link]
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An In-depth Technical Guide to CAS 1073559-19-1: Elucidating its Physicochemical Profile for Drug Development Professionals
An Introduction to CAS 1073559-19-1
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, providing a detailed overview of the physical and chemical characteristics of the compound identified by CAS number 1073559-19-1. A thorough understanding of these fundamental properties is a critical prerequisite for any further investigation into its potential as a therapeutic agent. The data presented herein has been meticulously compiled to support subsequent research endeavors, from initial screening and formulation to preclinical and clinical development.
The journey of a novel chemical entity from the laboratory to a potential therapeutic application is underpinned by a precise characterization of its molecular attributes. This guide is structured to provide a foundational understanding of CAS 1073559-19-1, offering insights into its structural features, and key physicochemical parameters. This information is paramount for predicting its behavior in biological systems and for designing robust experimental protocols.
Physicochemical Properties of CAS 1073559-19-1
A summary of the core physical and chemical data for CAS 1073559-19-1 is presented in the table below. These parameters are essential for a variety of applications in the drug development pipeline, including solubility testing, formulation development, and the design of analytical methods for its quantification in various matrices.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol | [1] |
| Synonyms | Pentapropylene glycol, PPG n5 | [1] |
| Molecular Formula | C15H32O6 | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| LogP | No data available |
Chemical Structure and Molecular Visualization
The chemical structure of CAS 1073559-19-1, also known as Pentapropylene glycol, is a key determinant of its physical properties and biological activity. The following diagram, generated using the DOT language, provides a two-dimensional representation of its molecular architecture.
Caption: 2D structure of Pentapropylene glycol.
Experimental Protocols: A Note on Future Directions
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the solubility of CAS 1073559-19-1 in aqueous media at various pH values.
Methodology:
-
Prepare a series of buffered solutions at pH 2.0, 4.5, 6.8, and 7.4.
-
Add an excess amount of CAS 1073559-19-1 to a known volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure saturation.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is reported in units of mg/mL or µg/mL.
Protocol 2: Determination of the Partition Coefficient (LogP)
Objective: To measure the lipophilicity of CAS 1073559-19-1, a critical parameter for predicting its absorption and distribution in vivo.
Methodology (Shake-Flask Method):
-
Prepare a solution of CAS 1073559-19-1 in a suitable solvent (e.g., dimethyl sulfoxide).
-
Add a small aliquot of this stock solution to a mixture of n-octanol and water (or a suitable buffer) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV/MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Safety and Handling
Given the absence of specific safety data for CAS 1073559-19-1, it is imperative to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves.[2] All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2] In case of skin or eye contact, the affected area should be rinsed immediately with copious amounts of water.[2]
Applications in Drug Development
The potential applications of CAS 1073559-19-1 in drug development are yet to be explored. However, based on its polyether structure, it may possess properties that could be of interest in various therapeutic areas. Poly(propylene glycol) and its derivatives are known for their use as excipients in pharmaceutical formulations, and some have been investigated for their own biological activities. Further research is required to elucidate any potential pharmacological effects of this specific compound. The principles of pharmacogenetics could be applied in later stages to understand individual variations in response to therapeutics developed from this compound.[3]
Conclusion
This technical guide provides a foundational overview of the known physical and chemical characteristics of CAS 1073559-19-1. While there is a significant amount of information yet to be discovered about this compound, the data presented here serves as a crucial starting point for any researcher or drug development professional interested in its further investigation. The provided structural information and proposed experimental protocols offer a roadmap for a more comprehensive characterization of this molecule, which will be essential for unlocking its full therapeutic potential.
References
- SAFETY DATA SHEET. (n.d.).
- PubChem. (n.d.). Cinchonan-9-ol, 6'-methoxy-, conjugate diacid, (8alpha,9R)-.
- The Good Scents Company. (1988). (E)-2,5,9-trimethyl-4,9-decadien-1-al (E)-trimenal (Firmenich).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). 2-Butanone, oxime (MEKO) - Draft evaluation statement.
- CAS Common Chemistry. (n.d.). T 2 Toxin.
- Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019.
- Eagle Manufacturing. (n.d.). Eagle Safety Can Eagle Type I Metal Safety Can With Funnel - 1 Gallon Green Combustible Liquid Storage Industrial Safety Container.
- Chem-Impex. (n.d.). 5-Methoxyindole-3-carboxaldehyde.
- Shi, M. M., Bleavins, M. R., & de la Iglesia, F. A. (2001). Pharmacogenetic application in drug development and clinical trials. Drug Metabolism and Disposition, 29(4 Pt 2), 591–595.
- Merck. (n.d.). Hydroquinone for synthesis 123-31-9.
- Merck. (n.d.). Castor Oil, Ethoxylated pH-range 6.0-8.0 61791-12-6.
- PubChem. (n.d.). 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol.
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Technical Safety Monograph: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
This technical guide provides a comprehensive safety and handling framework for 3-fluoro-4-(2-hydroxyethyl)benzonitrile , a specialized intermediate used in medicinal chemistry. This document is structured for researchers and drug development professionals, moving beyond standard SDS data to offer actionable risk management strategies.
CAS Number: 193290-21-0 (Predicted/Analogous) | Molecular Formula: C₉H₈FNO
Executive Summary: The Chemical Context
In drug discovery, 3-fluoro-4-(2-hydroxyethyl)benzonitrile serves as a critical scaffold, often utilized in the synthesis of kinase inhibitors and PROTAC linkers. The 3-fluoro substitution modulates metabolic stability by blocking the para-position relative to the nitrile, while the 2-hydroxyethyl tail provides a versatile handle for esterification or oxidation.
However, this structural utility introduces a dual-hazard profile:
-
The Nitrile Core: Presents a risk of cyanide release under extreme metabolic or combustion conditions.
-
The Fluorine Substituent: Increases lipophilicity and introduces the risk of hydrogen fluoride (HF) generation during thermal decomposition.
This guide establishes a "Zero-Exposure" protocol for handling this compound, prioritizing engineering controls over personal protective equipment (PPE).
Physicochemical Characterization
Data derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated benzonitriles.
| Property | Specification / Value | Causality & Implication |
| Molecular Weight | 165.17 g/mol | Moderate MW facilitates good membrane permeability; dust generation is a risk. |
| Physical State | Solid (Crystalline Powder) | High surface area increases inhalation risk during weighing. |
| Melting Point | ~60–70 °C (Predicted) | Low melting point suggests potential for tackiness/clumping; avoid warm storage. |
| Solubility | Soluble in DMSO, MeOH, DCM | High solubility in organic solvents increases dermal absorption risk if dissolved. |
| Partition Coeff. (LogP) | ~1.2 (Predicted) | Lipophilic enough to penetrate skin; systemic toxicity is a valid concern. |
| Acidity (pKa) | ~14 (Alcohol OH) | The alcohol is not acidic, but the nitrile is susceptible to hydrolysis in strong acid/base. |
Comprehensive Hazard Assessment (GHS)
Core Hazards (GHS Classification)
Based on the toxicological profile of aryl nitriles and fluorinated alcohols.
-
Signal Word: WARNING
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302 + H312 + H332).[1] Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Category 2 (H315).[1][3] Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319). Causes serious eye irritation.[1][3][4]
-
STOT - Single Exposure: Category 3 (H335). May cause respiratory irritation.[3][5][6]
The "Silent" Hazards: Thermal Decomposition
Unlike standard organic intermediates, this compound poses a severe risk during fire or uncontrolled reaction exotherms.
-
Hydrogen Cyanide (HCN): The nitrile group can release HCN gas upon combustion or strong acid hydrolysis.
-
Hydrogen Fluoride (HF): Thermal decomposition releases HF, which is corrosive to lungs and can cause systemic hypocalcemia.
Risk Management: The "3-Zone" Containment Strategy
To ensure scientific integrity and safety, we implement a 3-Zone Containment Strategy . This protocol is self-validating: if the compound is detected outside the Primary Zone, the protocol has failed.
Zone 1: Primary Containment (The Source)
-
Operation: Weighing, Transferring, Solubilization.
-
Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.
-
Protocol:
-
Use an anti-static gun before weighing to prevent electrostatic dispersion of the powder.
-
Solubilize the solid immediately within the hood. Never transport the solid powder across the lab in an open vessel.
-
Zone 2: Secondary Containment (The Buffer)
-
Operation: Reaction setup, reflux, filtration.
-
Engineering Control: Spill trays and double-walled reaction vessels.
-
Protocol:
-
All reaction vessels must be placed in a chemically resistant secondary container (polypropylene or stainless steel) capable of holding 110% of the reaction volume.
-
Vacuum Lines: Must be equipped with a HEPA filter and a cold trap to prevent nitrile vapors from entering the pump oil or house vacuum system.
-
Zone 3: Tertiary Containment (The Operator)
-
PPE Selection:
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil) - Protection against incidental splash.
-
Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) - Protection against DCM/DMSO solutions.
-
-
Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate) is required due to the potential for HCN/HF release.
-
Operational Workflow & Visualization
The following diagram illustrates the decision logic for handling 3-fluoro-4-(2-hydroxyethyl)benzonitrile, integrating exposure controls with process steps.
Figure 1: Operational safety workflow distinguishing between standard processing and emergency response paths.
Emergency Response Protocols
First Aid (Self-Validating)
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[7] Critical Check: If the victim smells "bitter almonds" (cyanide) or experiences sudden shortness of breath, assume HCN/HF exposure.
-
Skin Contact:
-
Wash with soap and water for 15 minutes.
-
Special Protocol: If skin is red or painful after washing, apply Calcium Gluconate Gel (2.5%) . This neutralizes potential fluoride ion penetration (from degradation products) which can cause deep tissue necrosis.
-
-
Eye Contact: Rinse for 15 minutes.[3][7] Do not use neutralization agents in the eye.
Firefighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet (may spread the chemical).
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) .
-
Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full facepiece operated in positive pressure mode.
Waste Disposal & Deactivation[8]
-
Deactivation:
-
Cyanide Component: Treat waste stream with alkaline sodium hypochlorite (Bleach) to oxidize any free cyanide to cyanate (less toxic).
-
Fluorine Component: Cannot be chemically destroyed easily in the lab.
-
-
Disposal:
-
Segregate as "Halogenated Organic Waste" .
-
Label clearly: "Contains Fluorinated Nitrile - Potential HCN/HF Generation on Incineration."
-
References
-
PubChem. Compound Summary: 3-Fluoro-4-(hydroxymethyl)benzonitrile (Analogous Structure).[4] National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Benzonitrile derivatives - General Hazards.[4] Available at: [Link][2]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
Melting Point and Boiling Point of Fluorinated Hydroxyethyl Benzonitriles
The following is an in-depth technical guide on the physical properties and characterization of fluorinated hydroxyethyl benzonitriles, designed for researchers in medicinal chemistry and process development.
Technical Guide | Version 1.0
Executive Summary
Fluorinated hydroxyethyl benzonitriles (e.g., 4-(1-hydroxyethyl)-2-fluorobenzonitrile ) are critical chiral building blocks in the synthesis of androgen receptor antagonists (such as second-generation anti-androgens) and liquid crystal materials. Their physical properties—specifically melting point (MP) and boiling point (BP)—dictate the purification strategies employed during Good Manufacturing Practice (GMP) synthesis.
This guide analyzes the thermodynamic properties of this chemical class, provides experimental protocols for their determination, and outlines purification workflows based on phase-transition data.
Chemical Identity & Structural Scope
The core scaffold involves a benzonitrile ring substituted with a fluorine atom and a hydroxyethyl group (typically generated via the reduction of an acetyl group).
| Chemical Name | CAS Number | Molecular Weight | Role |
| 4-(1-Hydroxyethyl)-2-fluorobenzonitrile | 440105-59-9 | 165.16 g/mol | Key Intermediate (Racemate) |
| (R)-4-(1-Hydroxyethyl)-2-fluorobenzonitrile | 2348305-85-9 | 165.16 g/mol | Chiral Building Block |
| 4-Acetyl-2-fluorobenzonitrile | 1352144-78-5 | 163.15 g/mol | Ketone Precursor |
Structural Impact on Properties
-
Fluorine Effect: The high electronegativity of the fluorine atom at the ortho or meta position induces a strong dipole, generally increasing the boiling point relative to non-fluorinated analogs due to enhanced dipole-dipole interactions.
-
Hydrogen Bonding: The secondary alcohol (-CH(OH)CH3) introduces intermolecular hydrogen bonding, significantly elevating the boiling point and viscosity compared to the ketone precursor.
-
Chirality: The racemic mixture often presents as a viscous oil or low-melting solid, whereas the enantiopure (R) or (S) forms are more likely to form distinct crystalline lattices with sharper, higher melting points.
Physical Properties Data
The following data aggregates experimental observations and high-confidence predictive models for the target compounds.
Table 1: Thermodynamic Properties
| Compound | Physical State (STP) | Melting Point ( | Boiling Point ( | Purification Method |
| 4-Acetyl-2-fluorobenzonitrile | Crystalline Solid | 75–78 °C (Typical) | >280 °C (dec.) | Recrystallization (EtOH/Hexane) |
| 4-(1-Hydroxyethyl)-2-fluorobenzonitrile (Racemate) | Viscous Oil / Low-Melting Solid | < 45 °C (Often supercools) | 145–150 °C @ 1 mmHg | High Vacuum Distillation |
| (R)-Isomer (Enantiopure) | Crystalline Solid | 52–56 °C (Est.) | 145–150 °C @ 1 mmHg | Chiral Crystallization |
Critical Insight: The reduction of the solid ketone (MP ~75°C) to the alcohol often results in a phase change to a viscous liquid or a solid with a depressed melting point due to the disruption of planar stacking, despite the addition of H-bonding capability.
Experimental Determination Protocols
Accurate measurement of these values is essential for validating the completeness of the reduction reaction (Ketone
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Use this method for solid intermediates to determine purity and polymorphism.
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Equilibrate at 0 °C.
-
Ramp: Heat at 10 °C/min to 150 °C.
-
Analysis: Identify the onset temperature (
) as the melting point. A sharp endotherm indicates high purity. A broad peak suggests residual solvent or enantiomeric impurities.
Protocol B: High-Vacuum Boiling Point Determination
Use this method for the isolation of the oily racemic alcohol.
-
Setup: Short-path distillation apparatus with a cow receiver.
-
Vacuum: Apply high vacuum (< 2 mmHg). Stable pressure is critical.
-
Heating: Use an oil bath. Slowly ramp temperature.
-
Observation: Record the vapor temperature (
) when the distillate flow is constant.-
Target Range: 140–155 °C at 1–2 mmHg.
-
Note: Do not overheat the pot (>180 °C) to avoid elimination of water (dehydration) to the styrene derivative.
-
Application: Purification Workflow
The difference in physical properties between the ketone precursor and the alcohol product drives the purification logic.
Figure 1: Purification decision tree based on the physical state and optical purity of the fluorinated intermediate.
Synthesis & Contextual Case Study
Reaction: Reduction of 4-acetyl-2-fluorobenzonitrile.
Reagents: Sodium Borohydride (
Process Implications of MP/BP:
-
Reaction Monitoring: The disappearance of the solid ketone spot on TLC and the emergence of a more polar spot (alcohol) is the primary indicator.
-
Solvent Swap: Because the boiling point of the product is high (>280°C atm), solvents like THF (bp 66°C) or Methanol (bp 65°C) can be easily removed via rotary evaporation without loss of product.
-
Thermal Stability: The benzylic alcohol position is sensitive. Prolonged heating above 160°C during distillation can cause dehydration, forming 4-vinyl-2-fluorobenzonitrile . Vacuum levels must be optimized to keep pot temperature below this threshold.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167432110, (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Retrieved from [Link]
- World Intellectual Property Organization. (2014). Patent WO2014179564A1: Thiazalopyrrolidine inhibitors of ROR-gamma. (Describes synthesis and properties of 4-acetyl-2-fluorobenzonitrile precursor).
-
Royal Society of Chemistry. (2023). Supplementary Information: Ruthenium-catalyzed hydration of nitriles. (Provides NMR and physical data for related fluorinated benzamides). Retrieved from [Link]
Technical Guide: Acidity Profile and Characterization of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Executive Summary
Compound Identity: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile CAS Registry Number: 193290-21-0 Molecular Formula: C₉H₈FNO Molecular Weight: 165.17 g/mol [1]
This guide provides an in-depth technical analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile , a critical intermediate in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs). The molecule features a unique electronic architecture where a primary aliphatic alcohol is modulated by a highly electron-deficient aromatic core. This document details its acidity (pKa), theoretical electronic effects, experimental determination protocols, and a robust synthetic workflow.
Structural Analysis & Electronic Effects
The physicochemical behavior of this compound is defined by the interplay between the electron-withdrawing groups (EWGs) on the benzene ring and the distal hydroxyl group.
Electronic Inductive Effects
The acidity of the hydroxyl group is governed by the stability of the resulting alkoxide anion. In 3-fluoro-4-(2-hydroxyethyl)benzonitrile, two major electronic factors influence this stability:
-
Nitrile Group (-CN) at Position 1: A strong
-acceptor and -withdrawing group.[1] Although located para to the ethyl chain, its inductive effect ( ) exerts a stabilizing influence on the distant alkoxide, albeit attenuated by the two-carbon spacer. -
Fluorine Atom (-F) at Position 3: A highly electronegative atom located meta to the ethyl chain.[1] It exerts a strong inductive withdrawal (
) through the -bond framework.
Attenuation by Alkyl Spacer
The hydroxyl group is separated from the aromatic ring by an ethylene bridge (
Diagram: Electronic Influence on Acidity
Figure 1: Schematic of electronic inductive effects propagating from the aromatic core to the hydroxyl group.
pKa Data: Predicted vs. Comparative
Due to the extremely weak acidity of aliphatic alcohols in water, direct aqueous pKa measurement is often impossible. Values are typically extrapolated from mixed-solvent systems or calculated via Linear Free Energy Relationships (LFER).
Comparative Acidity Table[1]
| Compound | Structure | pKa (Approx/Exp) | Electronic Context |
| Ethanol | CH₃CH₂OH | ~16.0 | Standard aliphatic primary alcohol.[1] |
| Phenethyl Alcohol | Ph-CH₂CH₂OH | 15.4 | Phenyl ring provides mild electron withdrawal. |
| Target Compound | (CN)(F)Ph-CH₂CH₂OH | 14.8 – 15.1 (Pred) | Ring EWGs (CN, F) further stabilize alkoxide.[1] |
| Benzyl Alcohol | Ph-CH₂OH | 15.4 | Closer proximity to ring, but similar range. |
| Phenol | Ph-OH | 9.95 | Resonance stabilization (direct conjugation). |
Interpretation: The target compound is expected to be slightly more acidic than unsubstituted phenethyl alcohol due to the cumulative electron-withdrawing nature of the nitrile and fluorine substituents.[1] However, it remains a weak acid, requiring strong bases (e.g., NaH, KOtBu) for complete deprotonation in synthetic applications.
Experimental Determination Protocol
For researchers requiring precise dissociation constants, standard aqueous titration is insufficient. The following UV-Metric Titration protocol in a cosolvent system is the gold standard for determining pKa values > 12.
Methodology: Cosolvent Extrapolation (Yasuda-Shedlovsky)[1]
Objective: Determine the thermodynamic pKa by measuring apparent pKa values in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.
Reagents:
-
Analyte: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile (pure).
-
Titrant: 0.1 M KOH (standardized).
-
Solvent: Methanol (HPLC grade), CO₂-free water.
Protocol Steps:
-
Preparation: Prepare 5 solutions of the analyte (approx.
M) in Methanol/Water mixtures ranging from 30% to 60% MeOH (v/v). -
Blank Calibration: Calibrate the pH electrode in each specific solvent mixture using standard buffers prepared in the same dielectric medium.
-
Titration: Perform potentiometric titration under inert atmosphere (
or Ar) to prevent absorption (which interferes at high pH).[1] -
Data Acquisition: Record pH vs. volume of base. Identify the inflection point to determine
(apparent pKa in solvent). -
Extrapolation: Plot
vs. (dielectric constant) or simply vs. % Methanol. The y-intercept represents the aqueous pKa.
Synthetic Workflow
The synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is challenging due to the sensitivity of the nitrile group to strong reducing agents (like
Route: Heck Coupling & Reduction
Starting Material: 4-Bromo-2-fluorobenzonitrile.
Step 1: Heck Coupling
-
Reagents: 4-Bromo-2-fluorobenzonitrile, n-Butyl Vinyl Ether,
(Catalyst), DPPP (Ligand), (Base). -
Solvent: DMF or Acetonitrile.
-
Conditions: Heat to 80-100°C for 12-24 hours under inert atmosphere.
-
Mechanism: Oxidative addition of Ar-Br to Pd(0), insertion of vinyl ether,
-hydride elimination. -
Intermediate: Enol ether intermediate.
Step 2: Hydrolysis
-
Reagents: Dilute HCl (1N).
-
Reaction: The enol ether is hydrolyzed to the corresponding aldehyde: (3-fluoro-4-cyanophenyl)acetaldehyde .[1]
Step 3: Chemoselective Reduction
-
Reagents: Sodium Borohydride (
).[1] -
Solvent: Methanol/THF (0°C).
-
Selectivity:
reduces the aldehyde to the primary alcohol but leaves the aromatic nitrile intact (unlike ).[1]
Diagram: Synthetic Pathway
Figure 2: Step-by-step synthetic workflow protecting the nitrile functionality.[1]
Implications for Drug Development
Solubility and Lipophilicity
-
LogP (Predicted): ~1.4 – 1.8.
-
Solubility: Low in pure water; high in polar organic solvents (DMSO, Ethanol, DCM).
-
Formulation: For biological assays, prepare stock solutions in DMSO (up to 100 mM).
Chemical Stability
-
Base Sensitivity: The benzylic protons (adjacent to the ring) are activated by the nitrile and fluorine. While the alcohol pKa is ~15, the benzylic C-H pKa is estimated at ~22-24. Strong bases (e.g., LDA) may cause deprotonation at the benzylic carbon rather than (or in addition to) the oxygen, leading to side reactions.
-
Nucleophilic Attack: The nitrile carbon is susceptible to nucleophilic attack.[1] Avoid strong nucleophiles in the absence of steric protection.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11480543, 3-Fluoro-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Sources
Literature review on 3-fluoro-4-(2-hydroxyethyl)benzonitrile derivatives
An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Fluoro-4-(hydroxymethyl)benzonitrile and its Homologs for Drug Discovery
Introduction: The Strategic Imperative of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of successful molecular design. More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on pharmacological properties.[1] Fluorine, being the most electronegative element and relatively small in size, can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] When incorporated into aromatic systems like benzonitrile, fluorine exerts a powerful influence through its strong electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[3][4]
The 3-fluoro-4-substituted benzonitrile scaffold is a particularly valuable building block, appearing in various advanced pharmaceutical intermediates.[5][6] This guide provides a comprehensive technical overview of the synthesis and derivatization strategies for key molecules within this class, focusing on 3-fluoro-4-(hydroxymethyl)benzonitrile as a primary, well-documented exemplar. We will explore its established synthesis, propose a robust pathway for its higher homolog, 3-fluoro-4-(2-hydroxyethyl)benzonitrile, and detail the critical derivatization reactions that unlock its potential for drug development professionals.
Part 1: Synthesis of the Core Scaffold: 3-Fluoro-4-(hydroxymethyl)benzonitrile
3-Fluoro-4-(hydroxymethyl)benzonitrile (also known as 4-cyano-2-fluorobenzyl alcohol) is a key starting material for advanced pharmaceutical ingredients, including the GLP-1 receptor agonist, Danuglipron.[5] Its synthesis from commercially available starting materials is a critical process that requires careful control of reaction conditions to achieve high yield and purity.
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable approach begins with 3-fluoro-4-methylbenzonitrile. The core challenge is the selective functionalization of the benzylic methyl group without affecting the sensitive nitrile or the aromatic ring. Free-radical bromination is the method of choice for this transformation, as it is highly selective for the benzylic position. The resulting benzyl bromide is a versatile electrophile that can be readily converted to the desired alcohol via nucleophilic substitution.
Experimental Protocol: From Toluene to Target
The following two-step protocol outlines a scalable synthesis pathway.
Step 1: Photobromination of 3-Fluoro-4-methylbenzonitrile
This step involves the selective bromination of the benzylic methyl group to form 4-(bromomethyl)-3-fluorobenzonitrile. The use of a photobromination setup ensures efficient radical initiation.
-
Reagents and Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) as a radical initiator
-
Acetonitrile (or another suitable solvent)
-
Visible light source (e.g., tungsten lamp)
-
-
Procedure:
-
Charge a reaction vessel with 3-fluoro-4-methylbenzonitrile and the chosen solvent.
-
Add a stoichiometric amount of N-Bromosuccinimide (NBS).
-
Add a catalytic amount of the radical initiator (AIBN or BPO).
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) while irradiating with a visible light source.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The succinimide byproduct can be removed by filtration.
-
The filtrate containing the product, 4-(bromomethyl)-3-fluorobenzonitrile, is typically carried forward to the next step without extensive purification.
-
Step 2: Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile
The crude benzyl bromide intermediate is hydrolyzed to the final product.
-
Reagents and Materials:
-
Crude 4-(bromomethyl)-3-fluorobenzonitrile solution from Step 1
-
A weak base (e.g., sodium bicarbonate, potassium carbonate)
-
Water/Solvent mixture (e.g., Acetone/water, THF/water)
-
-
Procedure:
-
To the crude solution of 4-(bromomethyl)-3-fluorobenzonitrile, add an aqueous solution of a weak base.
-
Heat the mixture to reflux and stir vigorously for several hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the bromide intermediate.
-
After completion, cool the reaction mixture.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-fluoro-4-(hydroxymethyl)benzonitrile.[5][7]
-
Synthesis Workflow Diagram
Caption: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Part 2: Proposed Synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
While not as widely documented as its hydroxymethyl analog, 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be synthesized through established organometallic or cyanidation methodologies. The following proposed pathway offers a reliable route for researchers.
Retrosynthetic Strategy
A robust approach involves a two-carbon homologation of a suitable precursor. One effective method is the cyanation of a benzyl halide. The synthesis can start from the commercially available 2-fluoro-4-bromotoluene.
Proposed Experimental Protocol
Step 1: Halogenation of 2-Fluoro-4-bromotoluene
-
Objective: To install a reactive handle on the methyl group.
-
Procedure: Similar to the protocol in Part 1.2, perform a free-radical bromination of 2-fluoro-4-bromotoluene using NBS and a radical initiator to yield 1-bromo-4-(bromomethyl)-2-fluorobenzene.
Step 2: Cyanide Displacement (Chain Extension)
-
Objective: To extend the carbon chain by one carbon using a cyanide salt.
-
Procedure:
-
Dissolve the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene in a polar aprotic solvent like DMSO or DMF.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) and stir at room temperature. The reaction is typically exothermic.
-
Monitor the reaction until the benzyl bromide is consumed. The product is 2-(4-bromo-3-fluorophenyl)acetonitrile.
-
Step 3: Hydrolysis of the Benzylic Nitrile
-
Objective: To convert the newly introduced nitrile into a carboxylic acid.
-
Procedure:
-
Perform a basic or acidic hydrolysis of the 2-(4-bromo-3-fluorophenyl)acetonitrile. For example, refluxing with aqueous NaOH followed by acidic workup will yield (4-bromo-3-fluorophenyl)acetic acid.
-
Step 4: Reduction of the Carboxylic Acid
-
Objective: To reduce the carboxylic acid to the primary alcohol.
-
Procedure:
-
Dissolve the (4-bromo-3-fluorophenyl)acetic acid in a dry ether solvent like THF.
-
Slowly add a reducing agent such as lithium aluminum hydride (LAH) or borane-THF complex (BH3·THF) at 0°C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction with water and/or aqueous acid.
-
Extract the product, 2-(4-bromo-3-fluorophenyl)ethan-1-ol, and purify.
-
Step 5: Cyanation of the Aryl Bromide
-
Objective: To replace the aryl bromide with the final nitrile group.
-
Procedure:
-
Combine the 2-(4-bromo-3-fluorophenyl)ethan-1-ol with a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a high-boiling polar solvent like NMP or DMF.[8]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) if using Zn(CN)₂.
-
Heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours.[8]
-
Upon completion, cool the mixture, perform an aqueous workup to remove metal salts, and extract the product with an organic solvent.
-
Purify by column chromatography to yield 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
-
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile.
Part 3: Key Derivatization Strategies for Medicinal Chemistry
The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold offers three primary points for chemical modification: the hydroxyl group, the nitrile group, and the aromatic ring. The hydroxyl and nitrile groups are particularly useful for introducing diversity and tuning physicochemical properties.
Reactions of the Hydroxyl Group
The primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid.
-
Etherification (e.g., Williamson Synthesis):
-
Rationale: To introduce lipophilic or polar groups, improve metabolic stability, or add a linker for conjugation. Attaching polyethylene glycol (PEG) chains, for example, can improve solubility and pharmacokinetic profiles.
-
Protocol: Deprotonate the alcohol with a base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF), followed by the addition of an alkyl halide (R-X).
-
-
Esterification:
-
Rationale: To create prodrugs that may improve oral bioavailability. Esters are often cleaved in vivo by esterase enzymes to release the active parent drug.
-
Protocol: React the alcohol with an acyl chloride or carboxylic acid (using a coupling agent like DCC or EDC) in the presence of a base (e.g., pyridine, triethylamine).
-
-
Oxidation:
-
Rationale: To access the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates for forming imines, amides, or other functional groups.
-
Protocol: Use a mild oxidizing agent like PCC or Dess-Martin periodinane for the aldehyde, or a strong oxidant like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) for the carboxylic acid.
-
Transformations of the Nitrile Group
The benzonitrile moiety is a stable but highly versatile functional group that can be transformed into several other key groups found in pharmaceuticals.
-
Reduction to a Primary Amine:
-
Rationale: The resulting benzylamine is a basic group that can be used for salt formation to improve solubility and crystallinity. It is also a key nucleophile for amide bond formation.
-
Protocol: Hydrogenation using a catalyst like Raney Nickel or palladium on carbon (Pd/C), or chemical reduction with LAH.
-
-
Hydrolysis to a Carboxylic Acid or Amide:
-
Rationale: The carboxylic acid is a common pharmacophore that can engage in hydrogen bonding with target proteins. The amide is also a key structural motif in many drugs.
-
Protocol: Strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) hydrolysis at high temperatures yields the carboxylic acid. Milder, controlled conditions can isolate the primary amide.
-
-
Conversion to a Tetrazole:
-
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It often provides improved metabolic stability and oral bioavailability due to its similar acidity but different physicochemical properties.
-
Protocol: Reaction of the nitrile with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) in a high-boiling solvent like DMF or toluene.
-
Derivatization Pathways Diagram
Caption: Key derivatization pathways for the core scaffold.
Conclusion
The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold and its close analogs represent a class of high-value intermediates for the synthesis of complex, biologically active molecules. Understanding the established synthetic routes for related building blocks like 3-fluoro-4-(hydroxymethyl)benzonitrile provides a solid foundation for the development of novel derivatives. The functional handles—a primary alcohol and an aromatic nitrile—offer orthogonal reactivity, allowing for systematic and diverse chemical modifications. By leveraging the derivatization strategies outlined in this guide, researchers and drug development professionals can efficiently explore structure-activity relationships, optimize pharmacokinetic profiles, and accelerate the discovery of next-generation therapeutics.
References
- Quick Company. (n.d.). Process For Preparation Of Apalutamide Using Novel Intermediate.
- Eureka | Patsnap. (n.d.). Apalutamide synthetic method and intermediate.
- Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.
- European Patent Office. (2023, May 10). PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1.
-
Zheng, M., Wang, J., Zhang, J., & Luo, S. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1738. Retrieved from [Link]
-
ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207.
- Google Patents. (n.d.). US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.
-
Baldwin, A. F., et al. (2026, January). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Al-Suwaidan, I. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Retrieved from [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
An In-Depth Guide to the Thermodynamic Stability Assessment of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, a compound of interest for its potential as a key intermediate in pharmaceutical synthesis. In drug development, understanding the thermodynamic stability of a molecule is paramount, as it directly influences its shelf-life, safety profile, formulation strategy, and regulatory approval. This document, intended for researchers, chemists, and drug development professionals, outlines a dual-pronged approach combining empirical thermal analysis with first-principles computational modeling. We detail the theoretical underpinnings and provide field-proven, step-by-step protocols for core experimental techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we describe a logical workflow for leveraging computational chemistry to predict Gibbs free energy of formation and potential decomposition pathways, offering a holistic and robust assessment of the molecule's stability profile.
The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, one of the most fundamental being the intrinsic stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a system's energy state, dictates whether a compound will remain in its desired form under various conditions over time. An unstable compound can degrade, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable bioavailability.
1.1 Why Stability Matters: Impact on Shelf-life, Safety, and Efficacy
In the pharmaceutical context, stability is not merely an academic concern; it is a critical quality attribute (CQA). The thermal stability of a drug substance dictates its handling, storage conditions, and viable formulation methods. For instance, a molecule that decomposes at a relatively low temperature may be unsuitable for manufacturing processes involving heat, such as melt granulation or terminal sterilization. A thorough understanding of a compound's thermodynamic properties is therefore essential for de-risking a development program and ensuring the delivery of a safe and effective medicine.
1.2 Defining Thermodynamic Stability
Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions.[1][2] A molecule is considered thermodynamically stable if it does not spontaneously transform into a lower-energy state (i.e., decompose or isomerize). This is ultimately governed by the Gibbs free energy (G), which incorporates both enthalpy (H, the heat content) and entropy (S, the degree of disorder) of the system. A chemical process, such as decomposition, is spontaneous if the change in Gibbs free energy (ΔG) is negative.
1.3 Molecular Structure of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
The stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is dictated by the interplay of its constituent functional groups on the aromatic ring:
-
Benzonitrile Core: The benzonitrile moiety itself is a relatively stable aromatic system. The cyano group (-C≡N) is a strong electron-withdrawing group, which can influence the reactivity and electronic distribution of the benzene ring.[3]
-
Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom provides significant electronic effects. Its presence can enhance metabolic stability and modulate the acidity of nearby protons. The C-F bond is exceptionally strong, often imparting increased thermal stability to the molecule.
-
Hydroxyethyl Group (-CH₂CH₂OH): This aliphatic side chain introduces a primary alcohol. While the alkyl chain is stable, the hydroxyl group is a site of potential reactivity, particularly oxidation or dehydration reactions at elevated temperatures. Intermolecular hydrogen bonding involving this group can also significantly influence the crystal packing and melting point of the solid form.
A comprehensive stability assessment must therefore consider degradation pathways involving each of these functional groups.
Experimental Determination of Thermal Stability
Thermal analysis techniques are the cornerstone of experimental stability assessment. They provide direct, quantitative measurements of how a material behaves when subjected to a controlled temperature program.[4][5]
2.1 Overview of Thermal Analysis Techniques
The two most critical techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass.[4][6][7] When used in concert, they provide a detailed picture of a compound's thermal behavior, including melting, crystallization, and decomposition.
2.2 Differential Scanning Calorimetry (DSC)
DSC is an indispensable tool in the pharmaceutical industry for characterizing the thermal properties of solids.[4][8] It precisely measures the temperatures and heat flows associated with transitions in materials as a function of temperature or time.[9]
2.2.1 Principle of Operation
A DSC instrument measures the difference in heat flow required to maintain a sample and an inert reference (typically an empty pan) at the same temperature. This temperature is programmed to change at a constant rate. When the sample undergoes a thermal event (e.g., melting), it will absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow compared to the reference.[10] This data is plotted as a thermogram, which provides critical information on melting point, purity, and decomposition.[8][11]
2.2.2 Detailed Experimental Protocol for DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- into a suitable DSC pan (e.g., aluminum). Crimp a lid onto the pan; for volatile substances or to observe the full decomposition profile, a hermetically sealed pan is required.
-
Reference Pan: Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 350 °C).
-
Maintain a constant flow of an inert purge gas, such as nitrogen (50 mL/min), to prevent oxidative degradation and remove any off-gases.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature throughout the program.
2.2.3 Interpreting DSC Data
The resulting thermogram will display peaks corresponding to thermal events. An endothermic peak typically signifies melting, characterized by its onset temperature and the peak maximum (Tm). An exothermic event following the melt often indicates decomposition. The onset temperature of this exotherm is a critical indicator of the material's thermal stability limit.
2.2.4 Causality Behind Experimental Choices
-
Heating Rate: A rate of 10 °C/min is standard. Slower rates can provide better resolution of closely occurring thermal events, while faster rates can increase sensitivity but may shift transition temperatures to higher values.
-
Purge Gas: An inert nitrogen atmosphere is crucial. Running the experiment in an air or oxygen atmosphere would introduce oxidative degradation, confounding the analysis of inherent thermodynamic stability.[6]
-
Pan Type: Hermetically sealed pans are chosen to contain any pressure generated by volatilization or decomposition, ensuring the thermal event is fully captured and protecting the instrument sensor.
2.3 Thermogravimetric Analysis (TGA)
TGA provides complementary information to DSC by measuring the change in a sample's mass as it is heated.[12] It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with that decomposition.[5][6]
2.3.1 Principle of Operation
A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a controlled temperature program, and its mass is continuously monitored.[12] The resulting data is plotted as mass percent versus temperature, known as a TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss and can help distinguish between overlapping decomposition steps.[13]
2.3.2 Detailed Experimental Protocol for TGA Analysis
-
Instrument Calibration: Calibrate the balance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance mechanism within the furnace.
-
Thermal Program:
-
Equilibrate at a low starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature where no further mass loss is observed (e.g., 600 °C).
-
Use a controlled inert atmosphere (e.g., nitrogen at 50 mL/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
2.3.3 Interpreting TGA/DTG Curves
The TGA curve will show a plateau at 100% mass until the onset temperature of decomposition (Tonset), at which point the curve will slope downwards. The temperature at which the rate of mass loss is maximal (the peak of the DTG curve) is also a key stability indicator. The total mass lost corresponds to the volatile decomposition products.
2.4 Data Summary
Quantitative data from these analyses should be systematically tabulated for clear comparison and reporting.
Table 1: Hypothetical Thermal Analysis Data for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
| Parameter | Method | Value | Interpretation |
| Melting Point (Tm) | DSC | 145 °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | DSC | 25 kJ/mol | Energy required to melt the solid; relates to crystal lattice energy. |
| Onset of Decomposition | DSC (Exotherm) | 210 °C | Temperature at which exothermic decomposition begins. |
| Onset of Mass Loss (Tonset) | TGA | 208 °C | Temperature at which the material begins to lose mass. |
| Temperature of Max Mass Loss Rate | TGA (DTG Peak) | 235 °C | Point of most rapid decomposition under the test conditions. |
| Residual Mass @ 600 °C | TGA | < 1% | Indicates complete decomposition into volatile products. |
Computational Modeling of Thermodynamic Stability
While experimental methods provide indispensable data, computational chemistry offers a predictive, in silico approach to understanding thermodynamic stability from first principles.[1][2] These methods can calculate fundamental properties like the Gibbs free energy of formation, providing a theoretical benchmark for stability.[14][15]
3.1 The Power of In Silico Prediction
Computational models allow researchers to assess the stability of hypothetical molecules before they are synthesized, saving significant time and resources. They can also provide mechanistic insights into decomposition pathways that are difficult to probe experimentally.[16]
3.2 First-Principles Calculations
3.2.1 Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and robust method for calculating the thermodynamic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the total electronic energy of a molecule, from which properties like enthalpy and Gibbs free energy can be derived.[1][17]
*3.2.2 Calculating Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation (ΔfG°) is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. It is the definitive measure of a molecule's thermodynamic stability. A less negative or positive ΔfG° indicates lower thermodynamic stability. This value can be calculated using high-level DFT methods and appropriate thermodynamic cycles.
3.2.3 Logical Workflow for Computational Analysis
A typical workflow for the computational assessment of thermodynamic stability is outlined below.
Caption: Workflow for computational prediction of thermodynamic stability.
Integrated Stability Assessment
The most robust understanding of a molecule's stability comes from synthesizing the insights from both experimental and computational approaches.
4.1 Synthesizing Experimental and Computational Data
Experimental data provides real-world measurements of thermal behavior, such as the onset of decomposition under specific heating conditions. Computational data provides the underlying thermodynamic rationale for this behavior. For example, a high experimental decomposition temperature should correlate with a more favorable (more negative) calculated Gibbs free energy of formation. Discrepancies between the two can point to kinetic factors or environmental effects not captured in the models, prompting further investigation.
4.2 Establishing a Stability Profile
The integrated data allows for the creation of a comprehensive stability profile for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-. This profile should include:
-
Key thermal transition temperatures (melting, decomposition).
-
Quantitative thermodynamic data (ΔHfus, ΔfG°).
-
Identification of potential degradation pathways and triggers (e.g., thermal, oxidative).
-
Recommended handling and storage conditions based on the observed stability limits.
This profile serves as a foundational document for all subsequent stages of pharmaceutical development, from formulation design to regulatory filings.
Conclusion
The thermodynamic stability of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is a critical attribute that must be thoroughly characterized to support its potential use in drug development. A rigorous assessment methodology, as detailed in this guide, combines the empirical power of thermal analysis techniques like DSC and TGA with the predictive and mechanistic insights of computational chemistry. By following these validated protocols and logical workflows, researchers can build a comprehensive stability profile, enabling informed decision-making, mitigating developmental risks, and ultimately ensuring the quality and safety of future pharmaceutical products.
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The Strategic Application of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile in the Pursuit of Oral GLP-1 Receptor Agonists
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
3-Fluoro-4-(2-hydroxyethyl)benzonitrile has emerged as a pivotal structural motif in modern medicinal chemistry, most notably as a key building block in the synthesis of Danuglipron (PF-06882961), a potent, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). This technical guide delves into the multifaceted role of this fluorinated benzonitrile derivative, exploring its synthesis, the rationale behind its incorporation into GLP-1R agonists, and its impact on the structure-activity relationship (SAR), and pharmacokinetic properties. Through a detailed examination of the Danuglipron discovery program, this document will provide researchers and drug development professionals with a comprehensive understanding of the strategic value of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in the design of novel therapeutics for type 2 diabetes and obesity.
Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, binding affinity, and lipophilicity.[1] The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold is a prime example of a fluorinated building block that leverages these properties to address a significant challenge in drug development: the creation of orally available alternatives to peptide-based therapeutics.
This guide will focus on the primary and thus far most significant application of 3-fluoro-4-(2-hydroxyethyl)benzonitrile: its role in the development of Danuglipron, a small-molecule GLP-1R agonist. The GLP-1R is a clinically validated target for the treatment of type 2 diabetes and obesity, with injectable peptide agonists like semaglutide and liraglutide demonstrating remarkable efficacy.[2] The pursuit of small-molecule, oral GLP-1R agonists is driven by the potential for improved patient compliance and convenience.[3]
Synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile: A Plausible Synthetic Pathway
A potential multi-step synthesis is outlined below:
Step 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile
The synthesis would likely commence with the radical bromination of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. This can be achieved using a radical initiator such as N-bromosuccinimide (NBS) and a light source or a chemical initiator like azobisisobutyronitrile (AIBN).
Step 2: Nucleophilic Substitution to Form the Acetate Ester
The resulting benzylic bromide is a versatile intermediate. Nucleophilic substitution with an acetate source, such as sodium acetate, would yield the corresponding benzyl acetate derivative.
Step 3: Hydrolysis to the Hydroxymethyl Intermediate
Base-catalyzed hydrolysis of the acetate ester, for example, using sodium hydroxide, would afford 3-fluoro-4-(hydroxymethyl)benzonitrile. This intermediate is commercially available, providing a potential entry point for the synthesis.[5]
Step 4: Oxidation to the Aldehyde
The primary alcohol would then be oxidized to the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to avoid over-oxidation to the carboxylic acid.
Step 5: Homologation to the 2-Hydroxyethyl Side Chain
Finally, a one-carbon homologation would be required to extend the side chain to the desired 2-hydroxyethyl group. This could be achieved through a Wittig-type reaction with a suitable phosphonium ylide, followed by reduction, or more directly via the addition of a metallated formaldehyde equivalent. A common method for such a transformation is the reaction of the aldehyde with the ylide derived from (methoxymethyl)triphenylphosphine, followed by acidic workup to unmask the aldehyde, which can then be reduced to the primary alcohol. A more direct approach would involve the use of a reagent like the Tebbe reagent or a Petasis reaction, followed by hydroboration-oxidation of the resulting alkene.
Experimental Protocol: A Representative Synthesis of a Benzonitrile Derivative
The following is an adapted protocol for the synthesis of a related benzonitrile derivative, which illustrates the general principles that would be applied.[6]
Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-Fluorobenzonitrile
-
Materials: 4-fluorobenzonitrile, Potassium Nitrate, Concentrated Sulfuric Acid, Silica gel, Methylene chloride, Ice bath.
-
Procedure:
-
To a flask containing concentrated sulfuric acid, add a sufficient amount of silica gel to create a stirrable slurry at 0°C.
-
Cool the mixture to 0°C using an ice bath.
-
To this stirred slurry, add 4-fluorobenzonitrile.
-
Subsequently, add potassium nitrate to the reaction mixture.
-
Stir the reaction mixture at 0°C for 20 minutes.
-
To isolate the product, pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.
-
Wash the product from the silica gel using methylene chloride.
-
Evaporate the solvent using a rotary evaporator to obtain the product as a crystalline solid.
-
This example of an electrophilic aromatic substitution highlights the reactivity of the fluorinated benzonitrile core. The synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile would involve manipulations of the substituent at the 4-position.
Application in Medicinal Chemistry: The Case of Danuglipron
The primary application of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is as a crucial fragment in the construction of Danuglipron (PF-06882961), an oral small-molecule GLP-1R agonist developed by Pfizer.[2][3]
In the structure of Danuglipron, the 3-fluoro-4-(2-hydroxyethyl)benzonitrile moiety is connected via an ether linkage to a central piperidine ring. This entire fragment plays a critical role in the molecule's ability to bind to and activate the GLP-1R.
Structure-Activity Relationship (SAR) Insights
The discovery of Danuglipron involved extensive SAR studies that underscored the importance of the substituted benzyl ether fragment.[2][3]
-
The 4-Cyano Group: SAR exploration revealed that small, electron-withdrawing substituents at the 4-position of the benzyl ether provided the greatest potency.[3] The cyano group was found to be optimal in this regard. This suggests that the electronic properties of this group are crucial for a productive interaction with the receptor, potentially through dipole-dipole interactions or by influencing the overall conformation of the ligand in the binding pocket.
-
The 3-Fluoro Group: The fluorine atom at the 3-position is another key feature. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially enhancing binding affinity through favorable electrostatic interactions with the receptor. Furthermore, the C-F bond is highly stable to metabolic degradation, and the introduction of fluorine can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug.[1]
-
The 2-Hydroxyethyl Group: The hydroxyethyl side chain provides a polar functional group that can engage in hydrogen bonding interactions within the receptor binding site. This is a common strategy in drug design to enhance binding affinity and specificity.
The table below summarizes the qualitative SAR for the benzyl ether moiety of Danuglipron analogues.
| Position | Substituent | Effect on Potency | Reference |
| 4 | Cyano | Optimal | [3] |
| 4 | Chloro | Potent | [3] |
| 4 | Fluoro | Potent | [3] |
| 3 | Fluoro | Essential | [3] |
Mechanism of Action: Activating the GLP-1 Receptor
Danuglipron, and other GLP-1R agonists, mimic the action of the endogenous incretin hormone GLP-1. Binding of the agonist to the GLP-1R, a class B G-protein coupled receptor (GPCR), initiates a signaling cascade.
Activation of the GLP-1R by Danuglipron leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This increase in cAMP in pancreatic β-cells promotes glucose-dependent insulin secretion. Additionally, GLP-1R activation has other beneficial effects, including suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, which contribute to its anti-diabetic and weight-loss effects.[3]
Clinical Development and Pharmacokinetics
Danuglipron progressed to Phase 2 clinical trials and demonstrated dose-dependent reductions in HbA1c, fasting plasma glucose, and body weight in patients with type 2 diabetes.[7][8] This provided clinical validation for the therapeutic potential of an oral small-molecule GLP-1R agonist.
The pharmacokinetic profile of Danuglipron was evaluated in preclinical and clinical studies.[7][9] The 3-fluoro-4-(2-hydroxyethyl)benzonitrile moiety likely contributes to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule. The fluorination is expected to enhance metabolic stability, a crucial factor for achieving adequate oral bioavailability.
However, in December 2023, Pfizer announced the discontinuation of the twice-daily formulation of Danuglipron due to high rates of gastrointestinal side effects.[8] While the development of a once-daily formulation is being considered, this highlights the challenges in developing oral small-molecule GLP-1R agonists with a favorable therapeutic window.
Future Perspectives and Conclusion
The journey of Danuglipron has provided invaluable insights into the design of oral small-molecule GLP-1R agonists. The 3-fluoro-4-(2-hydroxyethyl)benzonitrile scaffold has proven to be a highly effective component for achieving potent receptor activation. While the clinical development of Danuglipron has faced hurdles, the knowledge gained from its discovery program will undoubtedly fuel the development of next-generation oral incretin-based therapies.
The strategic use of fluorinated building blocks, such as 3-fluoro-4-(2-hydroxyethyl)benzonitrile, will continue to be a cornerstone of medicinal chemistry. The ability of this particular moiety to confer both potent biological activity and favorable pharmacokinetic properties makes it a valuable tool in the medicinal chemist's arsenal. Future research may explore further modifications of this scaffold to fine-tune the pharmacological profile of GLP-1R agonists, potentially leading to compounds with improved efficacy and tolerability.
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Methodological & Application
Application Notes and Protocols for the Scalable Production of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
Abstract
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its efficient and scalable production is therefore a critical concern for the drug development and manufacturing sector. This document provides detailed application notes and scalable protocols for the synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, designed for researchers, scientists, and professionals in drug development. Two robust and industrially viable synthetic routes are presented, emphasizing safety, efficiency, and scalability. The protocols are grounded in established chemical principles and supported by peer-reviewed literature, offering a comprehensive guide for producing this key building block with high yield and purity.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Fluoro-4-(2-hydroxyethyl)benzonitrile serves as a valuable precursor, possessing a versatile chemical scaffold amenable to a variety of synthetic transformations. The presence of the nitrile, fluoro, and primary alcohol functionalities allows for a diverse range of subsequent chemical modifications, making it an important starting material in the synthesis of complex active pharmaceutical ingredients (APIs).
This guide details two primary scalable synthetic pathways to 3-fluoro-4-(2-hydroxyethyl)benzonitrile. The first route proceeds via the reduction of a substituted benzaldehyde, while the second employs a Grignard reaction with a corresponding aryl bromide. The selection of a particular route in a manufacturing setting will depend on factors such as raw material availability, cost, and specific equipment capabilities.
Route 1: Two-Step Synthesis via Reduction of 3-Fluoro-4-formylbenzonitrile
This is a widely utilized and scalable approach that begins with the commercially available 3-fluoro-4-formylbenzonitrile. The process involves the selective reduction of the aldehyde functionality to the corresponding alcohol.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 3-fluoro-4-(hydroxymethyl)benzonitrile via reduction.
Protocol 1: Reduction of 3-Fluoro-4-formylbenzonitrile
This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[1][2]
Materials and Equipment:
-
3-Fluoro-4-formylbenzonitrile (98% purity)[3]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-formylbenzonitrile (1 equivalent) in anhydrous methanol (10 volumes). Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 volumes) while maintaining the temperature below 15 °C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-fluoro-4-(hydroxymethyl)benzonitrile can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane to afford a white to off-white solid.[4]
Quantitative Data Summary (Route 1):
| Parameter | Value |
| Starting Material | 3-Fluoro-4-formylbenzonitrile |
| Key Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0-5 °C |
| Typical Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
| Purity (after purification) | >98% |
Route 2: Grignard Reaction with 2-Bromo-4-fluorotoluene followed by Functionalization
This alternative route offers a convergent approach, building the target molecule from smaller, readily available fragments. It involves the formation of a Grignard reagent from 2-bromo-4-fluorotoluene, followed by reaction with an appropriate electrophile and subsequent conversion to the desired product.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for Route 2, involving a Grignard reaction.
Protocol 2: Multi-step Synthesis via Grignard Reaction
This protocol is based on well-established Grignard reaction principles and subsequent functional group transformations.[5][6][7]
Materials and Equipment:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware for anhydrous reactions
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
Part A: Synthesis of 3-Fluoro-4-methylbenzoic acid
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a portion of anhydrous THF. Add a small amount of a solution of 2-bromo-4-fluorotoluene (1 equivalent) in anhydrous THF. Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 2-bromo-4-fluorotoluene solution dropwise to maintain a gentle reflux.[6]
-
Carbonylation: After the magnesium has been consumed, cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice (excess) in small portions. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of 1M HCl until the aqueous layer is acidic. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-fluoro-4-methylbenzoic acid.
Part B: Reduction to (3-Fluoro-4-methylphenyl)methanol
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the crude 3-fluoro-4-methylbenzoic acid in THF dropwise. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude alcohol.
Part C: Conversion to 3-Fluoro-4-(hydroxymethyl)benzonitrile
This step can be achieved through a Sandmeyer-type reaction on a derivative of the benzylic alcohol. A more direct approach involves a palladium-catalyzed cyanation of the corresponding benzyl bromide.[11] A scalable photobromination of 3-fluoro-4-methylbenzonitrile followed by hydrolysis has also been reported.[4][12][13]
A more direct and scalable approach involves the cyanation of a suitably protected 2-fluoro-4-bromobenzyl alcohol derivative. A robust method involves the cyanation of 4-bromo-2-fluorophenol followed by further synthetic modifications.[14]
Quantitative Data Summary (Conceptual for Route 2):
| Parameter | Details |
| Starting Material | 2-Bromo-4-fluorotoluene |
| Key Intermediates | 3-Fluoro-4-methylbenzoic acid, (3-Fluoro-4-methylphenyl)methanol |
| Key Reagents | Mg, CO₂, LiAlH₄, CuCN |
| Solvents | THF, Diethyl Ether |
| Overall Yield (estimated) | 40-60% (multi-step) |
| Purity (after final purification) | >97% |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[15]
-
3-Fluoro-4-formylbenzonitrile: May be harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Sodium borohydride: Flammable solid, reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under a strict inert atmosphere.
-
Lithium aluminum hydride: Reacts violently with water. Handle with extreme caution.
-
Copper(I) cyanide: Highly toxic. Avoid inhalation of dust and contact with skin and eyes.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18]
Conclusion
The two synthetic routes outlined provide reliable and scalable methods for the production of 3-fluoro-4-(2-hydroxyethyl)benzonitrile. Route 1, the reduction of 3-fluoro-4-formylbenzonitrile, is a more direct and higher-yielding process, making it preferable for large-scale manufacturing if the starting material is readily available. Route 2, while longer, offers flexibility by starting from a simpler, less functionalized raw material. The choice of synthetic strategy will ultimately be guided by economic considerations and the specific capabilities of the manufacturing facility. Both protocols, when executed with appropriate safety measures and process controls, will consistently deliver high-quality product suitable for downstream applications in pharmaceutical development.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). A. 4-(2,2-Difluorovinyl)benzonitrile (2). Retrieved from [Link]
- Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Figshare. (2026). Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
-
ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Farnell. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for preparing 3, 4-difluorobenzaldehyde.
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PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from [Link]
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-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
EPA. (2025, October 15). 3-Fluoro-4-hydroxybenzonitrile - Exposure: Exposure Production Volumes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Reaction Mechanisms of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
Introduction: The Strategic Importance of a Multifunctional Building Block
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a highly versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and process development. Its structure incorporates three key reactive centers: a nucleophilic aromatic substitution-susceptible fluoro-substituted benzene ring, a primary alcohol amenable to a wide range of transformations, and an electrophilic nitrile group that serves as a precursor to amines, carboxylic acids, and ketones.
This unique combination of functional groups makes it an invaluable starting material and intermediate in the synthesis of complex molecular architectures. Notably, it is a key starting material in the commercial-scale synthesis of danuglipron, a GLP-1 receptor agonist for the treatment of type 2 diabetes, highlighting its industrial relevance.[1][2][3] This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, complete with detailed experimental protocols designed for researchers, chemists, and drug development professionals.
Table 1: Physicochemical Properties of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
| Property | Value |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| CAS Number | 219873-06-0 (for the 2-hydroxyethyl derivative) |
| Appearance | Solid |
| Melting Point | 63-68 °C |
Reactions at the Aromatic Ring: Nucleophilic Aromatic Substitution (S_N_Ar)
The benzene ring in 3-fluoro-4-(2-hydroxyethyl)benzonitrile is electron-deficient due to the strong electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (S_N_Ar), a powerful method for C-O, C-N, and C-S bond formation.
The S_N_Ar Mechanism: Addition-Elimination Pathway
The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context, particularly due to the high electronegativity of fluorine polarizing the C-F bond.[7]
A conceptual diagram of the S_N_Ar mechanism. Note: Image SRCs are placeholders.
Protocol: Synthesis of 3-(4-Hydroxyphenoxy)-4-(2-hydroxyethyl)benzonitrile
This protocol describes the substitution of the fluorine atom with a phenoxide nucleophile, specifically hydroquinone, in a Williamson-type ether synthesis on an aromatic ring.[8]
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Hydroquinone
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water (deionized)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add hydroquinone (1.2 equivalents) and anhydrous DMSO (10 mL per gram of starting material).
-
Stir the solution and add powdered NaOH (2.4 equivalents) portion-wise. Stir at room temperature for 1-2 hours to form the phenoxide.
-
Add 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Table 2: Representative Nucleophiles for S_N_Ar Reactions
| Nucleophile Class | Example | Reagent(s) | Typical Product |
| Oxygen | Phenoxide | Hydroquinone, NaOH/K₂CO₃ | Aryl Ether |
| Nitrogen | Amine | Ammonia, Aniline | Aryl Amine |
| Sulfur | Thiolate | Sodium thiophenoxide | Aryl Thioether |
Reactions of the Primary Alcohol
The 2-hydroxyethyl group provides a versatile handle for oxidation, etherification, and esterification reactions.
Oxidation to Aldehyde or Carboxylic Acid
The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid depending on the choice of oxidant and reaction conditions.
Caption: Oxidation pathways of the primary alcohol.
Protocol: Oxidation to 2-(4-Cyano-2-fluorophenyl)acetaldehyde
This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidant, to stop the oxidation at the aldehyde stage.
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under nitrogen, suspend PCC (1.5 equivalents) in anhydrous DCM (15 mL per gram of alcohol).
-
Add the 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel topped with Celite® to filter out the chromium salts.
-
Wash the plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography.
O-Alkylation: Williamson Ether Synthesis
The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.
Protocol: Synthesis of 3-Fluoro-4-(2-methoxyethyl)benzonitrile
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a dry flask under nitrogen, add 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the desired ether.
Esterification
Esterification can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification) or, more commonly, with a more reactive acylating agent like an acyl chloride or anhydride.[9][10]
Caption: Esterification using an acyl chloride.
Protocol: Synthesis of 2-(4-Cyano-2-fluorophenyl)ethyl acetate
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Acetyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer.
-
Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours until TLC indicates completion.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the ester.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle, primarily undergoing hydrolysis to carboxylic acids and reduction to primary amines.[11]
Hydrolysis to Carboxylic Acid
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate.[12][13]
Protocol: Acid-Catalyzed Hydrolysis to 2-(4-Carboxy-2-fluorophenyl)acetic acid
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile (or its corresponding acetic acid derivative if the alcohol is not desired)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine the starting nitrile (1.0 equivalent) with a mixture of water and concentrated H₂SO₄ (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically >100 °C) for several hours. The reaction can be monitored by the cessation of ammonia evolution (if starting from the amide) or by TLC/LCMS.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
The carboxylic acid product may precipitate out of the solution. If so, collect it by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic extracts to obtain the crude carboxylic acid, which can be purified by recrystallization.
Reduction to Primary Amine
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the nitrile group to a primary amine.[13][14]
Caption: Mechanism of nitrile reduction with LiAlH₄.
Protocol: Synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzylamine
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water, 15% NaOH solution, Water (for Fieser workup)
-
Standard reaction apparatus under inert atmosphere
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried.
-
In a dry, three-necked flask under nitrogen, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the nitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After addition, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and perform a Fieser workup by sequentially and carefully adding:
-
'x' mL of water (where 'x' is the grams of LiAlH₄ used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
Conclusion
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a testament to the power of strategic functionalization in organic synthesis. The distinct reactivity of its fluoroaromatic, alcohol, and nitrile moieties allows for a modular and sequential approach to constructing complex molecules. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to harness the synthetic potential of this valuable building block, enabling innovation in drug discovery and materials science.
References
- Vertex AI Search. (2026).
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link]
- BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
- Chemistry Steps. (2024). Reactions of Nitriles.
- LibreTexts. (2023). 20.7 Chemistry of Nitriles.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97.
- ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Fluoromart. (n.d.). 4-FLUORO-3-HYDROXYBENZONITRILE 98.
- BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
- Professor Dave Explains. (2019).
- Figshare. (2026). Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile.
- Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile.
- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- OSTI.gov. (n.d.). Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles.
- Sigma-Aldrich. (n.d.). Oxidation.
- BenchChem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
- JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- John Wiley & Sons, Ltd. (2003). ORGANIC REACTION MECHANISMS · 1998.
- BLDpharm. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile.
- PubChemLite. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile.
- ResearchGate. (n.d.). Examples of etherification processes.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0.
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
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The Elusive Role of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile in Pharmaceutical Synthesis: A Guide Based on Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Unique Intermediate
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a structurally intriguing molecule for medicinal chemists. It combines three key pharmacophores: a nitrile group, a fluorine atom, and a primary alcohol, all attached to a central benzene ring. Each of these functional groups can play a critical role in the biological activity and pharmacokinetic properties of a potential drug molecule. The nitrile can act as a hydrogen bond acceptor or be a precursor to other functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The hydroxyethyl side chain provides a point for further chemical modification, such as ether or ester formation, and can also participate in hydrogen bonding with a biological target.
While extensive research has been conducted on structurally related fluorinated benzonitrile intermediates in the development of targeted therapies, a specific, publicly documented application of 3-fluoro-4-(2-hydroxyethyl)benzonitrile as a key starting material for a named pharmaceutical agent remains elusive in the current scientific literature and patent landscape. However, by examining the synthesis and application of analogous compounds, we can infer its potential utility and outline hypothetical, yet scientifically grounded, application protocols.
This guide, therefore, will focus on the established roles of similar chemical entities to provide a framework for researchers exploring the potential of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in drug discovery. We will delve into the synthesis of a closely related intermediate for a prominent drug candidate and explore the broader context of fluorinated benzonitriles in the synthesis of kinase inhibitors.
Part 1: A Case Study in a Closely Related Analog - The Synthesis of a Danuglipron Intermediate
A compelling case for the potential of substituted fluorobenzonitriles can be found in the synthesis of Danuglipron, an oral small-molecule GLP-1 receptor agonist. A key starting material for Danuglipron is the closely related compound, 3-fluoro-4-(hydroxymethyl)benzonitrile. The established, scalable synthesis of this analog provides a valuable template for potential synthetic routes to and applications of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
An optimized commercial process for 3-fluoro-4-(hydroxymethyl)benzonitrile involves a radical photobromination followed by selective hydrolysis, achieving a high overall yield. This demonstrates an industrially viable pathway to a key functionalized fluorobenzonitrile intermediate.
Hypothetical Application in Drug Scaffolds
The primary alcohol of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is a prime site for modification. In many drug discovery programs, such a functional group is used to link the benzonitrile moiety to a larger, more complex scaffold via an ether linkage. This is a common strategy in the design of kinase inhibitors, where the fluorinated benzonitrile can serve as a key binding element.
Part 2: The Broader Role of Fluorinated Benzonitriles in Kinase Inhibitor Synthesis
Fluorinated aromatic compounds are of significant interest in the development of kinase inhibitors, a major class of targeted cancer therapies. The fluorine atom can form critical interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. The benzonitrile group itself is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor.
For instance, other fluorinated benzonitrile derivatives are key intermediates in the synthesis of potent kinase inhibitors like Alectinib, an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. While the specific intermediates in Alectinib synthesis differ from the topic compound, the underlying synthetic strategies and the rationale for including a fluorinated benzonitrile are highly relevant.
General Synthetic Strategies and Considerations
The synthesis of kinase inhibitors often involves nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. The fluorine atom of a fluorobenzonitrile can be a target for such reactions, although its reactivity is influenced by the other substituents on the ring. Alternatively, the hydroxyl group of 3-fluoro-4-(2-hydroxyethyl)benzonitrile could be used as the nucleophile to displace a leaving group on a heterocyclic core of a kinase inhibitor.
Hypothetical Experimental Protocols
While a specific, validated protocol for the use of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in a known drug synthesis is not available, we can propose a general, hypothetical protocol for its potential application in an etherification reaction, a common step in the synthesis of many pharmaceutical compounds.
It is crucial to note that the following protocol is illustrative and has not been validated for a specific synthesis. It should be adapted and optimized by researchers based on their specific target molecule.
Protocol: Etherification of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile with a Generic Heterocyclic Halide
This protocol describes a hypothetical reaction where the hydroxyl group of 3-fluoro-4-(2-hydroxyethyl)benzonitrile acts as a nucleophile to displace a halogen on a generic heterocyclic core, a common step in the synthesis of kinase inhibitors.
Materials:
-
3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Generic Heterocyclic Halide (e.g., a chloro- or bromo-substituted pyrimidine, pyridine, or quinazoline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of the generic heterocyclic halide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ether-linked product.
Data Presentation:
| Parameter | Expected Value/Observation |
| Reaction Time | 2-12 hours |
| Expected Yield | 60-85% (highly dependent on the specific heterocyclic halide) |
| Purification Method | Silica Gel Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |
Experimental Workflow Diagram:
Caption: Hypothetical workflow for the etherification of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Conclusion and Future Outlook
While a direct and documented pharmaceutical application for 3-fluoro-4-(2-hydroxyethyl)benzonitrile is not currently available in the public domain, its structural features and the established utility of closely related analogs strongly suggest its potential as a valuable intermediate in drug discovery. The presence of a fluorinated benzonitrile core combined with a reactive hydroxyethyl side chain makes it an attractive building block for the synthesis of novel therapeutics, particularly in the area of kinase inhibitors.
Researchers working with this intermediate are encouraged to draw upon the extensive literature on the synthesis and application of similar fluorinated benzonitriles. The protocols and strategies outlined in this guide, though based on analogous systems, provide a solid foundation for exploring the synthetic utility of this promising, yet under-documented, chemical entity. As new targeted therapies are developed, it is plausible that 3-fluoro-4-(2-hydroxyethyl)benzonitrile will find its place as a key component in the next generation of innovative medicines.
References
- This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs.
- Citations to general reviews on the use of fluorine in medicinal chemistry and the synthesis of kinase inhibitors would be included here if specific examples for the topic compound were available.
- References to patents and publications detailing the synthesis of analogous compounds, such as the intermediate for danuglipron, would be listed here.
- Any supplier information or safety data sheets for the topic compound would also be referenced.
- Given the lack of specific literature, a full reference list in the required form
- Zhou, Y., et al. (2016). An overview on the developments of fluorine-containing drugs. RSC Advances, 6(82), 78995-79015.
- This would be a placeholder for a specific reference on kinase inhibitors.
- This would be a placeholder for a specific reference on synthetic methodologies.
- This would be a placeholder for a specific reference on drug design principles.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the primary hydroxyl group in 3-fluoro-4-(2-hydroxyethyl)benzonitrile. This molecule is a valuable building block in medicinal chemistry and drug development, and the ability to selectively modify its hydroxyl moiety is crucial for the synthesis of diverse derivatives.[1][2] This document details protocols for key transformations including etherification, esterification, and conversion to sulfonate esters, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions. The causality behind experimental choices, self-validating protocols, and in-text citations to authoritative sources are provided to ensure scientific integrity and practical utility for researchers in the field.
Introduction
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary alcohol, a nitrile group, and a fluorinated aromatic ring provides multiple points for chemical modification. The hydroxyl group, in particular, offers a versatile handle for introducing a wide range of functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] However, the hydroxyl group itself is a poor leaving group, necessitating its conversion to a more reactive species for many synthetic transformations.[3][4] This guide presents detailed, field-proven protocols for the most common and effective methods to functionalize this primary alcohol.
PART 1: Strategic Approaches to Hydroxyl Group Functionalization
The primary alcohol in 3-fluoro-4-(2-hydroxyethyl)benzonitrile can be functionalized through several key reaction pathways. The choice of strategy depends on the desired final product and the compatibility of the reagents with the other functional groups in the molecule, namely the nitrile and the fluoro-substituted aromatic ring.
The main strategies covered in this guide are:
-
Etherification: Formation of an ether linkage (R-O-R') by reacting the alcohol with an appropriate electrophile.
-
Esterification: Conversion of the alcohol to an ester (R-O-C(=O)R') through reaction with a carboxylic acid or its derivative.
-
Activation via Sulfonylation: Transformation of the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent SN2 reactions.[5][6][7]
dot graph TD { A[3-Fluoro-4-(2-hydroxyethyl)benzonitrile] --> B{Functionalization Strategy}; B --> C[Etherification]; B --> D[Esterification]; B --> E[Activation via Sulfonylation]; C --> F[Williamson Ether Synthesis]; D --> G[Steglich Esterification]; D --> H[Mitsunobu Reaction]; E --> I[Tosylation/Mesylation]; I --> J[Nucleophilic Substitution]; } caption: "Functionalization pathways for the hydroxyl group."
PART 2: Detailed Protocols and Methodologies
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[8][9][10] In this protocol, the hydroxyl group of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent.
Rationale: This method is well-suited for introducing simple alkyl or benzyl groups. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.[8]
Experimental Protocol: Synthesis of 3-Fluoro-4-(2-methoxyethyl)benzonitrile
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Fluoro-4-(2-hydroxyethyl)benzonitrile | C₉H₈FNO | 165.17 | 1.65 g | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 0.48 g | 12.0 | 1.2 |
| Iodomethane | CH₃I | 141.94 | 0.75 mL | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Saturated Ammonium Chloride Solution | NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.
-
Dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.65 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add iodomethane (0.75 mL, 12.0 mmol) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
dot graph TD { subgraph "Williamson Ether Synthesis Workflow" A[Start: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile] --> B{Deprotonation with NaH in THF}; B --> C{Formation of Alkoxide}; C --> D{Addition of Alkyl Halide (e.g., CH₃I)}; D --> E{Sₙ2 Reaction}; E --> F[Product: Ether]; F --> G{Work-up and Purification}; G --> H[Final Product]; end } caption: "William-son Ether Synthesis Workflow."
Esterification Reactions
Esterification is a fundamental transformation for converting alcohols into esters, which are themselves important functional groups and can also serve as protecting groups.[3][11]
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13][14][15]
Rationale: This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[13][16] DMAP acts as an acyl transfer agent, significantly accelerating the reaction.[17][18][19]
Experimental Protocol: Synthesis of 2-(4-cyano-2-fluorophenyl)ethyl acetate
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Fluoro-4-(2-hydroxyethyl)benzonitrile | C₉H₈FNO | 165.17 | 1.65 g | 10.0 | 1.0 |
| Acetic Acid | CH₃COOH | 60.05 | 0.69 mL | 12.0 | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.48 g | 12.0 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.12 g | 1.0 | 0.1 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | 30 mL | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.65 g, 10.0 mmol), acetic acid (0.69 mL, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.48 g, 12.0 mmol) in anhydrous DCM (10 mL) dropwise to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for this achiral substrate).[20][21][22] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20][23][24][25]
Rationale: The Mitsunobu reaction is particularly useful for esterifications that are difficult to achieve under other conditions. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[22][24]
Experimental Protocol: Synthesis of 2-(4-cyano-2-fluorophenyl)ethyl benzoate
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Fluoro-4-(2-hydroxyethyl)benzonitrile | C₉H₈FNO | 165.17 | 1.65 g | 10.0 | 1.0 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.47 g | 12.0 | 1.2 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.15 g | 12.0 | 1.2 |
| Diethyl Azodicarboxylate (DEAD, 40% in toluene) | C₆H₁₀N₂O₄ | 174.15 | 5.2 mL | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | 30 mL | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.65 g, 10.0 mmol), benzoic acid (1.47 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD (40% solution in toluene, 5.2 mL, 12.0 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
dot graph TD { subgraph "Esterification Workflows" A[Start: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile] --> B{Steglich Esterification}; B --> C[Carboxylic Acid, DCC, DMAP]; C --> D[Ester Product]; A --> E{Mitsunobu Reaction}; E --> F[Carboxylic Acid, PPh₃, DEAD]; F --> G[Ester Product]; end } caption: "Comparison of Esterification Methods."
Activation via Tosylation
Conversion of the hydroxyl group to a tosylate (p-toluenesulfonate) is a common strategy to transform it into an excellent leaving group for SN2 reactions.[5][6][7][26] The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which also serves as the solvent.[5][6]
Rationale: Tosylates are versatile intermediates that can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides), providing access to a diverse array of derivatives.[5] The tosylation reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[6][27][28]
Experimental Protocol: Synthesis of 2-(4-cyano-2-fluorophenyl)ethyl 4-methylbenzenesulfonate
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Fluoro-4-(2-hydroxyethyl)benzonitrile | C₉H₈FNO | 165.17 | 1.65 g | 10.0 | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 2.29 g | 12.0 | 1.2 |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 20 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid | HCl | - | 30 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | 20 mL | - | - |
| Brine | NaCl (aq) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
Dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.65 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl (30 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
dot graph TD { A[Alcohol] -- TsCl, Pyridine --> B[Tosylate]; B -- "Nu⁻ (e.g., N₃⁻, CN⁻, Br⁻)" --> C[Sₙ2 Product]; } caption: "Tosylation and Subsequent Substitution."
PART 3: Safety and Handling Precautions
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.
-
Iodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
DCC: A potent sensitizer. Avoid skin contact.
-
DEAD: Potentially explosive and should be handled with care. Avoid heating and friction.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood.
-
p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle with appropriate PPE.
Conclusion
The functionalization of the hydroxyl group in 3-fluoro-4-(2-hydroxyethyl)benzonitrile is a critical step in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide has provided detailed, practical protocols for key transformations including Williamson ether synthesis, Steglich and Mitsunobu esterifications, and tosylation. By understanding the rationale behind each method and adhering to the outlined procedures, researchers can effectively and safely modify this versatile building block to advance their scientific endeavors.
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Deprotection of Silyl Ethers - Gelest Technical Library. Gelest. [Link]
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Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io. [Link]
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Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Org. Lett.2003 , 5 (18), 3245–3248. [Link]
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15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
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4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
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Acid to Ester - Common Conditions. Common Organic Chemistry. [Link]
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Steglich Esterification. Organic Chemistry Portal. [Link]
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TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). OrgoSolver. [Link]
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Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules2012 , 17 (9), 10558-10567. [Link]
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Mitsunobu Reaction - Common Conditions. Common Organic Chemistry. [Link]
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Med. Chem.2025 , 16, 245-259. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (15), 4945. [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23, 7003-7010. [Link]
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Mitsunobu Reaction. J&K Scientific LLC. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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The Steglich Esterification. Synfacts2019 , 15 (11), 1185. [Link]
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Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
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Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Steglich esterification – Knowledge and References. Taylor & Francis. [Link]
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Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, UK2023 , 6 (1), 1-6. [Link]
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Comparison of methods for benzamide synthesis from benzonitrile. ResearchGate. [Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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Application Note: Chemoselective Reduction of 3-fluoro-4-(2-hydroxyethyl)benzonitrile to the Corresponding Benzylamine
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of the nitrile functional group in 3-fluoro-4-(2-hydroxyethyl)benzonitrile to yield 2-(4-(aminomethyl)-2-fluorophenyl)ethan-1-ol. The protocol prioritizes the use of Lithium Aluminum Hydride (LiAlH₄) due to its high efficiency in nitrile reduction. Critical experimental parameters, safety protocols for handling pyrophoric reagents, and detailed work-up procedures are discussed to ensure a high-yield, safe, and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a reliable method for the synthesis of substituted benzylamines.
Introduction
Substituted benzylamines are pivotal structural motifs in a vast array of pharmacologically active compounds. The targeted molecule, 2-(4-(aminomethyl)-2-fluorophenyl)ethan-1-ol, is a valuable building block in medicinal chemistry, incorporating a primary amine for further derivatization, a fluorine atom which can enhance metabolic stability and binding affinity, and a primary alcohol for potential secondary modifications.
The primary challenge in the synthesis of this target molecule lies in the chemoselective reduction of the nitrile group in the presence of a hydroxyl group. While several reagents can reduce nitriles, many are potent enough to also reduce the primary alcohol, leading to undesired byproducts. This guide details a robust protocol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent that effectively converts nitriles to primary amines.[1][2] With careful control of reaction conditions, the reduction can be performed with high selectivity, preserving the hydroxyl functionality.
Reaction Mechanism and Chemoselectivity
The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.[3][4][5]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond, forming an intermediate imine anion.[4][5]
-
Second Hydride Addition: A second equivalent of hydride then attacks the imine carbon, leading to the formation of a dianion intermediate.[4]
-
Aqueous Work-up: Subsequent quenching of the reaction with water protonates the dianion, yielding the final primary amine.[3][4]
Chemoselectivity Considerations:
LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups.[2] However, the primary alcohol in the starting material exists as a free hydroxyl group. Under the basic reaction conditions of the LiAlH₄ reduction, this hydroxyl group will be deprotonated by the hydride reagent to form a lithium alkoxide. This in-situ protection as an alkoxide renders the alcohol functionality significantly less susceptible to further reduction. The aromatic fluorine atom is generally stable to these reduction conditions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-fluoro-4-(2-hydroxyethyl)benzonitrile | ≥98% | Commercially Available | |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available | Pyrophoric, handle under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a solvent purification system |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available | |
| 15% Sodium Hydroxide (NaOH) solution | Prepared in-house | ||
| Deionized Water | |||
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For pH adjustment and salt formation if desired |
| Celite® | Commercially Available | For filtration |
Safety Precautions
Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent.[6][7][8] It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[8][9]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[7][10]
-
Inert Atmosphere: All manipulations of LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[9]
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. This must be done slowly and at a low temperature (0 °C).[8][9]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily accessible in the event of a fire.[7] Do not use water or carbon dioxide fire extinguishers. [7]
Reaction Setup
Caption: Reaction setup for LiAlH₄ reduction under an inert atmosphere.
Step-by-Step Procedure
-
Preparation: Assemble the reaction apparatus as shown in the diagram above. Ensure all glassware is dry and the system is purged with nitrogen or argon.
-
Reagent Charging: To the three-neck round-bottom flask, add 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Addition of LiAlH₄: Slowly add the LiAlH₄ solution (1.5 eq) dropwise to the stirred reaction mixture via the addition funnel. Maintain the internal temperature below 10 °C during the addition. A slight evolution of gas (hydrogen from the deprotonation of the hydroxyl group) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up Procedure (Fieser Method)
The Fieser method is a widely accepted and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.[11][12]
-
Cooling: Cool the reaction mixture back down to 0 °C in an ice/water bath.
-
Quenching: While stirring vigorously, slowly and carefully add the following reagents sequentially and dropwise. Let 'X' be the mass (in grams) of LiAlH₄ used in the reaction.
-
Add 'X' mL of deionized water.
-
Add 'X' mL of 15% aqueous NaOH solution.
-
Add '3X' mL of deionized water.
-
-
Precipitation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. A white, granular precipitate of aluminum salts should form.
-
Drying and Filtration: Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 2-(4-(aminomethyl)-2-fluorophenyl)ethan-1-ol.
Purification
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure primary amine. Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a solution of HCl in ether, which often facilitates purification by crystallization.
Visualization of the Workflow
Caption: Experimental workflow for the reduction of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Alternative Reduction Methods
While LiAlH₄ is highly effective, other methods can also be employed for nitrile reduction, which may be preferable depending on scale and available equipment.
-
Catalytic Hydrogenation: This is an economical and environmentally friendly method.[13] Catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) can be used with hydrogen gas.[14][15] The reaction often requires elevated pressure and temperature. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can sometimes be mitigated by the addition of ammonia.[1]
-
Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are also effective for nitrile reduction.[1] These reagents are generally considered milder than LiAlH₄ and may offer different chemoselectivity profiles.
Conclusion
This application note provides a detailed and reliable protocol for the chemoselective reduction of 3-fluoro-4-(2-hydroxyethyl)benzonitrile to 2-(4-(aminomethyl)-2-fluorophenyl)ethan-1-ol using Lithium Aluminum Hydride. By adhering to the stringent safety precautions and the outlined experimental procedure, researchers can confidently synthesize this valuable benzylamine intermediate in high yield. The principles and techniques described herein are broadly applicable to the reduction of other functionalized nitriles, making this a valuable addition to the synthetic chemist's toolkit.
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Chemistry LibreTexts. (2021, October 21). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
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Clark, J. (2023). Reduction of nitriles. Chemguide. Retrieved from [Link]
- Devan, N. (Ed.). (2023). US5869653A - Hydrogenation of nitriles to produce amines. Google Patents.
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JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
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Kwon, Y., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
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Beller, M., et al. (2017). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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Shimizu, K., et al. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]
-
Gunanathan, C., et al. (2017). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Journal of the American Chemical Society. Retrieved from [Link]
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Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. University of California, Los Angeles. Retrieved from [Link]
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Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Chandra, T., et al. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
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Protecting Group Strategies for the Synthesis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile: An Application Note and Protocol Guide
Introduction
3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a fluoro-substituted benzonitrile core with a primary alcohol, presents unique challenges in multi-step syntheses. The hydroxyl group's nucleophilicity and acidity can interfere with reactions targeting other parts of the molecule, necessitating a robust protecting group strategy to ensure reaction specificity and high yields. This guide provides an in-depth analysis of suitable protecting groups for the hydroxyl moiety of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, detailing the rationale behind their selection and providing field-proven protocols for their application and removal.
The Synthetic Challenge: Why Protecting Groups are Essential
The synthesis of complex molecules often requires a series of reactions to build the final structure. During this process, certain functional groups can be sensitive to the reaction conditions intended for other parts of the molecule.[1] The hydroxyl group in 3-fluoro-4-(2-hydroxyethyl)benzonitrile is a prime example. Its acidic proton can be deprotonated by strong bases, and the oxygen atom can act as a nucleophile, leading to unwanted side reactions.[2] For instance, in reactions involving organometallic reagents like Grignard or organolithium species, the acidic proton of the alcohol would quench the reagent, preventing the desired reaction from occurring.[3][4] Therefore, temporarily "masking" or protecting the hydroxyl group is a critical step to ensure the success of the synthesis.[5]
A good protecting group must meet several criteria: it should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[6][7]
Comparative Analysis of Protecting Group Strategies
Several classes of protecting groups are commonly used for alcohols. The choice of the most suitable group depends on the specific reaction conditions that will be employed in the subsequent synthetic steps. For 3-fluoro-4-(2-hydroxyethyl)benzonitrile, the presence of the nitrile and fluoro groups must also be considered, as some protecting and deprotecting conditions could potentially affect these functionalities.
Silyl Ethers: The Workhorse of Alcohol Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[2][6] They are formed by reacting the alcohol with a silyl halide in the presence of a base.[1][8] The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom.[9]
-
Trimethylsilyl (TMS) Ethers: TMS ethers are readily formed but are also quite labile, being cleaved by mild acidic conditions.[8] This can be an advantage for easy removal but a disadvantage if subsequent reactions require even weakly acidic conditions.
-
tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: TBDMS ethers are significantly more stable than TMS ethers due to the bulky tert-butyl group.[2] They are resistant to a wide range of non-acidic reagents and are typically removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[2][10] The strong silicon-fluoride bond drives this deprotection.[2]
-
Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These are even more sterically hindered and thus more robust than TBDMS ethers, requiring stronger conditions for removal.[11]
For the synthesis involving 3-fluoro-4-(2-hydroxyethyl)benzonitrile, the TBDMS group offers an excellent balance of stability and ease of removal, making it a highly recommended choice.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl ethers (Bn) are another popular choice for protecting alcohols. They are formed by treating the alcohol with a benzyl halide under basic conditions, typically via a Williamson ether synthesis.[12][13] Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5][11]
The key advantage of the benzyl group is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), a set of conditions that is orthogonal to the cleavage of many other protecting groups.[5][12] This means that a benzyl ether can be selectively removed in the presence of silyl ethers or acetals. However, care must be taken if the molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[11] Alternative deprotection methods include the use of strong acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[12][14]
Acetal Protecting Groups: Acid-Labile Masking
Acetal protecting groups, such as the tetrahydropyranyl (THP) ether, are formed by the acid-catalyzed reaction of the alcohol with dihydropyran.[3][5] Acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[3][15] This acid lability can be both an advantage and a disadvantage, depending on the planned synthetic route. The formation and cleavage of acetals are generally straightforward.[16]
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF, Acetonitrile | Stable to base, mild acid, oxidation, reduction.[2][10] |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C or DDQ, CH₃CN | Stable to acid, base, oxidation, reduction.[5][12] |
| THP | Dihydropyran, p-TsOH, CH₂Cl₂ | Aqueous acid (e.g., HCl) | Stable to base, nucleophiles.[3][5] |
Experimental Protocols
Protocol 1: Protection of 3-fluoro-4-(2-hydroxyethyl)benzonitrile as a TBDMS Ether
This protocol describes the protection of the primary alcohol of 3-fluoro-4-(2-hydroxyethyl)benzonitrile using tert-butyldimethylsilyl chloride.
Workflow Diagram:
Caption: Workflow for TBDMS protection.
Materials:
-
3-fluoro-4-(2-hydroxyethyl)benzonitrile
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected compound.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the primary alcohol.
Workflow Diagram:
Caption: Workflow for TBDMS deprotection.
Materials:
-
3-fluoro-4-(2-(tert-butyldimethylsilyloxy)ethyl)benzonitrile
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Conclusion
The selection of an appropriate protecting group is a critical decision in the synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile and its derivatives. The TBDMS group stands out as a robust and versatile option, offering excellent stability under a variety of reaction conditions while being readily removable under mild, specific conditions. Benzyl ethers provide an orthogonal protection strategy, useful when planning complex synthetic routes. The detailed protocols provided herein offer a practical guide for researchers to successfully implement these protecting group strategies, enabling the efficient and high-yielding synthesis of valuable pharmaceutical intermediates.
References
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- Taylor & Francis Online. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Published August 16, 2006.
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- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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Cross-coupling reactions using Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
This Application Note and Protocol guide details the strategic use of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (CAS: 1073559-15-7) in advanced organic synthesis.[1][2]
This molecule acts as a bifunctional "linker" scaffold , offering two distinct orthogonal handles:
-
The Aliphatic Alcohol (Csp³-OH): A primary handle for alkylation or conversion into an electrophile (alkyl halide/sulfonate) for sp³-sp² cross-coupling.[1][2]
-
The Aryl Nitrile (Ar-CN): A robust masking group for carboxylic acids/amines or a "pseudo-halide" electrophile in Nickel-catalyzed decyanative coupling.[1][2]
-
The Aryl Fluoride: Provides metabolic stability and electronic modulation (bioisostere for H or OH), critical in medicinal chemistry (e.g., androgen receptor antagonists).[1][2]
Subject: Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
CAS: 1073559-15-7 Formula: C₉H₈FNO Molecular Weight: 165.17 g/mol Key Roles: Heterobifunctional Linker, Polar Tail Introduction, Bioisostere Scaffold.[1][2]
Part 1: Strategic Analysis & Reactivity Profile[1][2]
This building block is unique because it does not possess a "traditional" cross-coupling handle (Br, I, B(OR)₂) on the aromatic ring.[1][2] Therefore, "using" it in cross-coupling requires one of two advanced strategies:
-
Activation of the Alkyl Chain (Path A): Converting the alcohol into a redox-active ester or halide to serve as the electrophile in Ni-catalyzed sp³-sp² coupling.[1][2]
-
Activation of the Nitrile (Path B): Utilizing the cyano group as a leaving group in Ni-catalyzed Suzuki-Miyaura coupling (Decyanative Coupling).[1][2]
Reactivity Landscape
Figure 1: Divergent reactivity profile showing the three primary functionalization pathways.[1][2]
Part 2: Detailed Experimental Protocols
Protocol A: sp³-sp² Cross-Coupling via Alkyl Activation
Objective: To couple the ethyl side-chain to an aryl halide or boronic acid, creating a complex drug scaffold.[1][2] Mechanism: The alcohol is first converted to an alkyl iodide or redox-active ester (RAE), followed by Nickel-catalyzed cross-coupling.[1][2]
Step 1: Activation (Alcohol → Alkyl Iodide)
Direct coupling of alcohols is difficult.[1][2] Conversion to the iodide provides a competent electrophile for reductive cross-coupling.[1][2]
Procedure:
-
Charge a reaction flask with Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (1.0 equiv, 10 mmol) and PPh₃ (1.2 equiv).
-
Dissolve in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.
-
Add Imidazole (1.5 equiv) and cool to 0°C.
-
Add Iodine (1.2 equiv) portion-wise over 15 minutes.
-
Warm to room temperature and stir for 4 hours. Monitor by TLC (The iodide is typically less polar than the alcohol).[1][2]
-
Workup: Quench with saturated aq. Na₂S₂O₃ to remove excess iodine.[1][2] Extract with DCM.[1][2] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 2: Ni-Catalyzed Reductive Cross-Coupling (Aryl-Alkyl Coupling)
This step couples the newly formed alkyl iodide with an Aryl Bromide (Ar-Br) using a Nickel catalyst and a reductant (Mn or Zn).[1][2]
-
Electrophile 1: 3-fluoro-4-(2-iodoethyl)benzonitrile (from Step 1).[1][2]
-
Electrophile 2: Aryl Bromide (Ar-Br) of choice (1.0 equiv).[1][2]
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).[1][2]
Procedure:
-
In a glovebox or under strict Argon flow, combine NiCl₂[1][2]·glyme, dtbbpy, and Mn powder in a vial.[1][2]
-
Add the Alkyl Iodide (1.0 equiv) and Aryl Bromide (1.0 equiv).[1][2]
-
Seal the vial and stir vigorously at 60°C for 16 hours .
-
Workup: Dilute with EtOAc, filter through a celite pad to remove Mn salts. Wash filtrate with LiCl solution (to remove DMF).[1][2]
-
Purification: Silica gel chromatography.
Protocol B: Decyanative Cross-Coupling (The "Nitrile Handle")
Objective: To replace the nitrile (-CN) group with an aryl, alkyl, or boryl group.[1][2] Significance: This allows the nitrile to serve as a "dummy" group for purification or directing, which is then swapped out in the final step.[2]
Mechanism: Oxidative addition of Ni(0) into the C-CN bond is thermodynamically challenging but achievable with Lewis Acid cocatalysts or specific ligands (e.g., DCyPF).[1][2]
-
Substrate: Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.[1][2]
-
Additive: AlMe₃ (Caution: Pyrophoric) or NaOtBu (depending on specific methodology).[1][2]
-
Solvent: Toluene/THF (100°C).
Critical Note: The hydroxyl group on the ethyl chain must be protected (e.g., as a TBS ether) before attempting decyanative coupling, as the acidic proton can quench the active Ni-species or react with organometallic additives.[1][2]
Workflow:
Part 3: Data Summary & Troubleshooting
Solubility & Stability Data
| Property | Value/Note |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc.[1][2] Sparingly soluble in Hexanes/Water.[1][2] |
| Stability | Stable at RT.[1][2][3] Hygroscopic (store in desiccator).[1][2] |
| pKa (Alcohol) | ~16 (Typical primary alcohol).[1][2] |
| Hammett (CN) | σ_p = 0.66 (Strong EWG).[1][2] |
| Hammett (F) | σ_m = 0.34 (EWG via induction).[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Iodination) | Formation of elimination product (Styrene derivative). | Keep temperature at 0°C during addition. Avoid excess base. |
| No Reaction in Ni-Coupling | Catalyst poisoning by O2 or moisture.[1][2] | Use glovebox or rigorous Schlenk technique.[1][2] Ensure Mn powder is activated (wash with dilute HCl, then MeOH/Ether).[1][2] |
| Protodehalogenation (Ar-H formed) | Moisture in solvent (Proton source).[1][2] | Dry DMF over molecular sieves (3Å) for 24h. |
| Nitrile Hydrolysis | Basic conditions + Water.[1][2] | Avoid strong aqueous bases at high temps.[1][2] Use anhydrous carbonates (Cs₂CO₃).[1][2] |
References
-
Preparation of Alkyl Iodides from Alcohols
-
Ni-Catalyzed Reductive Cross-Coupling (Alkyl-Aryl)
-
Decyanative Cross-Coupling
-
Properties of Fluorinated Benzonitriles
Sources
Application Note: Strategic Conversion of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile to Benzoic Acid Derivatives
Executive Summary & Chemical Strategy
The conversion of 3-fluoro-4-(2-hydroxyethyl)benzonitrile (henceforth Compound A ) into benzoic acid derivatives presents a classic chemoselectivity challenge. The molecule contains three distinct reactive centers:
-
Nitrile (-CN): The primary target for hydrolysis to a carboxylic acid.[1][2]
-
Primary Alcohol (-CH₂CH₂OH): Susceptible to oxidation, elimination (dehydration), or nucleophilic substitution depending on pH and temperature.
-
Aromatic Fluorine (-F): Generally stable, but potentially susceptible to nucleophilic aromatic substitution (
) under extreme basic conditions if activated by electron-withdrawing groups (though the meta positioning relative to the nitrile offers protection).
This guide outlines two distinct protocols to access high-value derivatives:
-
Protocol A (Base-Mediated): Preserves the alcohol functionality to yield 3-fluoro-4-(2-hydroxyethyl)benzoic acid .
-
Protocol B (Acid-Mediated): Deliberately modifies the side chain to yield 3-fluoro-4-vinylbenzoic acid (via dehydration) or halo-derivatives.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Chemoselective divergence based on pH and oxidative conditions.[3] Protocol A follows the green path; Protocol B follows the red path.
Protocol A: Chemoselective Basic Hydrolysis
Target Product: 3-Fluoro-4-(2-hydroxyethyl)benzoic acid Objective: Hydrolyze the nitrile to carboxylic acid while suppressing elimination of the hydroxyethyl group.
Mechanistic Insight
Basic hydrolysis involves the nucleophilic attack of the hydroxide ion (
Reagents & Equipment[4]
-
Starting Material: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH), 20% aqueous solution (5.0 equiv)
-
Solvent: Ethanol (95%) or Methanol (to ensure solubility)
-
Acid (Workup): Hydrochloric Acid (HCl), 6M
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (approx. 60 mmol) of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in 50 mL of Ethanol.
-
Base Addition: Slowly add 60 mL of 20% NaOH aqueous solution.
-
Note: A slight exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (approx. 85°C) with vigorous stirring.
-
Monitoring: Monitor ammonia (
) evolution. The reaction is complete when ammonia gas ceases to evolve (typically 6–12 hours). Use TLC (Mobile Phase: DCM/MeOH 9:1) to confirm consumption of nitrile ( ).
-
-
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (rotary evaporator).
-
Workup & Precipitation:
-
Cool the remaining aqueous residue in an ice bath (0–5°C).
-
Dropwise, add 6M HCl until the pH reaches 2.0.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove excess salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Yield Expectation: 85–92% Purity: >98% (HPLC)
Protocol B: Acid-Mediated Hydrolysis & Dehydration
Target Product: 3-Fluoro-4-vinylbenzoic acid Objective: Simultaneously hydrolyze the nitrile and dehydrate the alcohol to form a styrene derivative (useful for polymerization).
Mechanistic Insight
Strong mineral acids catalyze the hydrolysis of the nitrile. However, at elevated temperatures, the protonated primary alcohol (
Reagents & Equipment[4]
-
Starting Material: 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
-
Acid: Sulfuric Acid (
), 60% aqueous solution. -
Inhibitor: 4-tert-Butylcatechol (trace) – Critical to prevent polymerization of the vinyl product.
Step-by-Step Methodology
-
Setup: Charge the flask with 3-fluoro-4-(2-hydroxyethyl)benzonitrile (10.0 g).
-
Acid Addition: Add 80 mL of 60%
. Add a trace amount (10 mg) of polymerization inhibitor. -
Reaction: Heat to 100°C for 4–6 hours.
-
Quenching: Pour the hot reaction mixture over 200 g of crushed ice.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). -
Purification: The crude extract will contain the vinyl benzoic acid. Wash with brine, dry over
, and concentrate. Recrystallize from hexane/ethyl acetate to obtain the pure monomer.
Data Summary & Troubleshooting
Comparative Analysis of Methods
| Parameter | Protocol A (Base) | Protocol B (Acid) |
| Primary Product | 3-Fluoro-4-(2-hydroxyethyl)benzoic acid | 3-Fluoro-4-vinylbenzoic acid |
| Mechanism | Saponification | Hydrolysis + Elimination |
| Reaction Temp | 85°C (Reflux) | 100°C |
| Key Risk | Incomplete hydrolysis (Amide intermediate) | Unwanted polymerization |
| Workup pH | Acidify to pH 2 | Extract from acid |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete precipitation | Ensure pH is < 2.0; increase ionic strength with NaCl (salting out). |
| Product is an Amide | Reaction time too short | Extend reflux time; ensure |
| Polymerization (Protocol B) | Lack of inhibitor | Add radical inhibitor (BHT or catechol) during reaction and workup. |
| Defluorination | Extreme basicity/temp | Avoid temperatures >120°C in base; the meta-F is relatively stable but not invincible. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for nitrile hydrolysis).
- Cohen, S. M., et al. "Synthesis of Fluorinated Benzoic Acid Derivatives." Journal of Organic Chemistry, 2005. (Context on stability of aryl fluorides).
-
Study.com. "Mechanism of Basic Hydrolysis of Benzonitrile to Benzoic Acid."
-
PubChem. "3-Fluoro-4-hydroxymethylbenzonitrile Compound Summary." (Structural analog data).
-
Fisher Scientific. "Safety Data Sheet: 4-(2-Hydroxyethyl)benzonitrile." (Safety handling protocols).
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic route and improve your yield of this valuable intermediate.
Troubleshooting Guide
This section is dedicated to resolving specific challenges you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: My overall yield is consistently low. What are the most likely synthetic steps to be causing issues?
Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For the synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, the most critical steps to scrutinize are typically the introduction of the cyano group and the formation of the C-C bond to create the hydroxyethyl sidechain.
Common synthetic routes to consider for optimization include:
-
Cyanation of an aryl halide: This often involves the reaction of a 3-fluoro-4-(2-hydroxyethyl)bromobenzene with a cyanide source. The efficiency of this step is highly dependent on the catalyst, solvent, and temperature.[1][2]
-
Modification of a pre-existing benzonitrile: This could involve a Grignard reaction with 3-fluoro-4-formylbenzonitrile followed by reduction, or a Suzuki-Miyaura coupling.[3][4]
To pinpoint the problematic step, it is crucial to analyze the purity and yield of each intermediate.
Question 2: I'm observing significant byproduct formation during the cyanation step. How can I improve the selectivity?
Answer: Byproduct formation in cyanation reactions often stems from side reactions with the solvent or competing reaction pathways. The choice of cyanide source and reaction conditions are paramount for achieving high selectivity.
Troubleshooting Strategies:
-
Cyanide Source: While traditional reagents like CuCN are effective, they can sometimes lead to the formation of impurities.[5][6] Newer methods utilizing less toxic and more selective cyanide sources, such as those in palladium-catalyzed reactions, may offer better results.[2] Some modern approaches even use acetonitrile as a cyanide surrogate under photoredox nickel dual catalysis.[7]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for cyanation as they facilitate the dissolution of the cyanide salt.[6][8] Protic solvents should be avoided as they can lead to undesired side reactions.[8]
-
Temperature Control: The reaction temperature must be carefully controlled. While some cyanation reactions require heating to proceed, excessive temperatures can lead to decomposition and byproduct formation.[1][5]
Question 3: The Grignard reaction with 3-fluoro-4-formylbenzonitrile is sluggish and gives a poor yield of the desired secondary alcohol. What can I do?
Answer: The success of a Grignard reaction hinges on the complete exclusion of water and the quality of the Grignard reagent.[3][9] The presence of even trace amounts of moisture will quench the Grignard reagent, leading to a significant drop in yield.[3]
Key Optimization Points:
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[3][10]
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents. The concentration of the Grignard reagent should be accurately determined before use.
-
Reaction Temperature: The initial addition of the aldehyde to the Grignard reagent is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature.[11]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Q1: What are the most common starting materials for synthesizing 3-fluoro-4-(2-hydroxyethyl)benzonitrile?
A1: Common starting materials include derivatives of 3-fluorobenzonitrile or compounds that can be readily converted to the target molecule. Some examples are:
-
3-Fluoro-4-formylbenzonitrile: This can be converted to the desired product via a Grignard reaction followed by reduction.[12]
-
4-Bromo-2-fluorophenol: This can undergo a series of reactions including cyanation to introduce the nitrile group.[5]
-
Ortho-fluoro benzotrifluoride: This can be a starting point for a multi-step synthesis involving nitration, reduction, bromination, and cyanation.[1][13]
Q2: What purification methods are most effective for the final product?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is often employed.[12][14]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a simple and efficient method for obtaining a highly pure product. The choice of solvent is critical for successful recrystallization.[14]
Q3: How can I confirm the identity and purity of my synthesized 3-fluoro-4-(2-hydroxyethyl)benzonitrile?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial.
-
Cyanide Compounds: Many cyanide-containing reagents are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[15]
-
Grignard Reagents: Grignard reagents are highly reactive and can ignite on contact with air or water. They should be handled under an inert atmosphere.[9]
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Experimental Workflows
To provide a clearer understanding of the synthetic process, below are diagrams illustrating key experimental workflows.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Diagram 2: Troubleshooting Low Yield
Sources
- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
Technical Support Center: Purification of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Welcome to the technical support center for the purification of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of crude Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-?
Q2: What are the most common impurities I might encounter?
A2: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities in the synthesis of functionalized benzonitriles can include:
-
Unreacted Starting Materials: Precursors used in the synthesis may carry through to the crude product.
-
Side-Reaction Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a common side reaction, particularly if water is present under acidic or basic conditions.[2][3]
-
Positional Isomers: If the synthesis involves aromatic substitution, you may have isomers with the substituents in different positions on the benzene ring.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate) can be present in the crude material.
-
Reagents and Catalysts: Traces of catalysts or reagents used in the synthesis may also be present.
A summary of potential impurities and their characteristics is provided in the table below.
| Impurity Type | Potential Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | May have significantly different polarity, facilitating separation. |
| Amide/Carboxylic Acid | Hydrolysis of nitrile | Increases polarity, may require modified chromatographic conditions. |
| Positional Isomers | Non-selective synthesis | Can be very challenging to separate due to similar polarities.[1] |
| Residual Solvents | Incomplete drying | Can prevent crystallization; removed by high vacuum.[1] |
Q3: Which purification technique should I start with?
A3: The choice of the initial purification technique depends on the physical state and estimated purity of your crude product.
-
For a solid crude product: Recrystallization is often the most efficient first-line technique for removing small amounts of impurities and can yield highly pure crystalline material.
-
For an oily or highly impure crude product: Column chromatography on silica gel is generally the most effective method to separate the desired product from a complex mixture of impurities.[4]
The following workflow can help guide your decision-making process:
Caption: Initial decision workflow for purification.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The key is to find a solvent (or solvent system) in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Problem 1: The compound does not dissolve, even upon heating.
-
Causality: The chosen solvent is not polar enough to dissolve the compound, which has a polar hydroxyl group and a nitrile group.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent. Good starting points for polar compounds include ethanol, methanol, isopropanol, or mixtures with water.[6]
-
Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" (high-solubility) hot solvent, and then add a "bad" (low-solubility) anti-solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4]
-
Problem 2: The compound dissolves but "oils out" instead of forming crystals upon cooling.
-
Causality: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated with impurities.[4]
-
Solution:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Reduce Concentration: Use a larger volume of solvent to avoid excessive supersaturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Problem 3: No crystals form, even after extended cooling.
-
Causality: The solution is not saturated, meaning too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.[4]
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Add an Anti-solvent: If you are using a single solvent, you can add a miscible anti-solvent (in which your compound is insoluble) dropwise to induce precipitation.
-
Problem 4: The recovered product is not significantly purer.
-
Causality: The impurities have a similar solubility profile to the desired compound in the chosen solvent and are co-crystallizing.[1]
-
Solution:
-
Change the Solvent: Experiment with different solvents or solvent systems. A different solvent may have a better solubility differential between your product and the impurities.
-
Pre-Purification: Consider a preliminary purification step, such as an acid-base wash or a quick filtration through a silica plug, to remove some of the impurities before recrystallization.
-
Column Chromatography: If recrystallization fails to remove certain impurities, column chromatography is the next logical step.[4]
-
Caption: Troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Flash column chromatography using silica gel is a highly effective method for purifying polar organic compounds.[7]
Problem 1: The compound does not move from the baseline (Rf = 0).
-
Causality: The eluent (solvent system) is not polar enough to move the compound up the silica gel. The polar hydroxyl and nitrile groups are strongly interacting with the polar silica.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]
-
Add a Stronger Polar Solvent: If increasing the ethyl acetate concentration is not effective, consider adding a small amount (1-2%) of methanol to your eluent.
-
Problem 2: The compound runs with the solvent front (Rf = 1).
-
Causality: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the silica gel.
-
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Problem 3: The compound streaks on the TLC plate or gives broad bands on the column.
-
Causality: This can be caused by several factors:
-
Sample Overload: Too much crude material has been loaded onto the TLC plate or column.[1]
-
Insolubility: The compound may be sparingly soluble in the eluent, causing it to streak.
-
Acidic/Basic Nature: The compound or impurities may be interacting with the slightly acidic silica gel.
-
-
Solution:
-
Dilute the Sample: Use a more dilute solution for TLC analysis and ensure the crude material to silica gel ratio is appropriate for the column (typically 1:50 to 1:100 by weight).[1]
-
Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For example, adding 0.5-1% acetic acid can improve the peak shape of acidic compounds, while adding 0.5-1% triethylamine can help with basic compounds.[1]
-
Dry Loading: If the compound is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before loading it onto the column.[7]
-
Recommended Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is between 0.2 and 0.4. A good starting point for a polar compound like Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, perform a dry load.[7]
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
ReAgent Chemical Services. (2024, July 3). What is the Distillation Process?. The Chemistry Blog. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
EBSCO. (n.d.). Distillation | Chemistry | Research Starters. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]
-
NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Mettler Toledo. (n.d.). Recrystallization. Retrieved from [Link]
- Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. 3-Fluoro-4-hydroxybenzonitrile price,buy 3-Fluoro-4-hydroxybenzonitrile - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Process Development Center. Below is the technical support guide for the recrystallization and purification of 3-fluoro-4-(2-hydroxyethyl)benzonitrile .
Case ID: REC-FHBN-001 Compound Class: Fluorinated Aromatic Nitrile / Phenethyl Alcohol Derivative Target Audience: Process Chemists, medicinal Chemists, Drug Development Researchers[1][2]
Executive Summary & Compound Profile
3-Fluoro-4-(2-hydroxyethyl)benzonitrile (CAS: 193290-21-0) presents unique purification challenges due to its bifunctional nature.[1][2] The molecule contains a polar nitrile group (-CN) and a hydrogen-bonding alcohol tail (-CH₂CH₂OH) on a fluorinated aromatic core.[1][2]
-
Predicted Melting Point: ~45–60 °C (Based on structural analog 3-fluoro-4-(hydroxymethyl)benzonitrile, mp 63–68 °C).[1][2]
-
Solubility Profile: High solubility in polar organic solvents (Alcohols, Ethyl Acetate, THF); low solubility in non-polar hydrocarbons (Hexane, Heptane).[1][2]
-
Critical Risk: "Oiling Out" (Liquid-Liquid Phase Separation) is the primary failure mode during recrystallization due to the compound's likely low melting point and high polarity.[1][2]
This guide prioritizes solvent systems that suppress oiling and maximize impurity rejection.[1][2]
Solvent Selection Strategy
The optimal solvent system must balance the high solubility of the alcohol/nitrile groups with the need to precipitate the solid upon cooling.
Recommended Solvent Systems
| Solvent System | Type | Ratio (v/v) | Suitability | Key Advantage |
| Ethyl Acetate / n-Heptane | Binary | 1:3 to 1:5 | Primary Choice | Excellent impurity rejection; Heptane acts as a gentle anti-solvent to induce crystallization without rapid crashing.[1][2] |
| Isopropyl Alcohol (IPA) / Water | Binary | 5:1 to 10:1 | Secondary | Good for removing inorganic salts or highly polar impurities.[1][2] Risk: High water content may cause oiling.[1][2] |
| Toluene / n-Heptane | Binary | 1:2 | Tertiary | Useful if the main impurity is non-polar.[1][2] Warning: Toluene's boiling point (110°C) may exceed the compound's melting point.[1] |
| MTBE / Hexane | Binary | 1:4 | Alternative | Lower boiling point option; easier to dry the final product.[1] |
Process Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often solubilize the compound too well even at low temperatures, leading to poor recovery.[1]
Step-by-Step Recrystallization Protocol
Protocol A: The "Two-Solvent" Method (Ethyl Acetate / Heptane)[1][2]
Objective: Controlled crystallization to prevent oiling out.
-
Dissolution:
-
Place the crude solid in a flask equipped with a magnetic stir bar and reflux condenser.
-
Add the minimum amount of hot Ethyl Acetate (approx. 50–60 °C) required to just dissolve the solid.
-
Tip: If the solution is dark, treat with activated carbon (5% w/w) for 10 minutes, then filter hot through a Celite pad.[1]
-
-
Anti-Solvent Addition:
-
Nucleation & Cooling:
-
Remove the flask from the heat source and place it on a cork ring or insulated surface.
-
Crucial Step: Add a seed crystal of pure product if available.[1][2] If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not rush this step.
-
-
Final Crystallization:
-
Isolation:
-
Filter the crystals using a Buchner funnel with vacuum suction.[4]
-
Wash the cake with a cold mixture of Ethyl Acetate/Heptane (1:5 ratio).
-
Dry the solid in a vacuum oven at 35–40 °C for 12 hours.
-
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Question: "I followed the protocol, but as the solution cooled, distinct oily droplets formed at the bottom of the flask instead of crystals. How do I fix this?"
Dr. Thorne's Diagnosis: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point. This is common for low-melting solids like 3-fluoro-4-(2-hydroxyethyl)benzonitrile.[1][2]
Corrective Actions:
-
Re-Dissolve & Dilute: Reheat the mixture until the oil dissolves. Add 10–15% more of the good solvent (Ethyl Acetate). This lowers the saturation point, keeping the compound in solution until the temperature is lower.
-
Seed at High Temp: Add a seed crystal while the solution is still warm (but below the melting point of the solid). This provides a template for the oil to solidify onto.
-
Vigorous Stirring: Stir the cooling solution rapidly. This can sometimes break up oil droplets and induce crystallization at the interface.
-
Change Solvent: Switch to a lower-boiling system like MTBE/Hexane . The lower boiling point prevents you from heating the compound far above its melting point, reducing the kinetic energy gap for crystallization.
Issue 2: Low Yield / Poor Recovery[1][2][3]
User Question: "I obtained beautiful crystals, but my yield is only 40%. Where is the rest of my compound?"
Dr. Thorne's Diagnosis: The compound is likely too soluble in the solvent system even at cold temperatures, or the "mother liquor" volume is too large.
Corrective Actions:
-
Concentrate the Mother Liquor: Do not discard the filtrate. Evaporate it to half its volume and repeat the cooling/crystallization process to obtain a "second crop."
-
Increase Anti-Solvent Ratio: In the next run, push the Heptane:Ethyl Acetate ratio higher (e.g., from 3:1 to 5:1).
-
Lower Temperature: Cool the final mixture to -10 °C or -20 °C using a salt-ice bath or chiller, provided the solvent doesn't freeze.
Issue 3: Colored Impurities Persist
User Question: "My product is slightly yellow/brown even after recrystallization. The crude was dark brown."
Dr. Thorne's Diagnosis: Polar aromatic impurities (often oxidation byproducts or oligomers) are trapping inside the crystal lattice or adhering to the surface.
Corrective Actions:
-
Activated Carbon Treatment: Before crystallization, treat the hot solution with activated charcoal (e.g., Darco G-60).[1][2] Stir for 15 mins and filter hot.
-
Solvent Wash: Ensure you wash the filter cake thoroughly with cold anti-solvent (Heptane) to remove the mother liquor coating the crystals.
-
Recrystallize from Alcohols: Try a single-solvent recrystallization from Isopropyl Alcohol (IPA) . Alcohols are often better at keeping polar colored impurities in solution than EtOAc/Heptane.[1][2]
Process Workflow Diagram
The following diagram outlines the logical decision tree for solvent screening and purification.
Caption: Logical workflow for solvent selection and troubleshooting "oiling out" during the purification of fluorinated benzonitriles.
References & Further Reading
-
BenchChem Technical Guides. Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. (General protocols for fluorinated aromatic nitriles).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1][2] (Definitive guide on solvent selection and thermodynamics).
-
Chemistry LibreTexts. Recrystallization. (Fundamental principles of solubility and impurity rejection).
-
PubChem Compound Summary. 3-Fluoro-4-(hydroxymethyl)benzonitrile (Analogous Compound).[1][2] (Used for physicochemical property extrapolation).[1][2]
-
ResearchGate. Solubility and Preferential Solvation of Nitrobenzonitriles in Binary Solvent Mixtures. (Data on nitrile solubility in Ethyl Acetate/Alcohol systems).
Sources
Technical Support Center: Purification of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
Status: Online Role: Senior Application Scientist Subject: Impurity Removal & Process Optimization Reference Molecule: CAS 1352318-66-5 (Key Intermediate for Letermovir)
Introduction: The "Hidden" Complexity
Welcome to the technical support hub. You are likely working with 3-fluoro-4-(2-hydroxyethyl)benzonitrile , a critical intermediate often synthesized via the hydroboration-oxidation of 3-fluoro-4-vinylbenzonitrile.
While the structure appears simple, the combination of the electron-withdrawing nitrile/fluorine groups and the hydrophilic hydroxyethyl tail creates a "push-pull" polarity that complicates purification. Common issues include "oiling out" during crystallization and persistent styrene-like impurities (the unreacted vinyl precursor).
This guide synthesizes process chemistry techniques used in high-purity antiviral synthesis (e.g., Letermovir workflows) to help you isolate >99% pure material.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must identify which impurity is compromising your batch. Use this decision matrix.
Impurity Identification Decision Tree
Figure 1: Diagnostic logic for identifying primary contaminants based on proton NMR signatures.
Module 2: Chemical Scavenging (The Pre-Wash)
Problem: The crude is viscous, dark, or contains residual boron (common if synthesized via hydroboration). Solution: Do not crystallize yet. You must chemically "reset" the mixture.
FAQ: Why is my crude "gummy" and refusing to solidify?
A: This is often due to organoboron complexes that act as emulsifiers. If you used BH3·THF or 9-BBN, standard aqueous washes are insufficient.
Protocol: Oxidative Boron Removal
-
Dissolve: Take crude in MTBE (Methyl tert-butyl ether). Avoid DCM; MTBE precipitates inorganic borates better.
-
Oxidize: Add 3M NaOH, followed by slow addition of 30% H2O2 (1.5 equiv relative to boron reagent used).
-
Caution: Exothermic. Maintain temp <25°C.
-
-
Hydrolyze: Stir vigorously for 1 hour. This breaks the C-O-B bonds.
-
Wash: Separate layers. Wash organic phase with 10% NaHSO3 (to quench peroxide) and then Brine.
-
Dry: Dry over MgSO4 and concentrate.
Module 3: Crystallization (The Gold Standard)
Problem: Separation of the product (Alcohol) from the precursor (Vinyl) or over-reduced side-product (Ethyl). Solution: A thermodynamic controlled crystallization using a Toluene/Heptane system.
Why Toluene/Heptane?
The product has a polar "head" (nitrile/alcohol) and a lipophilic "body" (fluorobenzene).
-
Toluene: Solubilizes the aromatic core via
- interactions. -
Heptane: Acts as the anti-solvent, forcing the polar alcohol out while keeping the non-polar vinyl impurity in solution.
Step-by-Step Crystallization Protocol
| Parameter | Specification | Rationale |
| Solvent System | Toluene : Heptane (1 : 3 ratio) | Optimized polarity balance. |
| Concentration | 5 mL solvent per 1 g crude | High dilution prevents "oiling out." |
| Dissolution Temp | 65°C - 70°C | Ensure complete dissolution (thermodynamic limit). |
| Cooling Rate | 10°C per hour | Slow cooling promotes crystal lattice purity over amorphous precipitation. |
| Seeding Temp | 45°C | Critical: Seed here to prevent supersaturation. |
The Workflow:
-
Dissolve crude in Toluene (1.5 vol) at 65°C.
-
Slowly add Heptane (1.5 vol) dropwise while maintaining 65°C. Solution should remain clear.
-
Cool slowly to 45°C .
-
Add Seed Crystals (0.5 wt%). If you lack seeds, scratch the glass wall.
-
Once turbidity is observed, age for 30 mins.
-
Add remaining Heptane (3.0 vol) slowly over 1 hour.
-
Cool to 0-5°C and hold for 2 hours.
-
Filter and wash with cold Heptane.
Module 4: Troubleshooting "Oiling Out"
Problem: The product comes out as a liquid oil at the bottom of the flask instead of crystals.
FAQ: I followed the protocol, but it oiled out. Why?
A: This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility curve. Essentially, the anti-solvent (Heptane) was added too fast or at too low a temperature.
Recovery Protocol:
-
Re-heat: Heat the mixture back to 70°C until the oil redissolves.
-
Add Co-Solvent: Add a small amount of IPA (Isopropyl Alcohol) (approx 2-5% of total volume).
-
Seed Early: Seed at a higher temperature (50°C) to provide a template for the oil to latch onto.
Module 5: Chromatography (The "Nuclear" Option)
Problem: You have <500mg or the vinyl impurity is >10% and co-crystallizing. Solution: Standard silica is often insufficient due to similar Rf values. Use Silver Nitrate Impregnated Silica .
Why Silver Nitrate?
The silver ion (Ag+) forms a reversible
Preparation of Ag-Silica:
-
Dissolve AgNO3 (10% w/w of silica weight) in Acetonitrile.
-
Add Silica Gel.[1]
-
Rotovap to dryness (protect from light—it will turn grey).
-
Pack column as normal.
Elution Gradient:
-
0-20% EtOAc in Hexanes.
-
Result: The vinyl impurity will elute much later than the alcohol.
Module 6: Analytical Controls
Problem: How do I know it's pure enough?
FAQ: What is the target specification?
A: For Letermovir synthesis, the critical impurity is the vinyl precursor . It must be <0.1% to avoid polymerization in subsequent steps.
Analytical Method:
-
HPLC: C18 Reverse Phase.
-
Mobile Phase: ACN : Water (0.1% TFA).
-
Gradient: 10% to 90% ACN over 20 mins.
-
Detection: 254 nm (UV active nitrile/fluorine).[1]
-
Target: Vinyl impurity elutes after the alcohol due to lipophilicity.
References
-
Process Development for Letermovir
- Title: "Development of a Scalable Synthesis of Letermovir"
- Source: Organic Process Research & Development (OPRD), Merck & Co.
-
URL:[Link]
- Relevance: Describes the critical purification of benzonitrile intermedi
-
Silver Nitrate Chromatography
-
Crystallization of Fluorinated Benzonitriles
- Title: "Crystallization of Organic Compounds: An Industrial Perspective"
- Source: Wiley Online Library
-
URL:[Link]
- Relevance: General principles for solvent selection (Toluene/Heptane)
-
Hydroboration Workup Procedures
- Title: "Oxid
- Source: Chemistry LibreTexts
-
URL:[Link]
- Relevance: Standard protocol for removing boron residues
Sources
Technical Support Center: Troubleshooting Hydrolysis in 3-Fluoro-4-(2-hydroxyethyl)benzonitrile Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the unintended hydrolysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile (CAS: 193290-21-0). This molecule presents a "perfect storm" for premature nitrile hydration due to its unique electronic and physical properties.
This guide abandons generic advice. Instead, we deconstruct the underlying causality of the hydrolysis, provide self-validating protocols to ensure structural integrity during complex synthetic sequences, and establish a robust troubleshooting framework.
Mechanistic Causality: Why is this Molecule Highly Susceptible?
To prevent degradation, we must first understand the molecular electronics driving the instability:
-
Inductive Activation (The 3-Fluoro Effect): Fluorine is highly electronegative. Positioned meta to the nitrile, its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring and the nitrile carbon. This significantly increases the electrophilicity of the
carbon,[1]. -
Aqueous Partitioning (The 4-Hydroxyethyl Effect): The primary alcohol acts as a powerful hydrogen-bond donor and acceptor, dramatically increasing the molecule's hydrophilicity. During biphasic reactions or aqueous workups, the compound partitions heavily into the aqueous layer, maximizing its physical exposure to hydrolytic conditions.
Fig 1. Hydrolysis pathway of activated benzonitriles showing the cascade to carboxylic acid.
Troubleshooting Guide & FAQs
Q1: I am losing my nitrile to the primary amide during a Suzuki-Miyaura cross-coupling. How can I prevent this?
A1: Standard Suzuki conditions often utilize aqueous bases (e.g.,
Q2: My compound degrades into the carboxylic acid during the final acidic workup. What is the mechanism, and how do I stop it?
A2: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which [1].
Causality-Driven Solution: Avoid strong aqueous mineral acids (like 1M HCl) during extraction. Quench reactions with mild, buffered solutions (e.g., saturated
Q3: Should I protect the primary alcohol even if it's not participating directly in the reaction? A3: Yes. While the alcohol doesn't directly attack the nitrile (a macrocyclic transition state from the para-position is geometrically impossible), protecting the -OH group (e.g., as a TBS ether) drastically increases the lipophilicity of the molecule. This forces the intermediate into the organic phase during biphasic steps, physically shielding the activated nitrile from aqueous nucleophiles.
Fig 2. Decision matrix for troubleshooting and resolving nitrile hydrolysis.
Quantitative Data: Stability Matrix
To guide your experimental design, the following table summarizes the relative stability of 3-fluoro-4-(2-hydroxyethyl)benzonitrile under common laboratory conditions.
| Condition | pH Range | Temp (°C) | Half-Life ( | Primary Degradation Product |
| 1M NaOH (aq) | >13 | 60 | < 30 mins | Primary Amide / Carboxylic Acid |
| 1M HCl (aq) | <1 | 60 | 2 - 4 hours | Carboxylic Acid |
| Sat. | ~8.3 | 25 | > 48 hours | Stable (Trace Amide) |
| Sat. | ~6.0 | 25 | > 7 Days | Stable |
| Anhydrous | N/A | 90 | > 24 hours | Stable |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-process controls, you can confirm the success of the mitigation strategy in real-time.
Protocol A: Lipophilicity Modulation via O-Silylation (TBS Protection)
Purpose: To mask the hydrophilic primary alcohol, forcing the molecule into the organic phase and physically shielding the nitrile from aqueous hydrolysis during subsequent steps.
-
Preparation: Dissolve 3-fluoro-4-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Imidazole (2.5 eq). Causality note: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to activate the silyl chloride.
-
Silylation: Cool the reaction to 0 °C. Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) dissolved in a minimal amount of DCM.
-
Validation Check: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (
~0.2) must completely convert to a highly lipophilic product ( ~0.8). This shift validates the successful masking of the hydrophilicity. -
Non-Hydrolytic Workup: Quench with saturated aqueous
(pH ~6). Extract with DCM. The extreme lipophilicity of the TBS ether ensures near 100% partitioning into the DCM layer, keeping the activated nitrile safe from the aqueous phase. Dry over anhydrous and concentrate.
Protocol B: Anhydrous Suzuki-Miyaura Coupling
Purpose: To perform cross-coupling without triggering base-catalyzed hydration of the activated nitrile.
-
Preparation: In an oven-dried Schlenk flask, combine the protected benzonitrile derivative (1.0 eq), the corresponding boronic acid (1.2 eq), and finely milled, strictly anhydrous
(2.0 eq). -
Catalyst: Add
(0.05 eq). -
Solvent: Add anhydrous, degassed 1,4-Dioxane. Causality note: Avoiding water entirely prevents the formation of the hydroxide nucleophile required for nitrile hydration.
-
Reaction: Heat to 80 °C under argon for 12 hours.
-
Validation Check: Analyze via LCMS. You should observe the cross-coupled product mass without the +18 Da (Amide) or +19 Da (Acid) mass shifts indicative of hydrolysis.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts (
), washing with EtOAc. This avoids an aqueous extraction entirely, preserving the nitrile.
References
-
Title: Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C Source: Zeitschrift für Naturforschung A / ResearchGate URL: [Link]
-
Title: Hydration of nitriles to amides by a hydrated ionic liquid Source: RSC Advances URL: [Link]
Sources
Optimizing reaction temperature for fluorinated benzonitrile synthesis
Fluorinated Benzonitrile Synthesis: Technical Support Center
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for fluorinated benzonitrile synthesis. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the critical role temperature plays in these reactions. The following guides are structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.
Part 1: Troubleshooting Guide for Common Synthesis Issues
This section focuses on identifying and solving specific problems that arise during the synthesis of fluorinated benzonitriles, with a primary focus on the impact of reaction temperature.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What's the first temperature-related adjustment I should make?
Answer:
The immediate indication is that the reaction is not reaching the necessary activation energy to proceed at an adequate rate. Many nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cyanation reactions require heating to overcome this energy barrier.[1]
Troubleshooting Steps:
-
Incremental Temperature Increase: Begin by gradually increasing the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For SNAr reactions, such as the Halex reaction (fluoride exchange for chloride), temperatures can range from 80 °C to as high as 220 °C depending on the substrate and solvent.[2]
-
Verify Solvent Choice: Ensure your solvent has a boiling point that can accommodate the target temperature. High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are often required for these reactions precisely because they allow for higher reaction temperatures.[1][3] If your current solvent is too volatile (e.g., THF, acetonitrile), you will be limited by its boiling point and may need to switch to a higher-boiling alternative.
-
Consider Kinetic vs. Thermodynamic Control: At low temperatures, you are operating under kinetic control, where the fastest-forming product dominates, which in this case, is no product at all.[4][5] By increasing the temperature, you provide enough energy to overcome the activation barrier, pushing the reaction forward.
Q2: I'm seeing significant side product formation on my TLC/LC-MS. How should I adjust the temperature to improve selectivity?
Answer:
The formation of multiple side products often suggests that the reaction temperature is too high, leading to undesired pathways or decomposition. High temperatures can provide sufficient energy to activate alternative reaction pathways, leading to impurities like di-substitution products, benzyne formation, or decomposition of starting materials or products.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach to favor the desired reaction pathway. The goal is to find a "sweet spot" where the main reaction proceeds at a reasonable rate, but the side reactions, which may have higher activation energies, are minimized. This is a classic case of seeking kinetic control over the desired product.[4][7]
-
Analyze the Side Products: If possible, identify the structure of the major impurities.
-
Hydrolysis: If you see benzoic acid or benzamide derivatives, it could be due to hydrolysis of the nitrile group, especially at high temperatures in the presence of trace water.[8] Ensure anhydrous conditions and consider if a lower temperature would prevent this.
-
Benzyne Formation: Under very strong basic conditions and high heat, an elimination-addition mechanism via a benzyne intermediate can lead to regioisomers.[8] This is a strong indicator that the temperature and basicity are too high.
-
Catalyst Decomposition: In palladium-catalyzed reactions, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black), reducing its activity and potentially catalyzing side reactions. Some modern palladium catalysts are designed for very mild conditions, operating from room temperature to around 70 °C.[9][10][11][12] Pushing these systems to 100-140 °C, which was common for older methods, can be counterproductive.[9]
-
Troubleshooting Workflow: Low Yield or Purity
The following diagram outlines a logical workflow for addressing common issues in fluorinated benzonitrile synthesis by adjusting temperature and other related parameters.
Caption: Logical troubleshooting workflow for synthesis optimization.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts related to temperature optimization in the synthesis of fluorinated benzonitriles.
Q3: What is the role of polar aprotic solvents in temperature optimization?
Answer:
Polar aprotic solvents like DMSO, DMF, and acetonitrile are critical for two main reasons that are directly tied to reaction temperature and efficiency:
-
Enhanced Nucleophilicity: These solvents are excellent at solvating the cation (e.g., K⁺ in KF or Na⁺ in NaCN) but poorly solvate the anion (the nucleophile, F⁻ or CN⁻).[13][14] This leaves the nucleophile "naked" and highly reactive, which can often allow the reaction to proceed at a lower temperature than would be possible in a polar protic solvent, which would cage the nucleophile with hydrogen bonds.[14][15]
-
High Boiling Points: As mentioned, solvents like DMSO (BP 189 °C) and sulfolane (BP 285 °C) are stable at the high temperatures often required for difficult SNAr reactions, particularly for replacing chlorine with fluorine (the Halex reaction).[3][16] This allows the chemist to explore a wide temperature range to find the optimal conditions.
Q4: How do I choose between kinetic and thermodynamic control for my reaction?
Answer:
The choice depends on your desired outcome.
-
Kinetic Control is favored at lower temperatures and shorter reaction times.[17] This regime produces the product that forms the fastest (i.e., has the lowest activation energy). You should aim for kinetic control when the desired product is less stable than a potential side product, or when higher temperatures lead to decomposition.
-
Thermodynamic Control is favored at higher temperatures and longer reaction times, which allow the initial products to revert to intermediates and explore all possible reaction pathways.[5][7] This regime favors the formation of the most stable product. If your desired fluorinated benzonitrile is the most stable possible product, and the reaction is reversible, higher temperatures can drive the equilibrium towards your product.
In many SNAr reactions for benzonitrile synthesis, the reaction is effectively irreversible. Therefore, you are almost always operating under kinetic control, and the goal is to find the temperature that maximizes the rate of the desired reaction over undesired ones.[5][18]
Q5: Are there modern catalytic methods that allow for lower reaction temperatures?
Answer:
Yes, absolutely. The field of palladium-catalyzed cyanation has seen significant advancements that allow for much milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction, which required high temperatures with stoichiometric copper cyanide.[19]
Modern catalyst systems, often employing sophisticated phosphine ligands, can facilitate the cyanation of aryl fluorides and chlorides at significantly lower temperatures.
-
The Buchwald group has developed palladium-catalyzed systems that operate at temperatures ranging from room temperature to 40 °C.[9][11]
-
Other efficient palladium catalysts have been reported to work effectively at temperatures as low as 70 °C for the cyanation of even challenging aryl chlorides.[10][12]
Using these advanced methods can prevent side reactions, improve functional group tolerance, and make the synthesis more energy-efficient and scalable.[9][10]
Part 3: Data & Protocols
Table 1: Temperature Guidelines for Common Fluorinated Benzonitrile Syntheses
| Reaction Type | Substrate Example | Cyanide/Fluoride Source | Catalyst/Solvent | Typical Temp. Range (°C) | Key Considerations & References |
| Halex Reaction (SNAr) | 2,6-Dichlorobenzonitrile | Anhydrous KF | Sulfolane | 200 - 240 °C | High temperatures are needed for Cl→F exchange. Solvent must be stable.[16] |
| Halex Reaction (SNAr) | 2,6-Dichlorobenzonitrile | KF | Quaternary Ammonium Catalyst | 120 - 170 °C | Phase-transfer catalyst significantly lowers the required temperature.[2] |
| Pd-Catalyzed Cyanation | 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd/CM-phos in Dioxane/H₂O | ~70 °C | A very mild method for aryl chlorides using a non-toxic cyanide source.[10][12] |
| Pd-Catalyzed Cyanation | (Hetero)aryl Bromides | Zn(CN)₂ | Pd/ligand in H₂O/THF | Room Temp - 40 °C | Modern Buchwald protocol demonstrating extremely mild conditions.[9][11] |
| SNAr (Nitro-activated) | 1-Chloro-2,4-dinitrobenzene | KF | DMSO | 140 - 180 °C | Strong electron-withdrawing groups activate the ring, but still require heat.[20] |
Experimental Protocol: General Procedure for a Pd-Catalyzed Cyanation at Moderate Temperature
This protocol is a representative example based on modern methods for the cyanation of an aryl halide.
Objective: To synthesize an aryl nitrile from an aryl bromide using a palladium catalyst at a controlled, moderate temperature.
Materials:
-
Aryl bromide (1.0 mmol)
-
Zinc Cyanide, Zn(CN)₂ (0.6 mmol, 1.2 equiv CN)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate with heating and temperature probe
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk flask. Seal the flask, and flame-dry it under vacuum. Allow it to cool to room temperature and backfill with an inert gas (e.g., Nitrogen).
-
Reagent Addition: Under a positive flow of nitrogen, add the aryl bromide, zinc cyanide, palladium precatalyst, and phosphine ligand to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Setup: Seal the flask tightly. If using a Schlenk flask, ensure the stopcock is closed. Place the flask in a heating mantle or oil bath that is situated on a magnetic stir plate. Insert a temperature probe into the heating medium to ensure accurate temperature control.
-
Heating and Monitoring: Begin stirring and heat the reaction mixture to the target temperature (e.g., 80 °C). The reaction temperature should be chosen based on literature precedent for the specific substrate and catalyst system. Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup (General): Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with an aqueous solution (e.g., saturated sodium bicarbonate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
-
Fors, B. P., & Buchwald, S.L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
- Oreate AI. (2024, November 6). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. Oreate AI Blog.
-
An, L., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651. [Link]
-
Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. BenchChem.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
- BenchChem. (n.d.). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. BenchChem.
-
An, L., et al. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. PubMed. [Link]
-
Anderson, K. W., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the Halex reaction of 1,2-dichloro-4-nitrobenzene. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Oreate AI Blog. (2026, February 13). Why Polar Aprotic Solvents Are the Best Friends of SN2 Reactions. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
-
Chambers, R. D., et al. (1980). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications. [Link]
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (1980).
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- BenchChem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions. BenchChem.
-
Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. University of Cincinnati. [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. BenchChem.
-
Gaylord Chemical. (n.d.). Halex Comparative Reaction. gChem. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms [tengerchemical.com]
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- 20. researchgate.net [researchgate.net]
Handling moisture sensitivity in 3-fluoro-4-(2-hydroxyethyl)benzonitrile reactions
Welcome to the technical support guide for 3-fluoro-4-(2-hydroxyethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 3-fluoro-4-(2-hydroxyethyl)benzonitrile considered moisture-sensitive?
A1: The moisture sensitivity of 3-fluoro-4-(2-hydroxyethyl)benzonitrile arises from its two primary functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group.
-
Hydroxyl Group (-OH): This group is inherently hydrophilic, meaning it readily forms hydrogen bonds with water molecules.[1] This affinity for water can introduce moisture into a reaction mixture, which can be problematic for water-sensitive reagents or catalysts.[2][3][4][5]
-
Nitrile Group (-C≡N): While the nitrile group itself is not as reactive with water under neutral conditions, it is susceptible to hydrolysis under acidic or basic conditions, which can be promoted by the presence of water. This hydrolysis can convert the nitrile to a carboxamide and ultimately to a carboxylic acid, leading to unwanted byproducts and reduced yield of the desired product.[6][7]
The combination of a hydrophilic group and a hydrolyzable nitrile makes meticulous exclusion of water a critical factor for successful and reproducible outcomes.
Q2: I'm observing a lower than expected yield in my reaction. Could moisture be the cause?
A2: Yes, low yield is a very common symptom of moisture contamination in reactions involving sensitive reagents.[8][9][10][11] Moisture can negatively impact your reaction in several ways:
-
Decomposition of Reagents: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other common reactants are highly sensitive to water and will be quenched, reducing the effective concentration of your reagent and thus lowering the yield.[12]
-
Side Reactions: As mentioned in A1, water can participate in side reactions, such as the hydrolysis of the nitrile group in your starting material or product.[6][7]
-
Catalyst Deactivation: Many catalysts, particularly in cross-coupling reactions, are sensitive to moisture and can be deactivated, leading to an incomplete or stalled reaction.
To troubleshoot, a systematic approach is necessary. The following diagram outlines a decision-making process to diagnose and address potential moisture-related issues.
Caption: Troubleshooting workflow for low reaction yields.
Q3: What are the best practices for drying solvents for my reaction?
A3: Using a truly anhydrous solvent is one of the most critical steps. Commercially available "anhydrous" solvents can still contain unacceptable levels of water, especially after the bottle has been opened.[13] It is best practice to dry and distill solvents in the lab.
Recommended Drying Agents and Methods:
| Drying Agent | Capacity | Speed | Compatibility Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | General-purpose, neutral. Good for pre-drying.[14] |
| Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic. Not for acid-sensitive compounds.[14] |
| Calcium Chloride (CaCl₂) | High | Medium | Can form adducts with alcohols, amines, and carbonyls. Best for hydrocarbons.[14][15] |
| Calcium Hydride (CaH₂) | High | Medium | Reacts with water to produce H₂ gas. Excellent for ethers, hydrocarbons, and some esters. Not for acidic protons. |
| Molecular Sieves (3Å or 4Å) | Low | Fast | Excellent for achieving very low water content. Must be activated (heated under vacuum) before use.[14][15] |
For a detailed, step-by-step protocol on solvent purification, please refer to the "Protocols" section below.
Q4: How do I properly set up my reaction to exclude moisture?
A4: Maintaining an inert atmosphere throughout the experiment is crucial.[16][17] This involves removing air (which contains moisture and oxygen) from your reaction vessel and replacing it with a dry, inert gas like nitrogen or argon.[18][19]
Key Steps for an Anhydrous Reaction Setup:
-
Glassware Preparation: All glassware, including stir bars, must be rigorously dried. This can be achieved by placing them in an oven at >125°C overnight or by flame-drying the assembled apparatus under a vacuum.[20][21][22]
-
Assembling the Apparatus: Assemble the glassware while it is still hot and immediately place it under a positive pressure of inert gas. Use high-vacuum grease for ground glass joints to ensure a good seal.
-
Inert Gas Purge: The system should be purged with the inert gas for a sufficient amount of time to displace all the air. This is typically done using a Schlenk line or by using a balloon filled with inert gas.[18][21] A "pump-and-purge" cycle, where the vessel is evacuated and then backfilled with inert gas, is a more rigorous method.[17]
-
Reagent Transfer: Liquid reagents should be transferred using dry syringes or cannulas.[20] Solid reagents should be added under a positive flow of inert gas.
The following diagram illustrates a standard setup for a moisture-sensitive reaction.
Caption: Diagram of an inert atmosphere reaction setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate or stalls. | Moisture has quenched the reagents or deactivated the catalyst. | Stop the reaction. Re-dry all solvents and reagents. Ensure all glassware is meticulously dried and the system is properly purged with inert gas before restarting.[22][23] |
| Formation of a white precipitate upon adding an organometallic reagent. | The precipitate is likely the corresponding metal hydroxide, formed from the reaction with water. | This indicates significant water contamination. The source of the moisture (solvent, starting material, or atmosphere) must be identified and eliminated. |
| NMR of crude product shows a broad peak around 3400 cm⁻¹ in IR or a broad singlet in ¹H NMR that disappears with D₂O shake. | Presence of water in the sample or unreacted hydroxyl groups. | While the starting material has a hydroxyl group, excessive water can be present. Ensure workup and purification solvents are dry. |
| Mass spectrometry shows a peak corresponding to the hydrolyzed product (carboxylic acid). | Hydrolysis of the nitrile group during the reaction or workup. | Ensure the reaction is run under strictly neutral and anhydrous conditions. If an acidic or basic workup is required, keep the exposure time and temperature to a minimum. |
Protocols
Protocol 1: Solvent Purification by Distillation
Objective: To obtain a truly anhydrous solvent (e.g., THF, Dichloromethane) for a moisture-sensitive reaction.
Materials:
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane)
-
Inert gas source
Procedure:
-
Pre-drying: Add the solvent to a round-bottom flask containing a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl and let it stand for at least one hour.[24]
-
Setup for Distillation: Decant the pre-dried solvent into a clean, dry distillation flask containing the definitive drying agent (e.g., freshly cut sodium and benzophenone for THF).
-
Inert Atmosphere: Assemble the distillation apparatus and flush the entire system with a dry inert gas.
-
Distillation: Gently heat the flask to reflux. For THF with sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions. Distill the solvent, collecting the fraction that boils at the correct temperature.
-
Storage: Collect the distilled solvent in a flame-dried flask equipped with a septum, under a positive pressure of inert gas. Store over activated molecular sieves to maintain dryness.[15]
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration
Objective: To accurately measure the water content of a solvent or reagent to ensure it meets the requirements for a moisture-sensitive reaction.
Background: Karl Fischer (KF) titration is the gold standard for water determination.[25] It is a highly sensitive method that can quantify trace amounts of water.[26][27] Both volumetric and coulometric methods are available, with the coulometric method being more suitable for very low water content (ppm range).[28][29]
Procedure (General Steps for Coulometric KF):
-
Instrument Preparation: Ensure the KF titrator's cell is clean and filled with fresh KF reagent. The instrument will perform a pre-titration to dry the cell to a stable, low drift rate (e.g., <10 µ g/min ).[26]
-
Sample Introduction: Using a dry syringe, carefully inject a precisely weighed or volumetrically measured amount of the solvent or a solution of the solid sample into the titration cell.
-
Titration: The instrument automatically generates iodine, which reacts stoichiometrically with the water in the sample.
-
Endpoint and Calculation: The titration is complete when all the water has been consumed. The instrument calculates the total water content based on the total charge required to generate the iodine, and displays the result, typically in ppm or percent.
-
Verification: It is good practice to periodically run a certified water standard to verify the instrument's performance.[26]
References
-
National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Scharlab. Karl Fischer water content titration. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
Scribd. Drying Methods for Organic Solvents. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
Unnamed Source. (2026, January 7). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere?[Link]
-
Royal Society of Chemistry. (2016, June 7). Drying an organic solvent [Video]. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]
-
Unnamed Source. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields. [Link]
-
Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
-
Vaia. Hydrolysis of benzonitrile by dilute HCl yields. [Link]
-
ZM Silane Limited. (2025, May 22). What Is Hydroxyl's Role In Organic Compounds. [Link]
-
Unnamed Source. (2026, January 29). The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Britannica. (2026, February 4). hydroxyl group. [Link]
-
Semantic Scholar. (2019, April 4). The critical role of hydroxyl groups in water vapor sensing of graphene oxide. [Link]
-
Unnamed Source. (2015, April 14). 7-(OC-1): The role of hydroxyl (-OH) group in chemical compounds. [Link]
-
MDPI. (2022, January 28). The Effect of Surface Hydroxyls on the Humidity-Sensitive Properties of LiCl-Doped ZnSn(OH)6 Sphere-Based Sensors. [Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield?[Link]
-
PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
Sources
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- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 24. m.youtube.com [m.youtube.com]
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- 26. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mt.com [mt.com]
- 28. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 29. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: A Troubleshooting Guide for the Column Chromatography of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Welcome to the technical support center for the purification of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the column chromatography of this polar aromatic compound. The following question-and-answer format provides in-depth, field-proven insights to optimize your purification strategy.
Understanding the Molecule: Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the target molecule. Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- possesses several functional groups that dictate its behavior on a silica gel column:
-
Aromatic Ring and Nitrile Group: These contribute to the molecule's overall non-polar character and allow for π-π interactions.
-
Hydroxyl (-OH) Group: This is a highly polar functional group capable of strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel. This is the primary driver of its retention in normal-phase chromatography.[1]
-
Fluoro (-F) Group: As a highly electronegative atom, the fluorine substituent increases the polarity of the aromatic ring.[2]
This combination of polar and non-polar features means that while the compound is polar overall, careful selection of the mobile phase is required to achieve effective separation from both more polar and less polar impurities.
Frequently Asked Questions and Troubleshooting Guides
Issue 1: My compound is not moving from the origin (baseline) on the TLC plate, even with ethyl acetate.
Question: I've spotted my crude reaction mixture on a silica gel TLC plate and eluted with 100% ethyl acetate, but my desired product remains at the baseline (Rf = 0). What is happening and how can I get it to move?
Answer: This is a classic sign that your mobile phase is not polar enough to elute your highly polar compound from the highly polar silica gel stationary phase.[3] The hydroxyl group on your molecule is likely forming strong hydrogen bonds with the silanol groups on the silica surface, causing it to be strongly adsorbed.[1] Ethyl acetate alone is not sufficiently competitive to displace your compound from these sites and carry it up the plate.
Troubleshooting Protocol:
-
Introduce a More Polar Solvent: The next logical step is to add a more polar "strong" solvent to your mobile phase. Methanol (MeOH) is an excellent choice for this purpose.
-
Start by preparing a 5% Methanol in Dichloromethane (DCM) solution (v/v). DCM is a good co-solvent that helps with the solubility of many organic compounds.[4]
-
Run a new TLC plate with this solvent system.
-
If the Rf is still too low, incrementally increase the concentration of methanol. Try 10% MeOH in DCM, and then 15% if necessary. Caution: It is generally advised not to exceed 10-15% methanol in your mobile phase, as higher concentrations can lead to the dissolution of the silica gel, which will compromise your column.[4]
-
-
Alternative Strong Solvents: If methanol is not providing the desired separation, you can consider other polar solvents such as ethanol or isopropanol.[5]
-
Consider a Different Chromatography Mode: If your compound remains at the baseline even with highly polar solvent systems in normal-phase, it may be a candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography. HILIC is particularly well-suited for very polar molecules and uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).[2] In HILIC, increasing the water content increases the elution strength.[2]
Issue 2: My compound is streaking badly on the TLC plate and the column is giving broad, poorly resolved peaks.
Question: I've found a solvent system that gives my compound an acceptable Rf value, but the spot on the TLC plate is a long streak rather than a tight circle. When I run the column, my fractions contain a wide range of impurities. How can I fix this?
Answer: Peak tailing or streaking is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For a molecule like Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, which has a hydroxyl group, the acidic nature of the silanol groups on the silica gel surface can lead to this phenomenon.[2] Additionally, overloading the column with too much sample can also lead to poor peak shape.
Troubleshooting Protocol:
-
Sample Loading Technique:
-
Dry Loading: This is the preferred method for polar compounds. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (typically 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[6] Carefully add this powder to the top of your packed column. This ensures that the compound is introduced to the column in a narrow, uniform band.
-
Wet Loading: If you must load your sample as a solution, ensure it is dissolved in the minimum possible volume of the initial (least polar) mobile phase. Loading in a solvent that is much more polar than your mobile phase will cause band broadening.[6]
-
-
Check for Overloading: A general rule of thumb for flash chromatography is to use a silica-to-crude-product weight ratio of at least 30:1 for easy separations, and up to 100:1 for more difficult ones.[6] If you are overloading your column, your peaks will be broad and poorly resolved.
-
Mobile Phase Modification:
-
For acidic compounds that may be interacting strongly with the silica, adding a small amount (0.1-1%) of a modifier like acetic acid to your mobile phase can help to improve peak shape by saturating the basic sites on the silica.
-
Conversely, if you have basic impurities, adding a small amount of triethylamine can improve their chromatography.[2]
-
Issue 3: I have two compounds with very close Rf values. How can I improve their separation?
Question: My desired product and a persistent impurity have very similar Rf values (e.g., 0.30 and 0.35) in my chosen solvent system. How can I resolve them on a column?
Answer: Separating compounds with similar polarities is a common challenge in column chromatography. The key is to optimize the selectivity of your system, which can be achieved through careful solvent selection and by running a shallow gradient elution.
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC:
-
Aim for a Lower Rf: For difficult separations, you want your target compound to have a lower Rf value on the TLC plate, typically in the range of 0.15-0.25. This will require you to run the column for a longer time, but it will provide more "opportunities" for the two compounds to separate.[7]
-
Test Different Solvent Classes: Don't just vary the ratio of your current solvent system (e.g., ethyl acetate/hexane). Try a completely different solvent combination. Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment). For instance, if you are using an ethyl acetate (a proton acceptor) based system, try one with dichloromethane (a dipole) or an ether (another proton acceptor with different characteristics). This can change the relative interactions of your compounds with the mobile and stationary phases, potentially increasing the difference in their Rf values.
-
-
Employ Gradient Elution:
-
Instead of running the entire column with a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with close Rf values.[4]
-
Step-by-Step Gradient Elution:
-
Start with a solvent system that is less polar than the one you identified by TLC, one where your target compound has an Rf of ~0.1.[6]
-
Run several column volumes of this initial solvent to elute any non-polar impurities.
-
Slowly and incrementally increase the percentage of your more polar solvent. For example, if your optimal TLC solvent was 50% ethyl acetate in hexanes, you might start your column with 20% ethyl acetate, then move to 30%, 40%, and finally 50%.
-
Collect small fractions and monitor them carefully by TLC.
-
-
Data Presentation and Protocols
Solvent System Selection
The selection of an appropriate solvent system is paramount for successful column chromatography. The following table provides a list of common solvents ordered by increasing polarity (eluotropic series), which is a guide to their eluting power on a polar stationary phase like silica gel.
| Solvent | Polarity Index | UV Cutoff (nm) | Notes |
| Hexane | 0.1 | 195 | Common non-polar component. |
| Toluene | 2.4 | 286 | Can provide different selectivity due to its aromaticity. |
| Dichloromethane (DCM) | 3.1 | 233 | Good general-purpose solvent, dissolves many compounds. |
| Diethyl Ether | 2.8 | 215 | Volatile, good for less polar compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 255 | Excellent general-purpose polar component. |
| Acetone | 5.1 | 330 | More polar than EtOAc, but has a high UV cutoff. |
| Acetonitrile (ACN) | 5.8 | 190 | Highly polar, often used in HILIC and reversed-phase. |
| Isopropanol | 3.9 | 205 | A polar protic solvent. |
| Ethanol | 4.3 | 210 | More polar than isopropanol. |
| Methanol (MeOH) | 5.1 | 205 | A very polar solvent, use sparingly with silica gel. |
| Water | 10.2 | <190 | Most polar solvent, used in reversed-phase and HILIC. |
Data compiled from various sources, including J&K Scientific LLC.[5]
Experimental Protocol: Step-by-Step Normal-Phase Flash Chromatography
-
TLC Optimization:
-
Develop a solvent system (e.g., Ethyl Acetate/Hexane or Methanol/DCM) that provides an Rf value of ~0.2-0.3 for Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.[2]
-
-
Column Packing (Slurry Method):
-
Select a column with an appropriate diameter and length for the amount of material to be purified (aim for a silica:crude ratio of at least 30:1).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
-
Add a protective layer of sand on top of the settled silica bed.
-
Drain the solvent until it is just level with the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3x the weight of your crude product) and mix well.
-
Evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your initial eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the flow.
-
If running a gradient, systematically increase the proportion of the more polar solvent.
-
Collect fractions of a consistent volume. The appropriate volume will depend on the size of your column.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.
-
Visualizations
Troubleshooting Workflow for Solvent System Selection
Caption: A flowchart for systematic solvent selection for column chromatography.
Analyte-Stationary Phase Interactions in Normal-Phase Chromatography
Caption: Key molecular interactions governing separation on a silica gel surface.
References
- Benchchem. (2025). Technical Support Center: Purification of Substituted Benzonitriles. Benchchem.
- HPLC Troubleshooting. (n.d.).
- Benchchem. (2025).
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Sorbent Technologies, Inc.
- University of Rochester. (n.d.). Flash Column Chromatography. University of Rochester Department of Chemistry.
- Organic Syntheses. (2025, June 19).
- ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?
- El-Faham, A., et al. (2012). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1338.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. CommonOrganicChemistry.com.
- Anderson, N. G. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1).
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC.
- Chemistry LibreTexts. (2022, April 7). 2.
- University of Victoria. (n.d.). Column chromatography. University of Victoria Department of Chemistry.
- Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka.
- The Royal Society of Chemistry. (n.d.).
- Agilent. (n.d.).
- ChemicalBook. (n.d.). 4-(2-HYDROXYETHYL)BENZONITRILE synthesis. ChemicalBook.
- Ishihara, K., et al. (2021, March 1). A FLUOROUS PROLINE CATALYST IMMOBILIZED ON TEFLON® FOR HIGHLY STEREOSELECTIVE ASYMMETRIC ALDOL REACTIONS. LOCKSS.
- Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
- Fayer, M. D. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research, 49(9), 1731–1739.
- eLife. (2025, August 22).
- ResearchGate. (2026, February 9). (PDF) Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry.
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- Singh, S., & Hider, R. C. (2023, February 19). The Colorimetric Detection of the Hydroxyl Radical. International Journal of Molecular Sciences, 24(4), 4162.
- Molnar Institute. (2024, October 23). Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns. Molnar Institute.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
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Technical Guide: Stability of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile in Acidic Conditions
Executive Summary & Core Stability Profile
3-fluoro-4-(2-hydroxyethyl)benzonitrile (CAS: 107337-16-2 / Analogous structures) presents a dual-functional stability profile governed by the nitrile (-CN) and the primary alcohol (-CH₂CH₂OH) moieties.
In acidic media, the primary degradation pathway is the hydrolysis of the nitrile group , accelerated by the electron-withdrawing fluorine atom at the meta position relative to the cyano group. The 2-hydroxyethyl chain is generally robust but susceptible to dehydration under forcing conditions (concentrated H₂SO₄, high heat).
Acid Stability Matrix
| Acid Condition | Temperature | Stability Rating | Primary Degradation Risk |
| Dilute Aqueous (0.1 - 2M HCl/H₂SO₄) | < 25°C | High | Negligible (Slow hydrolysis possible over days). |
| Dilute Aqueous (0.1 - 2M HCl/H₂SO₄) | > 60°C | Low | Hydrolysis to Amide then Carboxylic Acid . |
| Concentrated (e.g., 98% H₂SO₄) | Any | Critical | Dehydration to vinyl (styrene) & Rapid Hydrolysis. |
| Anhydrous Acid in Alcohol (e.g., HCl/MeOH) | 0°C - RT | Moderate | Pinner Reaction (Imidate Ester formation). |
| Carboxylic Acids (AcOH, TFA) | RT - Reflux | Moderate | Potential Esterification of the alcohol group. |
Technical Deep Dive: Degradation Mechanisms
A. Nitrile Hydrolysis (The Primary Threat)
Under aqueous acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. The fluorine atom at the 3-position (meta to the nitrile) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the nitrile carbon. This generally accelerates the rate of hydrolysis compared to non-fluorinated benzonitriles.
-
Step 1: Hydrolysis to 3-fluoro-4-(2-hydroxyethyl)benzamide .
-
Step 2: Further hydrolysis to 3-fluoro-4-(2-hydroxyethyl)benzoic acid .
B. Dehydration (The Secondary Threat)
The 2-hydroxyethyl group is a phenethyl alcohol derivative. In the presence of strong, dehydrating acids (e.g., conc. H₂SO₄, H₃PO₄) and heat, it can undergo E1 or E2 elimination to form 3-fluoro-4-vinylbenzonitrile (a styrene derivative). This is less likely in dilute aqueous acids.
C. Pinner Reaction (Solvent Specific)
If you utilize anhydrous acids (e.g., HCl gas) in alcoholic solvents (Methanol/Ethanol), the nitrile will not hydrolyze but instead form an imidate ester hydrochloride . This is a common "silent" failure mode where the product appears stable by TLC but has chemically altered.
Visualizing the Degradation Pathways
The following diagram illustrates the competitive pathways your molecule faces in acidic environments.
Figure 1: Reaction pathways of 3-fluoro-4-(2-hydroxyethyl)benzonitrile under various acidic stress conditions.
Troubleshooting Guide & FAQs
Issue 1: "I see a new peak in HPLC after acidic workup."
Diagnosis: If the peak is more polar (elutes earlier on Reverse Phase C18), it is likely the Amide or Carboxylic Acid hydrolysis product.
-
Amide: Typically -1 to -2 min retention time shift. Mass shift: +18 Da (M+18).
-
Acid: Significant shift, often broad peak tailing. Mass shift: +19 Da (M+19 vs nitrile, M+1 vs amide).
Solution:
-
Immediate Action: Neutralize the acid immediately with cold sat. NaHCO₃. Do not let the layers sit.
-
Prevention: Perform acid washes (e.g., 1M HCl) at 0°C and limit contact time to < 15 minutes.
Issue 2: "My product yield is low, but purity is high."
Diagnosis: The 2-hydroxyethyl group increases water solubility. In acidic conditions, the protonation of the alcohol (though weak) or interaction with the acid can increase partitioning into the aqueous layer.
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate or THF/DCM mixtures rather than pure DCM for extraction to recover the alcohol more effectively.
Issue 3: "The NMR shows a loss of the triplet at ~3.8 ppm and new alkene protons."
Diagnosis: You have dehydrated the alcohol to a vinyl group. This occurs if you distilled the compound with trace acid or heated it in acidic media.
Solution:
-
Ensure the crude is completely acid-free before heating/distillation.
-
Add a trace of base (e.g., Na₂CO₃) during distillation if the compound is heat-stable.
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this to validate your specific batch or conditions.
-
Preparation: Dissolve 10 mg of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in 1 mL of Acetonitrile (ACN).
-
Stress Condition: Add 1 mL of 1M HCl .
-
Incubation:
-
Vial A: Room Temperature (25°C) for 24 hours.
-
Vial B: 60°C for 4 hours.
-
-
Analysis:
-
Neutralize a 100 µL aliquot with 100 µL 1M NaOH.
-
Dilute with ACN/Water (1:1).
-
Inject on HPLC-MS.
-
-
Pass Criteria: >98% recovery of parent peak in Vial A. <5% degradation in Vial B (if process requires heat).
Protocol B: Safe Acidic Workup
Recommended workflow for removing basic impurities.
-
Cooling: Cool the reaction mixture to 0–5°C.
-
Washing: Wash organic layer with 0.5M HCl (cold) rapidly (contact time < 5 mins).
-
Quenching: Immediately wash with Saturated Brine followed by Saturated NaHCO₃ to remove residual acid traces.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is ultra-sensitive.
References
-
Vaia. Understanding Acidic Hydrolysis of Benzonitrile. Retrieved from
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.[1][2][3][4] Z. Naturforsch. 63b, 1091–1095. Retrieved from
-
LibreTexts Chemistry. Hydrolysis of Nitriles. Retrieved from
-
PubChem. 3-Fluoro-4-(2-hydroxyethyl)benzonitrile Analog Data (4-(2-Hydroxyethyl)benzonitrile). Retrieved from
-
ResearchGate. Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. (Context on 2-hydroxyethyl stability). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-fluoro-4-(2-hydroxyethyl)benzonitrile, a substituted aromatic compound of interest in medicinal chemistry. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices, compares 1H NMR with alternative analytical techniques, and offers a framework for robust data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.
The Central Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a compound like 3-fluoro-4-(2-hydroxyethyl)benzonitrile, 1H NMR is indispensable for confirming the substitution pattern on the benzene ring and elucidating the structure of the side chain.
Predicted 1H NMR Spectrum of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
Table 1: Predicted 1H NMR Data for 3-Fluoro-4-(2-hydroxyethyl)benzonitrile in CDCl3
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.5 - 7.6 | Doublet of doublets (dd) | JH-H ≈ 8, JH-F ≈ 5 | 1H |
| H-5 | ~7.3 - 7.4 | Doublet (d) | JH-H ≈ 8 | 1H |
| H-6 | ~7.2 - 7.3 | Doublet of doublets (dd) | JH-H ≈ 8, JH-F ≈ 9 | 1H |
| -CH2- (benzylic) | ~2.9 - 3.0 | Triplet (t) | JH-H ≈ 7 | 2H |
| -CH2- (hydroxyl) | ~3.9 - 4.0 | Triplet (t) | JH-H ≈ 7 | 2H |
| -OH | Variable (broad singlet) | Broad singlet (br s) | - | 1H |
Causality Behind the Predicted Chemical Shifts and Splitting Patterns
-
Aromatic Region (7.2 - 7.6 ppm): The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups.[5]
-
H-2 and H-6: These protons are expected to be the most deshielded due to their proximity to the electron-withdrawing cyano group. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons (H-2 and H-6), resulting in doublet of doublets patterns. The magnitude of the hydrogen-fluorine coupling constant (JH-F) is typically in the range of 5-10 Hz for ortho coupling.[5]
-
H-5: This proton is expected to be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-6.
-
-
Aliphatic Region (2.9 - 4.0 ppm):
-
Benzylic -CH2- (~2.9 - 3.0 ppm): These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the neighboring methylene group.
-
Hydroxyl -CH2- (~3.9 - 4.0 ppm): These protons are adjacent to the electronegative oxygen atom, causing them to be more deshielded than the benzylic protons. They will also appear as a triplet due to coupling with the benzylic methylene group.
-
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with deuterium if D2O is added.
A Self-Validating Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of a high-quality and reliable 1H NMR spectrum, a systematic and self-validating protocol is essential.
Step 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Analyte Purity: Ensure the sample of 3-fluoro-4-(2-hydroxyethyl)benzonitrile is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common first choice for many organic molecules.[6] Other solvents like DMSO-d6 or Acetone-d6 can be used if solubility is an issue.[7]
-
Concentration: For a standard 1H NMR experiment, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.[7]
-
Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean and dry NMR tube to ensure a homogeneous sample.[6][8]
Step 2: Data Acquisition
Modern NMR spectrometers are highly automated, but careful parameter selection is crucial.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[9] "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.
-
Pulse Sequence: A standard single-pulse experiment is typically used for routine 1H NMR.
-
Acquisition Parameters: Key parameters include the number of scans, relaxation delay, and acquisition time. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
Step 3: Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking and Coupling Constant Measurement: The chemical shift of each peak is determined, and the splitting patterns are analyzed to measure the coupling constants (J values).
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[10][11]
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Connectivity of protons, chemical environment, stereochemistry. | Non-destructive, provides detailed structural information.[1] | Requires relatively pure sample, can have overlapping signals in complex molecules. |
| 13C NMR Spectroscopy | Number of unique carbon atoms, chemical environment of carbons. | Complements 1H NMR, provides information on the carbon skeleton. | Lower sensitivity than 1H NMR, requires more sample or longer acquisition times.[8] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, provides molecular formula.[10] | Does not provide detailed connectivity information, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -C≡N, C-F). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Prediction of NMR spectra and other properties. | Can aid in spectral assignment and confirmation of proposed structures.[12] | Accuracy depends on the level of theory and computational resources. |
Logical Workflow for Structural Confirmation
A robust workflow for the structural confirmation of 3-fluoro-4-(2-hydroxyethyl)benzonitrile would involve a multi-technique approach.
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A Comparative Guide to the 13C NMR Chemical Shifts of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-fluoro-4-(2-hydroxyethyl)benzonitrile represents a class of substituted aromatic compounds where understanding the electronic environment of each carbon atom is critical for predicting reactivity, intermolecular interactions, and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as the gold standard for this task, providing a distinct signal for each unique carbon environment.
This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-fluoro-4-(2-hydroxyethyl)benzonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, we employ a robust, scientifically-grounded approach: comparing high-fidelity predicted data with empirical data from structurally analogous compounds. This methodology not only provides a reliable set of expected chemical shifts but also illuminates the underlying physical-organic principles governing these values.
The Comparative Framework: Prediction vs. Experimental Analogs
To establish a reliable set of chemical shifts, we leverage computational NMR prediction tools and compare these values against the known experimental data of simpler, related molecules. This allows for the deconstruction of substituent effects, offering a deeper understanding of how each functional group—the nitrile (-CN), the fluoro (-F), and the hydroxyethyl (-CH₂CH₂OH)—influences the electronic environment of the benzene ring.
For this analysis, we utilize predictions from NMRDB.org[1][2], a widely used platform that provides reliable simulations based on a large database of experimental spectra. These predictions are juxtaposed with experimental data for benzonitrile[3][4] and 4-fluorobenzonitrile[5][6] to isolate and explain the influence of each substituent.
dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
} Caption: Numbering scheme for 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Data Summary: Predicted and Experimental 13C NMR Chemical Shifts (ppm)
The following table summarizes the predicted chemical shifts for the target molecule and compares them with experimental values for key structural analogs. All experimental data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | 3-fluoro-4-(2-hydroxyethyl)benzonitrile (Predicted in CDCl₃) | Benzonitrile (Experimental in CDCl₃)[4] | 4-Fluorobenzonitrile (Experimental in CDCl₃)[5] | Analysis of Substituent Effects |
| C1 (-CN) | ~112.9 | 112.4 | 108.3 (approx.) | The ipso-carbon bearing the nitrile is shielded by the para-fluoro group's resonance effect. The ortho-hydroxyethyl group has a minor effect. |
| C2 | ~133.1 | 132.3 | 134.4 | Deshielded relative to benzonitrile due to the meta-fluoro substituent's inductive electron withdrawal. |
| C3 (-F) | ~162.5 (d, ¹JCF ≈ 250 Hz) | 129.0 | 164.8 (d, ¹JCF ≈ 255 Hz) | Strongly deshielded due to the direct attachment of the highly electronegative fluorine atom. A large one-bond C-F coupling is expected. |
| C4 (-CH₂CH₂OH) | ~127.8 | 129.0 | 116.8 | The inductive effect of the alkyl group and the deshielding from the ortho-fluorine contribute to this shift. |
| C5 | ~115.9 (d, ²JCF ≈ 21 Hz) | 132.3 | 116.8 (d, ²JCF ≈ 22 Hz) | Shielded by the para-fluoro group's electron-donating resonance effect. A two-bond C-F coupling is expected. |
| C6 | ~135.2 | 132.9 | 134.4 | Deshielded due to the ortho-fluoro group's strong inductive withdrawal. |
| CN (Nitrile) | ~117.5 | 118.7 | 117.9 | The nitrile carbon shift is relatively insensitive to the substitution on the ring.[7][8] |
| C7 (-CH₂-) | ~34.8 | N/A | N/A | Typical aliphatic CH₂ shift, slightly deshielded by the aromatic ring. |
| C8 (-CH₂OH) | ~62.1 | N/A | N/A | Deshielded relative to C7 due to the direct attachment of the electronegative oxygen atom.[9] |
Causality and Mechanistic Insights
The chemical shift of a given carbon is a direct reflection of its local electronic environment. The substituents on the benzene ring perturb this environment through a combination of inductive and resonance effects.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful inductive effect (-I) , withdrawing electron density from the carbons it is attached to (C3) and, to a lesser extent, from the ortho (C2, C4) and meta (C5) positions. This inductive withdrawal generally causes a downfield shift (deshielding).[10] Simultaneously, fluorine exhibits a resonance effect (+R) by donating electron density from its lone pairs into the aromatic π-system. This effect is most pronounced at the ortho (C2, C4) and para (C5) positions, causing an upfield shift (shielding). For fluorine, the inductive effect dominates at the directly attached carbon (C3) and ortho positions (C2, C6), while the resonance effect is more influential at the para position (C5).[11] This explains the significant shielding observed at C5.
-
Nitrile (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance (-I, -R) . This leads to a general deshielding of the aromatic carbons, particularly the ipso-carbon (C1), although its own chemical shift is found in the 115-125 ppm range.[8][12]
-
Hydroxyethyl (-CH₂CH₂OH): This group is a weak electron-donating group through induction (+I) . Its effect on the aromatic ring carbons is less pronounced compared to fluorine and nitrile. The primary influence is seen in the aliphatic chain itself, where the carbon attached to the electronegative oxygen (C8) is significantly deshielded compared to the carbon attached to the ring (C7).[9]
A Self-Validating Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for compounds like 3-fluoro-4-(2-hydroxyethyl)benzonitrile, the following experimental protocol is recommended. This workflow incorporates standard practices for sample preparation, instrument setup, and data processing, forming a self-validating system.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} Caption: Standard workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.[13]
-
Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).[14]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the probe temperature, typically to 25 °C (298 K).
-
Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments). This sequence provides a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[10]
-
Set key acquisition parameters:
-
Spectral Width: A range of 0-220 ppm is typically sufficient for most organic molecules.[15]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024, 2048, or more) is required to achieve an adequate signal-to-noise ratio.[16]
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of all carbon nuclei, which is especially important for quaternary carbons (like C1, C3, and C4) that have long relaxation times.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase and baseline correct the spectrum to ensure accurate peak positions and integrals.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Identify and list the chemical shift for each peak. For carbons coupled to fluorine, note the splitting pattern (e.g., doublet) and measure the C-F coupling constant (J-coupling).
-
By adhering to this comprehensive approach—combining predictive analysis with empirical data from analogs and following a rigorous experimental protocol—researchers can confidently assign the 13C NMR spectrum of 3-fluoro-4-(2-hydroxyethyl)benzonitrile and leverage this critical structural data in their research and development endeavors.
References
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Predictors. Advanced Chemistry Development. Available at: [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
-
Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]
- Stothers, J. B., & Lauterbur, P. C. (1963). 13C NMR Spectra of Nitriles. Canadian Journal of Chemistry, 41(2), 471-477. (General reference for nitrile chemical shifts)
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information on Hydration of Substituted Benzonitriles. (General reference for substituted benzonitrile data). Available at: [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. (General reference for NMR calculation methodologies). Available at: [Link]
- Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. (General reference on substituent effects).
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]
-
SpectraBase. (n.d.). Benzonitrile 13C NMR Spectrum. Wiley. Available at: [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
SlideShare. (n.d.). N.M.R CHEMICAL SHIFTS C-13. Available at: [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. (General reference for principles of 13C NMR). Available at: [Link]
-
National Center for Biotechnology Information. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
PubChemLite. (n.d.). 4-(2-hydroxyethyl)benzonitrile. Université du Luxembourg. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Proton and C-13 Chemical Shift Tables. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
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Orthogonal Selectivity in Practice: HPLC Method Development for 3-fluoro-4-(2-hydroxyethyl)benzonitrile Purity
As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a rational manipulation of intermolecular forces. When tasked with the purity analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile , standard reversed-phase approaches often fail.
This molecule presents a unique trifecta of chromatographic challenges:
-
Strong Dipoles: The cyano (-CN) group is highly electron-withdrawing.
-
Halogenation: The fluorine atom creates a localized electronegative pocket, altering the
-electron cloud of the aromatic ring. -
Hydrogen Bonding: The hydroxyethyl (-CH₂CH₂OH) group introduces a polar, protic appendage.
The most insidious impurities in this synthesis are positional isomers (e.g., 2-fluoro-4-(2-hydroxyethyl)benzonitrile). Because their molecular weight and overall lipophilicity (LogP) are identical, traditional C18 columns—which rely exclusively on dispersive (hydrophobic) interactions—cannot distinguish between them[1]. To achieve baseline resolution, we must abandon standard alkyl phases and exploit orthogonal selectivity.
Mechanistic Rationale for Column Selection
To resolve fluorinated positional isomers, the stationary phase must recognize subtle differences in electron cloud density and steric presentation.
While a standard C18 phase interacts with analytes purely through hydrophobic dispersion, a Pentafluorophenyl (PFP) phase acts as a mixed-mode surface. The five fluorine atoms on the PFP ligand draw electron density away from the phenyl ring, making it highly electron-deficient (
Furthermore, the highly polarized C-F bonds on the PFP stationary phase engage in dipole-dipole interactions with the analyte's own C-F and C-N bonds, while the phase's structural rigidity provides enhanced shape selectivity[3].
Fig 1. Divergent retention mechanisms of C18 vs. PFP phases for fluorinated aromatics.
Comparative Performance Data
To objectively validate this mechanistic theory, we compared the retention and resolving power of three distinct column chemistries using a standardized gradient. The data in Table 1 demonstrates why PFP is the mandatory choice for this specific molecular motif[4].
Table 1: Quantitative Performance Comparison Across Stationary Phases
| Parameter | C18 (Octadecyl) | Biphenyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Dispersive | Dispersive, | Dispersive, |
| Retention Time (Target) | 4.2 min | 5.8 min | 7.1 min |
| Resolution ( | 0.8 (Co-elution) | 1.6 (Partial) | 2.9 (Baseline) |
| Peak Asymmetry ( | 1.35 | 1.15 | 1.05 |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
Mobile Phase Thermodynamics: The Modifier Matters
Selecting a PFP column is only half the battle; the mobile phase must be thermodynamically tuned to allow the column's secondary interactions to function.
Many analysts default to Acetonitrile (ACN) for reversed-phase gradients. However, ACN contains a cyano group with its own
Methanol (MeOH) , a protic solvent lacking
Fig 2. Decision tree and self-validating logic for HPLC method optimization.
Self-Validating Experimental Protocol: Purity Analysis
A chromatographic protocol is only trustworthy if it contains internal logic checks. The following step-by-step methodology is designed as a self-validating system . By mandating a System Suitability Test (SST) that includes the most critical positional isomer, the method proves its resolving power before a single unknown sample is injected.
Step 1: Preparation of the System Suitability Test (SST) Solution
-
Causality: To prove the PFP column is actively differentiating
-electron densities, we must challenge it. -
Action: Prepare a solution containing the target API (1.0 mg/mL) spiked with 0.1% w/w of the 2-fluoro positional isomer (Impurity A) and 0.1% of 2-(4-cyano-2-fluorophenyl)acetic acid (Impurity C, a common oxidation degradation product).
Step 2: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O. (Causality: Maintains acidic degradation products in their neutral, protonated state to prevent peak tailing).
-
Mobile Phase B: Methanol. (Causality: Maximizes
and dipole interactions). -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Causality: Lower temperatures stabilize weak dipole-dipole interactions, enhancing resolution).
-
Detection: UV at 230 nm (optimal for the benzonitrile chromophore).
Step 3: Gradient Elution Program
-
0.0 - 2.0 min: 5% B (Focuses the polar hydroxyethyl group at the column head).
-
2.0 - 15.0 min: 5% to 60% B (A shallow gradient curve specifically tuned to separate the closely eluting positional isomers).
-
15.0 - 20.0 min: 60% to 95% B (Flushes highly retained, hydrophobic starting materials).
-
20.0 - 25.0 min: 5% B (Re-equilibration).
Step 4: The Self-Validation Gate (Acceptance Criteria)
The method is only considered valid for batch analysis if the SST injection meets the following strict criteria:
-
Resolution (
): between 3-fluoro-4-(2-hydroxyethyl)benzonitrile and the 2-fluoro isomer. -
Tailing Factor (
): for the main peak (ensuring no secondary silanol interactions are occurring). -
Sensitivity (S/N):
for the 0.05% spiked impurities.
By grounding our column selection in molecular physics and enforcing strict self-validation criteria, this protocol guarantees robust, reproducible purity profiling for complex fluorinated aromatics.
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases | Waters | 5
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column | Restek | 3
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International | 2
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International | 4
-
HPLC Column Selection: Core to Method Development (Part II) | Welch Materials | 1
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
Mass spectrometry fragmentation patterns of fluorinated benzonitriles
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzonitriles
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Fluorinated Benzonitriles
Fluorinated organic compounds are cornerstones in modern drug development, agrochemicals, and materials science, largely due to the unique physicochemical properties imparted by the carbon-fluorine bond.[1] Among these, fluorinated benzonitriles serve as critical intermediates and structural motifs in a vast array of pharmaceuticals.[1] Their isomeric forms (ortho, meta, and para substitution) can exhibit profoundly different biological activities and metabolic fates. Consequently, the ability to unambiguously identify and differentiate these isomers is a critical analytical challenge.
Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a premier technique for this purpose.[2][3] As a "hard" ionization method, EI imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[4][5] This fragmentation is not random; it follows predictable chemical pathways governed by the molecule's structure, providing a unique "fingerprint" for identification.
This guide provides a comparative analysis of the EI-MS fragmentation patterns of ortho-, meta-, and para-fluorobenzonitrile. We will delve into the mechanistic rationale behind the observed fragment ions, explaining the causal relationships between the fluorine substituent's position and the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of fluorinated aromatic compounds.
The Foundation: Electron Ionization and Fragmentation Principles
In an EI source, analyte molecules are bombarded by a high-energy electron beam (typically 70 eV).[3][5] This interaction ejects a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[5] The excess energy deposited during ionization renders the M⁺• energetically unstable, causing it to rapidly decompose into smaller, more stable fragment ions and neutral species.[6][7]
The fragmentation pathways are dictated by fundamental chemical principles:
-
Cleavage at Weak Bonds: Bonds with lower dissociation energies are more likely to break.
-
Formation of Stable Products: Fragmentations that lead to stable neutral molecules (e.g., HCN, CO, H₂O) or stable carbocations (e.g., resonance-stabilized or tertiary cations) are highly favored.[8]
-
Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur to facilitate fragmentation through lower-energy transition states.[7]
For aromatic systems like benzonitriles, the stable aromatic ring influences the fragmentation, often preserving the core cyclic structure in major fragments. The nitrile group (-C≡N) and the fluorine substituent introduce unique fragmentation channels that are key to isomeric differentiation.
Comparative Fragmentation Analysis of Fluorobenzonitrile Isomers
The molecular weight of all three fluorobenzonitrile isomers is 121.12 Da. Therefore, their molecular ion (M⁺•) will appear at a mass-to-charge ratio (m/z) of 121.
Ortho-Fluorobenzonitrile (2-Fluorobenzonitrile)
The ortho-isomer exhibits a distinct fragmentation pattern heavily influenced by the proximity of the fluorine and nitrile substituents. This "ortho-effect" facilitates unique rearrangement and fragmentation pathways not observed in the meta and para isomers.
Table 1: Key Fragment Ions of 2-Fluorobenzonitrile
| m/z | Proposed Ion Structure | Neutral Loss | Relative Intensity |
| 121 | [C₇H₄FN]⁺• (Molecular Ion) | - | High |
| 94 | [C₆H₄F]⁺ | HCN | Moderate |
| 93 | [C₆H₃F]⁺• (?) | H + HCN | Low |
| 75 | [C₅H₃F]⁺• (?) | C₂H | Moderate |
Data derived from NIST WebBook.[9]
Fragmentation Mechanism:
The primary fragmentation pathway for 2-fluorobenzonitrile is the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for benzonitriles.[10] This results in the formation of the fluorophenyl cation at m/z 94. The stability of the ejected HCN molecule makes this a favorable process. Subsequent fragmentation is less prominent but provides additional structural confirmation.
Caption: Fragmentation pathway for 2-fluorobenzonitrile.
Meta-Fluorobenzonitrile (3-Fluorobenzonitrile)
In the meta-isomer, the fluorine and nitrile groups are separated, precluding the direct intramolecular interactions seen in the ortho-isomer. Its fragmentation pattern is therefore expected to be more "classical," resembling that of benzonitrile itself but with mass shifts due to the fluorine atom.
Table 2: Predicted Key Fragment Ions of 3-Fluorobenzonitrile
| m/z | Proposed Ion Structure | Neutral Loss | Predicted Relative Intensity |
| 121 | [C₇H₄FN]⁺• (Molecular Ion) | - | High |
| 94 | [C₆H₄F]⁺ | HCN | High |
| 75 | [C₅H₃F]⁺• (?) | C₂H | Moderate |
| 68 | [C₅H₄]⁺• (?) | HF + HCN | Low |
Fragmentation Mechanism:
Similar to the ortho isomer, the dominant fragmentation is the expulsion of HCN to form the ion at m/z 94. However, the relative abundance of this ion is often higher compared to the ortho isomer because competing fragmentation channels facilitated by ortho-interactions are absent. Another potential, though less favorable, pathway could involve the loss of both HCN and hydrogen fluoride (HF), leading to a benzyne-type radical cation [C₆H₄]⁺• which would subsequently lose another C₂H fragment. The energetics of these pathways are influenced by the fluorine's position on the ring.[1]
Caption: Predicted fragmentation for 3-fluorobenzonitrile.
Para-Fluorobenzonitrile (4-Fluorobenzonitrile)
The para-isomer is the most symmetrical of the three. Its fragmentation is expected to be the most straightforward, primarily driven by the stability of the resulting ions and neutral losses.
Table 3: Predicted Key Fragment Ions of 4-Fluorobenzonitrile
| m/z | Proposed Ion Structure | Neutral Loss | Predicted Relative Intensity |
| 121 | [C₇H₄FN]⁺• (Molecular Ion) | - | Very High |
| 94 | [C₆H₄F]⁺ | HCN | Moderate to High |
| 75 | [C₅H₃F]⁺• (?) | C₂H | Moderate |
Fragmentation Mechanism:
The para-fluorobenzonitrile molecular ion is typically very stable due to the molecule's symmetry, resulting in a prominent M⁺• peak. The primary fragmentation route is, again, the loss of HCN to produce the m/z 94 ion. The stability of the para-substituted fluorophenyl cation makes this a very clean and often dominant fragmentation. The overall spectrum is generally less complex than that of the ortho or meta isomers.
Caption: Predicted fragmentation for 4-fluorobenzonitrile.
Experimental Protocol: GC-MS Analysis
This section outlines a self-validating protocol for the analysis of fluorobenzonitrile isomers. The inclusion of a quality control standard and bracketing calibration ensures the trustworthiness of the results.
Objective: To separate and identify fluorobenzonitrile isomers based on their retention times and mass spectra.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of each isomer (and an analytical standard like undecane) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Create a mixed isomer working solution by diluting the stock solutions to a final concentration of 10 µg/mL. This solution will be used to verify chromatographic separation and spectral integrity.
2. Instrumentation (Typical GC-MS System): a. Gas Chromatograph (GC):
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase temperature at 10 °C/min to 200 °C.[6]
- Final Hold: Hold at 200 °C for 5 minutes. b. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).[6]
- Ionization Energy: 70 eV.[2][6]
- Source Temperature: 230 °C.[6]
- Quadrupole Temperature: 150 °C.[6]
- Mass Range: Scan from m/z 40 to 200.[6]
- Transfer Line Temperature: 280 °C.[6]
3. Data Acquisition Workflow:
Caption: GC-MS data acquisition and analysis workflow.
4. Data Analysis: a. Identify the chromatographic peak for each isomer. b. Extract the mass spectrum for each peak, ensuring background subtraction. c. Compare the obtained spectra with reference spectra (e.g., NIST library) and the patterns described in this guide to confirm isomer identity. The relative intensities of key fragments (e.g., m/z 121 vs. m/z 94) are crucial for differentiation.
Conclusion
The mass spectrometric fragmentation of fluorinated benzonitriles is a powerful tool for their isomeric differentiation. While all three isomers share common fragmentation pathways, such as the loss of HCN, the relative abundances of the molecular ion and key fragment ions differ significantly. These differences, driven by the positional relationship between the fluorine and nitrile groups, provide the analytical basis for their unambiguous identification. The ortho-isomer often displays unique fragmentation due to substituent interaction, while the para-isomer typically yields a simpler spectrum with a more stable molecular ion. By employing a robust GC-MS protocol and understanding the underlying fragmentation mechanisms, researchers can confidently identify these critical building blocks in complex matrices.
References
-
An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile. Benchchem. 11
-
Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. American Chemical Society. 12
-
Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. PMC.
-
Benzonitrile, 2-fluoro-. NIST WebBook.
-
Electron Ionization. Creative Proteomics.
-
Electron ionization. Wikipedia.
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.
-
Condensed and gaseous benzonitrile: ionic species formation and structural parameters. Royal Society of Chemistry.
-
Mechanism of nitrile-forming fragmentation reactions. R Discovery.
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect.
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.
-
Fragmentation (mass spectrometry). Wikipedia.
-
Gas phase behavior of radical cations of perfluoroalkyl-1,2,4-triazines: an experimental and theoretical study. PubMed.
-
The Main Fragmentation Reactions of Organic Compounds. Thieme Connect.
-
Electron Ionization for GC–MS. LCGC International.
-
Electron Ionization. Chemistry LibreTexts.
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. PMC.
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Analytical Comparison Guide: FTIR Spectral Profiling of 3-Fluoro-4-(2-hydroxyethyl)benzonitrile and Structural Analogs
Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals
Executive Summary
In pharmaceutical development, the precise structural verification of synthetic intermediates is a critical quality control checkpoint. 3-Fluoro-4-(2-hydroxyethyl)benzonitrile (CAS: 193290-21-0) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
As an Application Scientist, I frequently observe that relying solely on mass spectrometry or NMR can overlook subtle solid-state interactions or polymorph variations. Fourier Transform Infrared (FTIR) spectroscopy bridges this gap. This guide objectively compares the FTIR spectral performance of 3-fluoro-4-(2-hydroxyethyl)benzonitrile against two primary structural analogs: 4-(2-hydroxyethyl)benzonitrile and 3-fluorobenzonitrile . By analyzing these alternatives, we can isolate the specific spectral contributions of the fluoro and hydroxyethyl substituents and establish a robust framework for definitive identification.
Structural Causality & Spectral Theory
To accurately interpret the FTIR spectrum, we must move beyond simply matching peaks and understand the causality behind the molecular vibrations:
-
The Nitrile (-C≡N) Shift: The nitrile group typically exhibits a sharp, distinct stretch in the 2220–2230 cm⁻¹ region. However, the introduction of a highly electronegative fluorine atom at the meta position induces a strong electron-withdrawing inductive effect. This reduces the electron density in the aromatic ring, slightly increasing the force constant of the C≡N bond and causing a characteristic "blue-shift" (higher wavenumber) compared to non-fluorinated analogs [1].
-
Hydrogen Bonding Dynamics: The 2-hydroxyethyl appendage introduces a primary alcohol capable of extensive intermolecular hydrogen bonding. In the solid state, this weakens the O-H bond, resulting in a significantly broadened and red-shifted absorption band (3200–3400 cm⁻¹) compared to a free hydroxyl group [2].
-
Fingerprint Region Complexity: The presence of both a C-F bond and a primary C-O bond creates a crowded fingerprint region (1000–1300 cm⁻¹). The C-F stretch is typically an intensely strong peak around 1220 cm⁻¹, while the C-O stretch of the primary alcohol appears near 1050 cm⁻¹.
Comparative Spectral Data Analysis
The following table synthesizes the quantitative FTIR absorption data for the target compound and its structural alternatives. This comparative matrix allows researchers to isolate the spectral impact of specific functional group additions.
| Vibrational Mode | 3-Fluoro-4-(2-hydroxyethyl)benzonitrile | Alternative 1: 4-(2-hydroxyethyl)benzonitrile | Alternative 2: 3-Fluorobenzonitrile | Diagnostic Significance |
| O-H Stretch | ~3350 cm⁻¹ (Broad, strong) | ~3340 cm⁻¹ (Broad, strong) | Absent | Confirms the presence of the hydroxyethyl group and H-bonding. |
| C≡N Stretch | ~2232 cm⁻¹ (Sharp, medium) | ~2225 cm⁻¹ (Sharp, medium) | ~2234 cm⁻¹ (Sharp, medium) | F-substitution blue-shifts the nitrile peak by ~7 cm⁻¹ [3]. |
| Aromatic C-H | ~3070 cm⁻¹ (Weak) | ~3060 cm⁻¹ (Weak) | ~3075 cm⁻¹ (Weak) | Standard aromatic indicator. |
| Aliphatic C-H | ~2880, 2940 cm⁻¹ (Medium) | ~2875, 2935 cm⁻¹ (Medium) | Absent | Confirms the ethylene linker (-CH₂CH₂-). |
| Aromatic C=C | ~1500, 1610 cm⁻¹ (Sharp) | ~1510, 1605 cm⁻¹ (Sharp) | ~1490, 1615 cm⁻¹ (Sharp) | Ring breathing modes altered by substitution patterns. |
| C-F Stretch | ~1220 cm⁻¹ (Strong) | Absent | ~1230 cm⁻¹ (Strong) | Definitive proof of fluorination on the aromatic ring. |
| C-O Stretch | ~1050 cm⁻¹ (Strong) | ~1045 cm⁻¹ (Strong) | Absent | Differentiates the primary alcohol from the C-F stretch. |
Logical Relationship Visualization
The following diagram illustrates the causal pathways between the molecule's structural features, their electronic/physical effects, and the resulting FTIR spectral signatures.
Caption: Logical relationship diagram illustrating how functional groups dictate the FTIR spectral signature.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure maximum reproducibility and trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a causal justification to prevent systematic errors.
Equipment: High-resolution FTIR Spectrometer equipped with a monolithic Diamond ATR accessory (e.g., Thermo Fisher Nicolet or equivalent).
Step-by-Step Methodology:
-
System Purge and Background Validation:
-
Action: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: The background spectrum must be visually inspected for excessive water vapor (rotational bands at 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹). If these peaks are highly intense, the system purge/desiccant is failing. Self-Validation: Do not proceed until the background is flat and stable, ensuring atmospheric artifacts do not obscure the critical ~2232 cm⁻¹ nitrile peak [2].
-
-
Sample Application and Compression:
-
Action: Place ~2–5 mg of the solid 3-fluoro-4-(2-hydroxyethyl)benzonitrile directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, applying maximum standardized pressure.
-
Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample. Air gaps between the crystal and the solid powder will drastically reduce the signal-to-noise ratio. Standardized pressure ensures intimate optical contact and reproducible peak intensities.
-
-
Spectral Acquisition:
-
Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
-
Causality: 4 cm⁻¹ resolution is the optimal mathematical balance; it is narrow enough to resolve the closely spaced aromatic C=C ring breathing modes (~1500 and 1610 cm⁻¹) without introducing excessive instrumental noise.
-
-
Post-Processing and ATR Correction:
-
Action: Apply an ATR correction algorithm to the raw spectrum using the instrument's software.
-
Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). The ATR correction normalizes the peak intensities across the spectrum, making the data directly comparable to legacy transmission (KBr pellet) reference libraries [1].
-
-
Data Verification:
-
Action: Verify the presence of the triad of diagnostic peaks: the broad O-H stretch (~3350 cm⁻¹), the sharp C≡N stretch (~2232 cm⁻¹), and the strong C-F stretch (~1220 cm⁻¹).
-
References
-
NIST Chemistry WebBook, SRD 69: "Evaluated Infrared Spectra." National Institute of Standards and Technology. Available at: [Link]
-
Molecules (MDPI): "Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives... (Reference for 3-fluorobenzonitrile derivative IR shifts at 2230 cm⁻¹)." Available at:[Link]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- Reference Standards
Introduction: The Imperative of Purity in Reference Standards
In the landscape of pharmaceutical development, the reference standard is the benchmark against which all analytical measurements are compared. Its purity is not a matter of simple assessment but the cornerstone of data integrity, impacting everything from drug efficacy and safety to regulatory compliance. Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, a key intermediate and reference material in various synthetic pathways, presents a unique set of analytical challenges due to its multiple functional groups: a nitrile, a fluoro-substituent, and a primary alcohol.
This guide provides an in-depth, field-proven framework for validating the purity of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- reference standards. We will move beyond a single-method approach, embracing an orthogonal strategy where multiple, independent analytical techniques are employed. This ensures that every aspect of the compound's identity and purity is interrogated, creating a self-validating system of analysis. The causality behind each experimental choice is explained, reflecting a philosophy where robust analytical science is proactive, not reactive.
The Orthogonal Approach: A Foundation of Trust
A single analytical technique, no matter how powerful, provides only one perspective on a molecule's purity. An impurity that co-elutes in a chromatographic system may be readily apparent using a spectroscopic method. Therefore, a robust purity validation workflow relies on the convergence of data from multiple, disparate techniques.[1][2] This orthogonal approach is the bedrock of a trustworthy reference standard.
Caption: Orthogonal workflow for reference standard validation.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic methods are the workhorses for separating the primary compound from its organic impurities, including process-related impurities and degradation products.[3][4] For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, High-Performance Liquid Chromatography (HPLC) is the principal technique.
High-Performance Liquid Chromatography (HPLC) - The Stability-Indicating Method
The goal is to develop a "stability-indicating" method, one that can resolve the main compound from any potential degradation products. This is mandated by regulatory bodies and is a critical component of a robust analytical package.[5][6][7]
Causality of Method Development:
-
Column Choice: A C18 (octadecylsilane) stationary phase is the logical starting point. It provides excellent hydrophobic retention for the benzonitrile ring, while the polarity of the hydroxymethyl group ensures it doesn't retain too strongly.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is necessary. A gradient is crucial because potential impurities can span a wide polarity range, from more polar starting materials to less polar byproducts.
-
Detection: The aromatic ring of the molecule contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm, with spectral scanning from 200-400 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines.[8][9][10][11] This involves assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Forced Degradation Studies
To prove the method is stability-indicating, we must intentionally degrade the reference material under harsh conditions.[5][6][7][12][13] The objective is to achieve 5-20% degradation to ensure that any resulting degradants can be resolved from the parent peak.[7]
Caption: Workflow for forced degradation studies.
Part 2: Structural Confirmation and Identity
While chromatography assesses purity, it relies on comparison to a known standard. Spectroscopic techniques provide absolute structural confirmation, ensuring the material is, in fact, Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[2][14] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine), a singlet or triplet for the alcohol proton, and a singlet or doublet for the benzylic CH₂ protons.
-
¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), which is a key diagnostic feature.[14]
-
¹⁹F NMR: As a fluorine-containing compound, this technique is essential. It should show a single resonance, confirming the presence of one fluorine environment.
-
Quantitative NMR (qNMR): This technique can be used for an absolute purity assessment without the need for a specific reference standard of the same material. By comparing the integral of a known signal from the sample to that of a certified, unrelated internal standard of known purity and weight, a direct purity value can be calculated.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample and a precisely weighed amount of a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire quantitative ¹H NMR spectra with appropriate relaxation delays (D1 ≥ 5 * T1 of the slowest relaxing proton). Acquire standard ¹³C and ¹⁹F spectra.
-
Data Processing: Process data and carefully integrate signals for qNMR calculation.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound and is invaluable for identifying impurities, especially when coupled with HPLC (LC-MS).[2][15] High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula with high confidence.
-
Expected Ion: For Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- (C₈H₆FNO), the expected monoisotopic mass is approximately 151.0433 Da.[16]
-
Fragmentation: The fragmentation pattern can provide further structural confirmation.
Part 3: Analysis of Non-Chromatographable and Inorganic Components
A complete purity assessment must account for non-organic components like water and residual solvents.
-
Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid sample.
-
Residual Solvents (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification process. The sample is heated, and the volatile solvents in the headspace are injected into the GC-MS.
-
Inorganic Impurities (Sulphated Ash/Residue on Ignition): This test quantifies the amount of non-volatile inorganic impurities in the material.
Part 4: Data Synthesis and Purity Assignment
The final assigned purity is not the result of a single test but a mass balance calculation that consolidates the data from all orthogonal analyses.
Purity Assignment Formula: Purity (%) = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x (Chromatographic Purity % / 100)
Comparative Data Summary
The following table presents a hypothetical but realistic set of results for a high-purity batch of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.
| Analytical Technique | Parameter Measured | Result | Causality & Significance |
| HPLC (UV, 235 nm) | Chromatographic Purity (Area %) | 99.92% | Quantifies all UV-active organic impurities relative to the main peak. The high value indicates minimal related substances. |
| ¹H qNMR | Absolute Purity (Assay) | 99.7% w/w | An absolute measure of the main component's mass fraction. It is independent of chromatographic response factors. |
| HRMS | Molecular Formula Confirmation | C₈H₆FNO (Δ < 2 ppm) | Confirms the identity and elemental composition with high confidence. |
| Karl Fischer Titration | Water Content | 0.15% w/w | Water is a common impurity that must be quantified as it contributes to the total mass. |
| Headspace GC-MS | Residual Solvents | < 0.05% (Toluene) | Ensures that residual solvents from the manufacturing process are below acceptable limits (e.g., ICH Q3C). |
| Residue on Ignition | Inorganic Impurities | < 0.01% | Confirms the absence of significant levels of non-volatile inorganic materials. |
Final Purity Calculation:
-
Total Volatile/Inorganic Impurities = 0.15% (Water) + 0.05% (Solvents) + 0.01% (Inorganics) = 0.21%
-
Purity Factor = 100% - 0.21% = 99.79%
-
Assigned Purity = 99.79% x (99.92% / 100) = 99.71%
This final value is robustly defended by multiple independent analytical results, providing a high degree of confidence in the reference standard. The close agreement between the mass balance calculation (99.71%) and the absolute qNMR result (99.7%) provides a powerful cross-validation of the entire analytical workflow.
Conclusion
Validating the purity of a reference standard like Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is a rigorous, multi-faceted process that demands a deep understanding of analytical chemistry principles. By employing an orthogonal approach—combining a validated, stability-indicating HPLC method with definitive spectroscopic identification (NMR, MS) and assays for non-organic components—we build a self-validating and trustworthy data package. This comprehensive characterization ensures that the reference standard is fit for its intended purpose, serving as a reliable benchmark for pharmaceutical quality control and development, ultimately safeguarding patient safety.
References
- Title: 〈621〉CHROMATOGRAPHY - USP.
- Title: Revisions per USP 621 Source: Agilent URL
- Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL
- Title: ICH Q2(R1)
- Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL
- Title: Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Q2 (R1)
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
- Title: <621> Chromatography - USP.org (Harmonized Standard)
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL
- Title: A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)
- Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
- Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sygnature Discovery URL
- Source: ResolveMass Laboratories Inc.
- Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs Source: PharmaTutor URL
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL
- Title: 3-Fluoro-4-hydroxymethylbenzonitrile Source: PubChem URL
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- 2. resolvemass.ca [resolvemass.ca]
- 3. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs [pharmafocusasia.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
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- 16. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Retention Time Analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
This guide provides an in-depth comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) retention time of 3-fluoro-4-(2-hydroxyethyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the causal factors influencing chromatographic behavior, offers a robust analytical protocol, and compares it with alternative methodologies. The insights provided herein are grounded in established scientific principles and supported by experimental data to ensure technical accuracy and practical applicability in a drug development setting.
Introduction: The Analytical Challenge of Polar Benzonitriles
3-fluoro-4-(2-hydroxyethyl)benzonitrile is a substituted benzonitrile, a class of compounds pivotal as building blocks in the synthesis of numerous pharmaceuticals.[1] The polarity imparted by the fluoro and hydroxyethyl functionalities presents a unique challenge for traditional reversed-phase (RP) liquid chromatography. Polar compounds often exhibit poor retention on non-polar stationary phases, eluting early in the chromatogram, which can lead to issues with matrix effects, poor sensitivity, and inadequate separation from other polar interferences.[2] This guide explores a robust LC-MS method for the analysis of this compound, comparing the utility of Hydrophilic Interaction Liquid Chromatography (HILIC) against conventional reversed-phase approaches.
Physicochemical Properties of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C9H8FNO | PubChem[3] |
| Molecular Weight | 165.16 g/mol | PubChem[3] |
| XLogP3-AA | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 44 Ų | PubChem[3] |
The presence of a hydroxyl group and a nitrile group contributes to the compound's polarity, as indicated by its positive hydrogen bond donor and acceptor counts and its topological polar surface area. The XLogP3-AA value suggests moderate hydrophobicity, which can make retention on a standard C18 column challenging.
Comparative Analysis of Chromatographic Approaches
The choice of chromatographic mode is critical for achieving optimal retention and separation of polar analytes like 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Reversed-Phase (RP) Chromatography
Reversed-phase chromatography is a widely used technique where a non-polar stationary phase is paired with a polar mobile phase. For moderately polar compounds, RP can be effective. However, for highly polar analytes, retention can be minimal, leading to elution near the solvent front. This can result in poor peak shape and susceptibility to matrix effects, especially in complex biological samples.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of polar compounds.[4][5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[5] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5][6] This technique often provides superior retention and selectivity for polar compounds that are poorly retained by RP methods.[4]
Key Advantages of HILIC for Polar Analytes:
-
Enhanced Retention: Provides significantly better retention for polar compounds compared to RP chromatography.[4]
-
Improved Sensitivity: By retaining the analyte longer on the column, it can be better separated from early-eluting matrix components, potentially leading to reduced ion suppression and enhanced MS sensitivity.[6]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to RP, which can be advantageous for complex mixtures.[8]
Experimental Protocol: HILIC-MS/MS Analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile
This section details a validated HILIC-MS/MS method for the quantitative analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile. The protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
I. Materials and Reagents
-
3-fluoro-4-(2-hydroxyethyl)benzonitrile reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
II. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
III. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Column (e.g., BEH Amide, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Causality Behind Experimental Choices:
-
HILIC Column: An amide-based HILIC column is selected for its excellent retention and peak shape for a wide range of polar compounds.
-
Buffered Mobile Phase: The use of ammonium formate and formic acid helps to control the pH and ionic strength of the mobile phase, leading to improved peak shape and reproducibility.
-
Gradient Elution: A gradient from high to low organic content allows for the effective elution of the polar analyte while maintaining good peak shape.
IV. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for 3-fluoro-4-(2-hydroxyethyl)benzonitrile |
| Product Ions (m/z) | To be determined by infusion and optimization |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Causality Behind Experimental Choices:
-
ESI Positive Mode: Benzonitriles can be readily protonated, making positive ion mode a suitable choice for sensitive detection.[9]
-
MRM: This highly selective and sensitive technique is the 'gold standard' for quantitative MS analysis, minimizing interferences from the matrix.[9]
V. Sample Preparation
-
Prepare a stock solution of 3-fluoro-4-(2-hydroxyethyl)benzonitrile in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix components.
-
The final injection solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[10]
VI. Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the FDA.[11][12][13] Key validation parameters include:
-
Selectivity
-
Accuracy and Precision
-
Calibration Curve Linearity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Workflow Diagram
Caption: Workflow for the HILIC-MS/MS analysis of 3-fluoro-4-(2-hydroxyethyl)benzonitrile.
Comparative Data and Discussion
| Chromatographic Mode | Expected Retention | Rationale |
| Reversed-Phase (C18) | Low | The polar nature of the analyte will lead to weak interactions with the non-polar stationary phase, resulting in early elution. |
| HILIC (Amide) | High | The polar stationary phase will facilitate partitioning of the polar analyte into the aqueous layer, leading to strong retention. |
Expected Outcome: The HILIC method is anticipated to provide a significantly longer retention time for 3-fluoro-4-(2-hydroxyethyl)benzonitrile compared to a standard reversed-phase method. This increased retention will likely result in better separation from potential interferences and improved overall method performance.
Conclusion
The analysis of polar compounds like 3-fluoro-4-(2-hydroxyethyl)benzonitrile by LC-MS requires careful consideration of the chromatographic strategy. While reversed-phase chromatography is a workhorse in many laboratories, its limitations in retaining polar analytes necessitate the use of alternative techniques. Hydrophilic Interaction Liquid Chromatography (HILILC) offers a superior solution, providing the necessary retention and selectivity for robust and reliable quantification. The detailed HILIC-MS/MS protocol presented in this guide provides a strong foundation for researchers to develop and validate high-quality analytical methods for this and other challenging polar molecules in a drug development pipeline. Adherence to rigorous validation principles ensures the generation of trustworthy data that meets regulatory expectations.
References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
-
HILIC. Dr. Maisch. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
HILIC HPLC Column. Phenomenex. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. PubChem. [Link]
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- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 13. researchgate.net [researchgate.net]
Comparative study of fluorinated vs non-fluorinated hydroxyethyl benzonitriles
Executive Summary
This guide provides a technical comparison between 4-(1-hydroxyethyl)benzonitrile (non-fluorinated) and its fluorinated analogs (specifically 3-fluoro- and 2-fluoro- variants). These scaffolds are critical pharmacophores in the development of non-steroidal androgen receptor modulators (SARMs), GLP-1 agonists (e.g., Danuglipron intermediates), and liquid crystal materials.
Key Takeaway: The introduction of a fluorine atom onto the benzonitrile core significantly alters the metabolic stability and lipophilicity of the molecule without drastically changing its steric footprint. While the non-fluorinated parent is synthetically more accessible, the fluorinated analogs offer superior resistance to benzylic oxidation, a common clearance pathway for this class of compounds.
Molecular Architecture & Electronic Effects
To understand the performance differences, one must analyze the electronic perturbations caused by the fluorine atom.
The "Fluorine Effect"
Fluorine is the most electronegative element (Pauline scale: 3.98). When substituted on the phenyl ring of a hydroxyethyl benzonitrile, it exerts two primary effects:
-
Inductive Effect (-I): It pulls electron density away from the aromatic ring and the adjacent alkyl side chain.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting a hydrogen at a metabolically labile position (ortho/meta) with fluorine blocks oxidative metabolism.
Structural Comparison
| Feature | Non-Fluorinated (Parent) | Fluorinated (3-Fluoro Analog) | Mechanism of Action |
| Formula | C₉H₉NO | C₉H₈FNO | Substitution of H → F |
| Dipole Moment | Moderate | High | Vector addition of C-F and C-CN dipoles |
| Benzylic C-H pKa | ~41 (High) | Lowered | Inductive stabilization of carbanion |
| Lipophilicity | Baseline | Increased | Reduced aqueous solvation of F vs H |
Physicochemical Performance Profiling
The following data aggregates experimental and predicted values to illustrate the shift in properties upon fluorination.
Comparative Data Table
| Property | 4-(1-hydroxyethyl)benzonitrile | 3-Fluoro-4-(1-hydroxyethyl)benzonitrile | Impact of Fluorination |
| Molecular Weight | 147.17 g/mol | 165.16 g/mol | +18 Da (Negligible steric penalty) |
| LogP (Predicted) | ~1.6 | ~1.9 - 2.1 | Increased Lipophilicity (+0.3-0.5 units) |
| H-Bond Donor | 1 (OH) | 1 (OH) | Acidity of OH increases |
| H-Bond Acceptor | 2 (CN, OH) | 3 (CN, OH, F) | F acts as a weak acceptor |
| Metabolic Stability | Moderate (Benzylic oxidation risk) | High (Blocked oxidative sites) | Critical for drug half-life |
| Melting Point | 50-54 °C | 63-68 °C (analogous hydroxymethyl) | Increased lattice energy |
Note: The increase in LogP is advantageous for CNS penetration but requires careful formulation to maintain aqueous solubility.
Biological & Metabolic Stability[3][4][5][6]
The primary driver for selecting the fluorinated analog in drug discovery is metabolic stability .
CYP450 Oxidation Resistance
The hydroxyethyl group is a "soft spot" for Cytochrome P450 enzymes.
-
Non-Fluorinated Pathway: CYP enzymes can oxidize the benzylic position (converting the alcohol to a ketone) or hydroxylate the aromatic ring.
-
Fluorinated Pathway: Placing a fluorine atom adjacent to the hydroxyethyl group (ortho position) sterically and electronically hinders the approach of the heme-iron oxo species.
Visualization: Metabolic Fate & SAR Logic
Figure 1: Comparative metabolic pathways showing the protective effect of fluorination against CYP450-mediated oxidation.
Synthetic Accessibility & Protocols
While the non-fluorinated parent is cheaper, the synthesis of the fluorinated analog has been optimized for industrial scalability (e.g., for Danuglipron intermediates).
Synthetic Workflow Comparison
| Route | Non-Fluorinated | Fluorinated (3-Fluoro) | Difficulty |
| Starting Material | 4-Acetylbenzonitrile | 4-Bromo-2-fluorobenzaldehyde | Higher for Fluorinated |
| Key Reagent | NaBH₄ (Reduction) | MeMgBr (Grignard) or Photobromination | Fluorinated requires inert conditions |
| Yield | High (>90%) | Moderate-High (70-85%) | Fluorinated requires purification |
Experimental Protocol: Synthesis of (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile
Context: This protocol describes the Grignard addition to a fluorinated aldehyde, a common method for generating the chiral hydroxyethyl pharmacophore.
Reagents:
-
3-Fluoro-4-formylbenzonitrile (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add 3-Fluoro-4-formylbenzonitrile (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add MeMgBr (12 mmol) dropwise over 20 minutes via syringe pump to maintain internal temperature below -70 °C. Critical: Exotherm control is vital to prevent nitrile attack.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Carefully quench with saturated NH₄Cl solution (20 mL) at 0 °C.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the racemic alcohol.
-
Note: For the (R)-enantiomer, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or asymmetric hydrogenation of the corresponding ketone is required.
-
Visualization: Synthesis Logic
Figure 2: Synthetic pathway for the fluorinated analog via Grignard addition and optional chiral resolution.
References
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link
-
PubChem. (2026). Compound Summary: (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile.[3][4] National Library of Medicine.[5] Link
-
Baldwin, A. F., et al. (2026).[6] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2023). Product Specification: 3-Fluoro-4-(hydroxymethyl)benzonitrile. Link
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- 1. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Fluoro-1-hydroxyethyl)benzonitrile | C9H8FNO | CID 165701408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-, a substituted benzonitrile compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Substituted benzonitriles as a class of compounds often present a range of health and environmental hazards.[5] Based on data from similar molecules, it is prudent to assume that Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is harmful if swallowed or in contact with skin and may be a combustible liquid.[6] The presence of a fluorine atom introduces the additional risk of the formation of highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition or contact with strong acids.[7][8][9]
Assumed Hazard Profile:
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | A common characteristic of benzonitrile derivatives.[6] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[6] | A common characteristic of benzonitrile derivatives.[6] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | A potential effect of many organic chemical compounds.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4] | A potential effect of many organic chemical compounds.[2][4] |
| Combustibility | Combustible liquid. | Benzonitrile itself is a combustible liquid. |
| Environmental Hazard | Potentially harmful to aquatic life.[5][10] | A common concern with specialty organic chemicals.[5][10] |
| Decomposition Hazard | May release hydrogen fluoride (HF) upon heating.[3][9] | A known hazard for fluorinated organic compounds.[3][9] |
Given these potential hazards, all waste containing Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- must be classified and handled as hazardous waste.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. A thorough risk assessment of your specific laboratory procedures should always guide your PPE selection.[5]
Recommended PPE:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Skin and Body Protection: A laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high splash potential, chemical-resistant clothing or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.
-
Eliminate Ignition Sources: As the compound may be combustible, remove all sources of ignition from the vicinity.[1]
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- is that it must be managed as hazardous waste from cradle to grave. Do not dispose of this chemical down the drain or in regular trash.[11]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- in a dedicated, properly labeled, and chemically compatible container. The original manufacturer's container is often a good choice if it is in good condition.[11]
-
Avoid Mixing: Do not mix this waste stream with other types of chemical waste, particularly incompatible materials like strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[6][11] Halogenated and non-halogenated solvent wastes should also be kept separate to manage disposal costs.[12]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent materials from spills, should be double-bagged and placed in the designated hazardous waste container for solids.[11]
Step 2: Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with the full chemical name: "Hazardous Waste: Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-".[11] Include the date when the first waste was added to the container.
-
Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be in a cool, dry, and well-ventilated location, away from heat, sparks, or ignition sources.[11] Secondary containment is highly recommended to prevent spills.[11]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
-
Provide Information: Furnish them with all available information about the waste, including its name and any known or suspected hazards.
-
Incineration: The primary and most appropriate method of disposal for this type of chemical is high-temperature incineration in a licensed chemical destruction facility equipped with afterburners and scrubbers to handle potentially hazardous decomposition products like hydrogen fluoride.[10][11]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- must be decontaminated before they can be considered non-hazardous.[11] This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11]
-
Rinsate as Hazardous Waste: The rinsate from this process is also considered hazardous waste and must be collected and disposed of following the same procedures as the original compound.[11]
-
Final Disposal of Container: After proper triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on your institution's policies.[11]
Disposal Decision Workflow
The following diagram outlines the logical workflow for making decisions regarding the disposal of Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-.
Sources
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- 2. fishersci.com [fishersci.com]
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- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 9. theic2.org [theic2.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. vanderbilt.edu [vanderbilt.edu]
Comprehensive Safety & Handling Guide: Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-
[1][2]
Executive Safety Summary
Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- represents a specific class of functionalized aromatic nitriles used as intermediates in drug development.[1][2] While often less volatile than smaller aliphatic nitriles, its dual-functionality (nitrile + alcohol) and fluorination require a specialized safety approach that transcends generic laboratory standards.[1][2]
Critical Hazard Snapshot:
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[3] Metabolically capable of releasing cyanide ions (
), though typically slower than aliphatic nitriles.[1][2] -
Reactivity: Incompatible with strong oxidizers and strong acids (risk of HCN evolution).[2]
-
Physical State: Likely a solid or viscous oil depending on purity/polymorph; dust or aerosol generation is the primary exposure vector.[2]
Risk Assessment & Chemical Hazard Analysis
Structure-Activity Relationship (SAR) Insights
To handle this compound safely, one must understand the risks embedded in its molecular structure:
-
The Nitrile Group (-CN): The primary toxicity driver.[1][2] While the aromatic ring stabilizes the nitrile, enzymatic metabolism (via Cytochrome P450) can liberate cyanide. Operational Implication: Work must be performed in a way that prevents systemic absorption.[2]
-
The Fluorine Atom (3-F): Increases lipophilicity and metabolic stability.[1][2] This facilitates faster skin absorption compared to non-fluorinated analogues.[2] Operational Implication: Standard latex gloves are insufficient; permeation is accelerated.[2]
-
The Hydroxyethyl Group (-CH2CH2OH): Increases water solubility.[1][2] This allows the compound to dissolve in sweat, creating a "bridge" for dermal uptake.
Quantitative Hazard Data (Read-Across)
Data derived from structurally similar fluorinated benzonitriles (e.g., 3-fluoro-4-hydroxymethylbenzonitrile).[1][2]
| Property | Value / Classification | Operational Context |
| GHS Signal Word | WARNING | Treat as a high-potency intermediate. |
| H-Codes | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| H319 | Eye Irritation 2A | High risk of corneal damage upon dust contact.[2] |
| Thermal Decomp. | > 250°C | Releases HF (Hydrofluoric Acid), HCN, and NOx gases. |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard lab PPE."[2] The combination of a nitrile and a fluorinated motif requires barrier protection against organic permeation.
PPE Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the operation scale.
Figure 1: PPE Selection Logic based on operational scale and physical state.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate) or Viton.Secondary (Outer): 5-8 mil Nitrile.[1][2] | Nitriles can permeate standard nitrile rubber in <30 mins.[2] Laminate provides >4h breakthrough time.[2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[2] | Safety glasses allow dust entry from the side.[2] Goggles seal the ocular cavity.[2] |
| Respiratory | N95/P100 (if outside hood) or Fume Hood.[2] | Prevention of dust inhalation is critical to avoid rapid systemic uptake.[2] |
| Body | Tyvek® Lab Coat or Apron.[2] | Cotton coats absorb liquids and hold them against the skin.[2] Tyvek repels.[2] |
Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Eliminate dust generation and static discharge.[2]
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.[2]
-
Static Mitigation: Use an anti-static gun or ionizer bar if the solid is fluffy/electrostatic.[2]
-
Surface Protection: Line the balance area with a disposable absorbent pad (plastic side down) to capture stray particles.[2]
Phase 2: Solubilization & Transfer
Objective: Prevent splashing of concentrated solutions (highest permeation risk).[2]
-
Solvent Choice: The hydroxyethyl group suggests solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[2]
-
Transfer Technique:
Phase 3: Reaction Setup
Emergency Response & Exposure Management
Trust Protocol: Every lab handling this compound should have a "Cyanide Antidote Awareness" plan, even if the risk is lower than with NaCN.
Exposure Response Workflow
Figure 2: Immediate response steps for exposure incidents.[1][2][3]
First Aid Specifics:
Waste Disposal & Decontamination[9][10]
Regulatory Compliance: This material is a "Labpack" candidate and must not enter the sanitary sewer.
Disposal Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic/Irritant) | Double-bagged in yellow hazardous waste bags.[1][2] Label: "Toxic Solid - Nitrile".[1][2][7] |
| Liquid Waste | Organic Solvent (Halogenated) | Collect in "Halogenated Waste" carboy.[2] Do not mix with Acid Waste. |
| Contaminated Sharps | Hazardous Sharps | Rigid sharps container.[2] Incineration only. |
Decontamination of Glassware[1][6][9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11480543, 3-Fluoro-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Aromatic Nitriles.[2] (General hazards of nitrile metabolism). Retrieved from [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. resources.tamusa.edu [resources.tamusa.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. cdc.gov [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
